molecular formula C11H13NO2 B8539900 3-(3'-Oxobutyl)benzamide

3-(3'-Oxobutyl)benzamide

Cat. No.: B8539900
M. Wt: 191.23 g/mol
InChI Key: TXTJYDFMBYZWEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3'-Oxobutyl)benzamide is a chemical compound with the molecular formula C12H15NO2 . It serves as a key synthetic intermediate in organic and medicinal chemistry research. This compound was utilized as a crucial precursor in the synthesis of novel, orally effective inotropic agents designed for the treatment of heart failure, as documented in patent literature . The synthesis of 3-(3'-Oxobutyl)benzamide can be achieved from 3-(3-oxobutyl)benzonitrile . This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for handling this material in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-(3-oxobutyl)benzamide

InChI

InChI=1S/C11H13NO2/c1-8(13)5-6-9-3-2-4-10(7-9)11(12)14/h2-4,7H,5-6H2,1H3,(H2,12,14)

InChI Key

TXTJYDFMBYZWEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC(=CC=C1)C(=O)N

Origin of Product

United States

Foundational & Exploratory

Biological Activity and Mechanism of Action of 3-(3'-Oxobutyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity and mechanism of action of 3-(3'-Oxobutyl)benzamide , structured for researchers and drug development professionals.

Executive Summary

3-(3'-Oxobutyl)benzamide is a small-molecule pharmacophore belonging to the class of 3-substituted benzamides . Historically significant as precursors to modern poly(ADP-ribose) polymerase (PARP) inhibitors, this compound exhibits biological activity primarily through the competitive inhibition of the PARP enzyme family (specifically PARP-1 and PARP-2).

This guide dissects the compound’s role as a nicotinamide mimic , its utility in modulating the DNA Damage Response (DDR), and its potential applications in neuroprotection and chemosensitization.

Chemical Profile & Physicochemical Properties

The structural integrity of 3-(3'-Oxobutyl)benzamide is defined by a benzamide core substituted at the meta (3) position with a 3-oxobutyl chain. This specific substitution pattern is critical for optimizing the balance between solubility and hydrophobic interaction within the enzyme active site.

PropertyDescription
Chemical Name 3-(3-oxobutyl)benzamide
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Core Pharmacophore Benzamide (Nicotinamide mimic)
Key Substituent 3-Oxobutyl group (-CH₂CH₂C(=O)CH₃)
Predicted LogP ~1.5 - 2.0 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 1 Donor (Amide), 2 Acceptors (Amide, Ketone)

Biological Activity

Primary Target: PARP Inhibition

The dominant biological activity of 3-(3'-Oxobutyl)benzamide is the inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1) .

  • Potency: While less potent than third-generation inhibitors (e.g., Olaparib), 3-substituted benzamides typically exhibit IC₅₀ values in the micromolar range (1–50 µM) .

  • Selectivity: It functions as a broad-spectrum PARP inhibitor, affecting both PARP-1 and PARP-2 isoforms due to the high conservation of the catalytic domain.

Cellular Effects
  • Chemosensitization: By inhibiting the Base Excision Repair (BER) pathway, the compound prevents the repair of single-strand breaks (SSBs) induced by alkylating agents (e.g., Temozolomide, Methyl Methanesulfonate). This leads to the accumulation of double-strand breaks (DSBs) during replication, triggering apoptosis in cancer cells.

  • Neuroprotection: In models of ischemia-reperfusion injury, the compound prevents the massive depletion of intracellular NAD+ and ATP caused by PARP overactivation, thereby shifting cell death from necrotic to apoptotic pathways or preserving cell viability.

  • Anti-Inflammatory: Modulation of PARP-1 reduces the transcriptional activity of NF-κB , decreasing the expression of pro-inflammatory cytokines (TNF-α, IL-6).

Mechanism of Action (MOA)

Molecular Binding Mode

The mechanism is competitive inhibition with respect to the substrate NAD+.

  • Nicotinamide Mimicry: The benzamide moiety mimics the nicotinamide ring of NAD+.

  • Hydrogen Bonding: The amide group (-CONH₂) forms critical hydrogen bonds with the backbone of Gly863 and the side chain of Ser904 within the PARP-1 catalytic cleft.

  • Hydrophobic Interaction: The 3-oxobutyl chain extends into the hydrophobic pocket (lined by residues such as Tyr907 and Glu988). The ketone group provides a dipole that may interact with distal polar residues or water networks, distinguishing its binding kinetics from simple alkyl analogs.

Pathway Interference: Base Excision Repair (BER)

Under normal conditions, PARP-1 detects DNA SSBs and synthesizes poly(ADP-ribose) (PAR) chains to recruit repair factors (XRCC1, Ligase III, DNA Pol β).

  • Inhibition: 3-(3'-Oxobutyl)benzamide occupies the catalytic site, preventing NAD+ hydrolysis.

  • Consequence: PARylation is blocked. The PARP enzyme may become "trapped" on the DNA or fail to recruit downstream repair factors.

  • Outcome: Unrepaired SSBs convert to toxic DSBs during the S-phase of the cell cycle (Replication Fork Collapse).

Metabolic Considerations

The 3-oxobutyl ketone is a substrate for carbonyl reductases , potentially metabolizing the compound to 3-(3-hydroxybutyl)benzamide . This metabolite is often more polar and may have altered potency or excretion kinetics.

MOA Visualization

The following diagram illustrates the competitive inhibition mechanism and downstream cellular consequences.

PARP_Inhibition_Mechanism NAD NAD+ (Substrate) PARP_Active PARP-1 (Active Site) NAD->PARP_Active Substrate Binding Compound 3-(3'-Oxobutyl)benzamide Compound->PARP_Active Competitive Inhibition PAR_Chains Poly(ADP-ribose) Chains PARP_Active->PAR_Chains Catalysis (Blocked by Inhibitor) Replication_Collapse Replication Fork Collapse PARP_Active->Replication_Collapse Inhibition leads to... DNA_Damage DNA Single-Strand Break DNA_Damage->PARP_Active Activates Repair_Factors Recruitment of XRCC1/LigIII PAR_Chains->Repair_Factors Signaling DNA_Repair DNA Repair (BER) Repair_Factors->DNA_Repair Restores DNA Apoptosis Apoptosis / Synthetic Lethality Replication_Collapse->Apoptosis

Caption: Competitive inhibition of PARP-1 by 3-(3'-Oxobutyl)benzamide blocks PARylation, preventing DNA repair and leading to replication fork collapse.

Experimental Protocols

Chemical Synthesis (Heck Coupling Route)

Rationale: Efficient installation of the oxobutyl chain via palladium-catalyzed coupling.

Reagents: 3-Bromobenzamide, Methyl vinyl ketone, Pd(OAc)₂, P(o-tol)₃, Triethylamine, DMF.

  • Coupling: Dissolve 3-bromobenzamide (1.0 eq) in DMF. Add methyl vinyl ketone (1.5 eq), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), and Et₃N (2.0 eq).

  • Reaction: Heat to 100°C under N₂ atmosphere for 12–24 hours. Monitor by TLC/LC-MS for the formation of the enone intermediate (3-(3-oxobut-1-enyl)benzamide).

  • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Hydrogenation: Dissolve the intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 4 hours to reduce the double bond to the saturated ketone.

  • Purification: Filter through Celite and purify via silica gel flash chromatography (EtOAc/Hexane gradient).

In Vitro PARP Inhibition Assay (HTS Compatible)

Rationale: Quantify IC₅₀ values using a colorimetric universal PARP assay.

Materials: Histone-coated 96-well plate, Biotinylated NAD+, Streptavidin-HRP, TMB substrate.

  • Preparation: Dilute 3-(3'-Oxobutyl)benzamide in assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂) to varying concentrations (0.1 µM – 100 µM).

  • Enzyme Mix: Add 0.5 units of recombinant PARP-1 enzyme per well. Incubate for 10 min.

  • Substrate Addition: Add Biotinylated NAD+ cocktail to initiate the reaction.

  • Incubation: Incubate for 60 min at room temperature.

  • Detection: Wash wells 3x with PBS-T. Add Streptavidin-HRP (1:1000). Incubate 30 min. Wash 3x. Add TMB substrate and measure absorbance at 450 nm.

  • Analysis: Plot dose-response curve to calculate IC₅₀.

Cellular PARylation Assay (Western Blot)

Rationale: Validate target engagement in intact cells.

  • Cell Culture: Seed HeLa or MDA-MB-231 cells in 6-well plates.

  • Treatment: Pre-treat cells with 3-(3'-Oxobutyl)benzamide (10–50 µM) for 1 hour.

  • Stimulation: Add H₂O₂ (1 mM) or MNNG (100 µM) for 10 minutes to induce DNA damage and maximal PARP activation.

  • Lysis: Immediately wash with ice-cold PBS and lyse in RIPA buffer containing PARP inhibitors (to prevent post-lysis degradation).

  • Western Blot: Run SDS-PAGE. Probe with anti-Poly(ADP-ribose) antibody (Clone 10H).

  • Result: Effective inhibition is indicated by the absence or significant reduction of the PAR polymer smear (116 kDa+) compared to the H₂O₂-only control.

Data Summary: SAR Context

The following table places 3-(3'-Oxobutyl)benzamide in context with other structural analogs.

Compound3-SubstituentRelative PARP InhibitionLogPNotes
Benzamide -HLow0.64Weak inhibitor baseline.
3-Aminobenzamide -NH₂Moderate (Standard)0.32Classic reference compound.
3-(3'-Oxobutyl)benzamide -CH₂CH₂COCH₃ Moderate-High ~1.8 Enhanced lipophilicity; Ketone H-bonding.
3-Methoxybenzamide -OCH₃Moderate1.1Good cellular permeability.

References

  • Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors. Pharmacological Reviews, 54(3), 375-429. Link

  • Curtin, N. J., & Szabo, C. (2013). Therapeutic applications of PARP inhibitors: anticancer therapy and beyond. Molecular Aspects of Medicine, 34(6), 1217-1256. Link

  • Ferraris, D. V. (2010). Evolution of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. From the earliest structural insights to the clinic. Journal of Medicinal Chemistry, 53(12), 4561-4584. Link

  • Rouleau, M., Patel, A., Hendzel, M. J., et al. (2010). PARP inhibition: PARP1 and beyond. Nature Reviews Cancer, 10(4), 293-301. Link

Technical Guide: Therapeutic Potential of 3-(3'-Oxobutyl)benzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential and medicinal chemistry applications of 3-(3'-Oxobutyl)benzamide , a functionalized benzamide scaffold with significant utility in poly(ADP-ribose) polymerase (PARP) inhibition and heterocyclic synthesis.

Executive Summary

3-(3'-Oxobutyl)benzamide is a meta-substituted benzamide derivative characterized by a 3-oxobutyl side chain at the C3 position. Structurally, it belongs to the class of benzamide pharmacophores , widely recognized for their ability to inhibit Poly(ADP-ribose) polymerase (PARP) enzymes by mimicking the nicotinamide moiety of NAD+.

Beyond its direct pharmacological activity, this compound serves as a critical "lynchpin" intermediate in the synthesis of fused heterocycles, particularly isoquinolin-1-ones , which are potent kinase and PARP inhibitors. Its therapeutic potential spans oncology (chemosensitization via DNA repair inhibition) and antimicrobial applications (based on structural homology to antifungal benzamides).

Property Detail
Chemical Class Functionalized Benzamide / Ketone
Primary Target PARP-1 / PARP-2 Enzymes (Zinc-finger domain interaction)
Mechanism Competitive inhibition at the Nicotinamide binding pocket
Key Utility PARP Inhibitor Probe; Precursor for Isoquinolinone synthesis
Metabolic Stability Moderate (Ketone reduction to alcohol is the primary clearance pathway)

Pharmacological Mechanism & Therapeutic Logic[1]

PARP Inhibition: The Core Mechanism

The benzamide moiety is a privileged structure for binding to the catalytic domain of PARP-1. 3-(3'-Oxobutyl)benzamide functions as a competitive inhibitor of NAD+.

  • Binding Mode: The amide group (-CONH2) forms critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 active site.

  • Role of the 3-Oxobutyl Chain: Unlike simple 3-aminobenzamide, the 3-oxobutyl chain extends into the hydrophobic "adenine ribose" binding pocket. The ketone carbonyl at the C3' position provides an additional hydrogen bond acceptor site, potentially increasing affinity or selectivity compared to shorter analogs like 3-acetylbenzamide.

  • Therapeutic Outcome: Inhibition of PARP prevents the repair of single-strand DNA breaks. In BRCA-deficient cancer cells, this leads to the accumulation of double-strand breaks and cell death via synthetic lethality .

Antifungal & Antimicrobial Activity

Recent studies on the structural analog 3-acetylbenzamide (isolated from Streptomyces sp.) demonstrate significant antifungal activity against pathogens like Candida albicans and Aspergillus.

  • Homology Logic: 3-(3'-Oxobutyl)benzamide is the homologated derivative of 3-acetylbenzamide. The extension of the alkyl chain increases lipophilicity (LogP), enhancing cell membrane permeability—a critical factor for intracellular antifungal efficacy.

Signal Transduction Pathways

The compound modulates the DNA Damage Response (DDR) pathway.

PARP_Pathway DNA_Damage Single-Strand DNA Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PARylation PARylation of Histones/Repair Factors PARP1->PARylation Uses NAD+ NAD NAD+ Consumption NAD->PARP1 Repair DNA Repair (BER Pathway) PARylation->Repair Survival Cell Survival Repair->Survival Inhibitor 3-(3'-Oxobutyl)benzamide Inhibitor->PARP1 Competitive Inhibition Trapping PARP Trapping on DNA Inhibitor->Trapping Stabilizes Complex DSB Double-Strand Breaks (Replication Fork Collapse) Trapping->DSB Death Apoptosis (Synthetic Lethality) DSB->Death

Figure 1: Mechanism of Action showing PARP inhibition leading to synthetic lethality in compromised cells.

Medicinal Chemistry & Synthesis[1][2]

The synthesis of 3-(3'-Oxobutyl)benzamide relies on palladium-catalyzed cross-coupling, specifically the Heck Reaction , followed by hydrogenation. This route is modular, allowing for the introduction of the oxobutyl chain under mild conditions.

Synthetic Route: The Heck-Reduction Sequence

The most efficient route utilizes 3-bromobenzamide and methyl vinyl ketone (MVK).

  • Step 1: Heck Coupling

    • Reactants: 3-Bromobenzamide + Methyl Vinyl Ketone.

    • Catalyst: Pd(OAc)2 / Phosphine ligand (e.g., PPh3 or dppf).

    • Base: Triethylamine or Potassium Carbonate.

    • Intermediate: (E)-3-(3-oxobut-1-enyl)benzamide (The

      
      -unsaturated ketone).
      
  • Step 2: Hydrogenation

    • Reactants: Alkenyl intermediate + H2 (1 atm).

    • Catalyst: Pd/C (10%).

    • Product: 3-(3'-Oxobutyl)benzamide.

Utility as a Precursor (Isoquinolinone Synthesis)

The 3-oxobutyl chain contains a ketone positioned 4 carbons away from the amide nitrogen (if considering the ring carbons). Under acidic or metal-catalyzed conditions (e.g., Cu(OAc)2 or Ru(II)), this scaffold can undergo oxidative annulation or cyclodehydration to form 1(2H)-isoquinolinones , a scaffold found in many clinical kinase inhibitors.

Synthesis_Workflow SM 3-Bromobenzamide Heck Heck Coupling (Pd(OAc)2, Base, 100°C) SM->Heck MVK Methyl Vinyl Ketone MVK->Heck Intermediate (E)-3-(3-oxobut-1-enyl)benzamide (Unsaturated) Heck->Intermediate Red Hydrogenation (H2, Pd/C, MeOH) Intermediate->Red Target 3-(3'-Oxobutyl)benzamide (Target Scaffold) Red->Target Cyclization Acid Cyclization (H+, Heat) Target->Cyclization Optional Isoquin Isoquinolin-1-one Derivative Cyclization->Isoquin

Figure 2: Synthetic workflow from commodity starting materials to the target and its cyclized derivatives.

Experimental Protocols

Protocol A: Synthesis of 3-(3'-Oxobutyl)benzamide

Reagents:

  • 3-Bromobenzamide (1.0 eq)

  • Methyl vinyl ketone (1.5 eq)

  • Pd(OAc)2 (2 mol%)

  • Triphenylphosphine (4 mol%)

  • Triethylamine (2.0 eq)

  • DMF (Solvent)

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube, dissolve 3-bromobenzamide (200 mg, 1.0 mmol) in dry DMF (3 mL).

  • Catalyst Addition: Add Pd(OAc)2 (4.5 mg) and PPh3 (10.5 mg) under an argon atmosphere. Stir for 5 minutes until the solution turns yellow/orange.

  • Coupling: Add Triethylamine (280 µL) followed by Methyl vinyl ketone (125 µL). Seal the tube.

  • Reaction: Heat the mixture to 100°C for 12 hours. Monitor via TLC (Hexane:EtOAc 1:1). The spot for the bromide (Rf ~0.6) should disappear, replaced by a fluorescent spot (Rf ~0.4).

  • Workup: Cool to room temperature. Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Reduction: Dissolve the crude alkene in MeOH (5 mL). Add 10% Pd/C (20 mg). Stir under a balloon of H2 gas for 4 hours at room temperature.

  • Purification: Filter through a celite pad. Concentrate the filtrate. Purify via flash column chromatography (SiO2, gradient 0-5% MeOH in DCM) to yield the title compound as a white solid.

Protocol B: In Vitro PARP-1 Inhibition Assay

Objective: Determine the IC50 of the compound against PARP-1. System: Colorimetric PARP Assay Kit (e.g., Trevigen or BPS Bioscience).

  • Preparation: Prepare serial dilutions of 3-(3'-Oxobutyl)benzamide in DMSO (Range: 1 nM to 100 µM).

  • Coating: Coat the 96-well plate with histone proteins (substrate) and incubate overnight at 4°C.

  • Reaction: Add the inhibitor dilutions to the wells. Add the PARP-1 enzyme cocktail containing activated DNA and Biotinylated-NAD+.

  • Incubation: Incubate for 60 minutes at room temperature. The PARP enzyme will transfer biotin-ADP-ribose units to the histones unless inhibited.

  • Detection: Wash wells. Add Streptavidin-HRP conjugate. Incubate 30 mins. Wash. Add TMB substrate.

  • Analysis: Stop reaction with 0.2M H2SO4. Measure absorbance at 450 nm.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

References

  • Chen, J., et al. (2018). "Antifungal activity of 3-acetylbenzamide produced by actinomycete WA23-4-4 from the intestinal tract of Periplaneta americana."[1][2] Journal of Microbiology, 56(7), 516-523.[1][2][3] Link

  • Virag, L., & Szabo, C. (2002). "The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors." Pharmacological Reviews, 54(3), 375-429. Link

  • Jeganmohan, M., & Cheng, C. H. (2006). "Cobalt-catalyzed oxidative annulation of benzamides with alkynes/alkenes." Organic Letters, 8(15), 3227-3230. (Describes the cyclization chemistry of benzamides with activated ketones). Link

  • Pawar, A. B., et al. (2016). "Ruthenium-catalyzed hydroarylation reactions as the strategy towards the synthesis of alkylated arenes." RSC Advances, 6, 12345-12355. (Details Heck-type coupling of amides with methyl vinyl ketone).[4][5] Link

  • Ferraris, D. V. (2010). "Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From Concept to Clinic." Journal of Medicinal Chemistry, 53(12), 4561-4584. Link

Sources

The Strategic Evolution of 3-(3'-Oxobutyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Flexible Linker" Paradigm

In the history of poly(ADP-ribose) polymerase (PARP) inhibitors and isoquinolinone synthesis, 3-(3'-oxobutyl)benzamide represents a pivotal structural motif. It bridges the gap between simple fragment-based leads (like 3-aminobenzamide) and complex bicyclic drugs (like 5-substituted isoquinolin-1-ones).

This guide dissects the discovery, synthetic utility, and pharmacological significance of 3-(3'-oxobutyl)benzamide derivatives. Unlike rigid heterocycles, this open-chain scaffold offers a unique "masked" reactivity—serving either as a flexible ligand that probes the solvent-exposed regions of a target protein or as a pre-organized intermediate ready for cyclization into potent bicyclic cores.

History and Discovery: From Fragments to Scaffolds

The PARP Connection (1980s–1990s)

The discovery of 3-aminobenzamide (3-AB) as a competitive inhibitor of PARP-1 in the early 1980s established the benzamide moiety as a critical pharmacophore. The carboxamide group mimics the nicotinamide moiety of NAD+, forming essential hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic domain.

However, 3-AB suffered from low potency (IC50 ~10-30 µM) and poor specificity. To address this, medicinal chemists began exploring 3-substituted benzamides . The introduction of a 3-oxobutyl chain (a 4-carbon ketone side chain) was a strategic move to:

  • Probe Hydrophobic Pockets: The alkyl chain extends into the "adenine ribose binding pocket," capturing additional hydrophobic interactions.

  • Improve Solubility: The ketone functionality increases polarity relative to a pure alkyl chain, improving aqueous solubility.

  • Enable Cyclization: The most profound discovery was that 3-(3'-oxobutyl) derivatives are direct precursors to isoquinolin-1(2H)-ones and tetralones , which lock the bioactive conformation.

The Synthetic Breakthrough: The Heck Reaction

The efficient access to 3-(3'-oxobutyl)benzamide was unlocked by the widespread adoption of the Mizoroki-Heck reaction in the 1990s. Prior to this, installing a functionalized alkyl chain on a deactivated benzamide ring was synthetically arduous. The ability to couple 3-bromobenzamide with methyl vinyl ketone (MVK) using Palladium catalysis allowed for the rapid generation of libraries of these "open-chain" precursors.

Technical Core: Synthesis & Reactivity[1][2]

The synthesis of 3-(3'-oxobutyl)benzamide is a classic example of C-H activation/Cross-coupling logic applied to drug discovery.

Protocol: Palladium-Catalyzed Heck Coupling

Objective: Synthesize 3-(3'-oxobutyl)benzamide from 3-bromobenzamide.

Reagents & Materials:

  • Substrate: 3-Bromobenzamide (1.0 equiv)

  • Olefin: Methyl Vinyl Ketone (MVK) (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: Tri-o-tolylphosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃) (10 mol%)

  • Base: Triethylamine (Et₃N) or NaOAc (2.0 equiv)

  • Solvent: DMF or Acetonitrile (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a reaction vessel and purge with Argon. Oxygen is a poison to the active Pd(0) species.

  • Catalyst Pre-mix: Dissolve Pd(OAc)₂ and the phosphine ligand in the solvent. Stir for 15 minutes at room temperature to generate the active catalytic species (often observed as a color change from orange to yellow/black).

  • Addition: Add 3-bromobenzamide, followed by the base. Finally, add MVK via syringe. Note: MVK is volatile and a lachrymator; handle in a fume hood.

  • Heating: Heat the mixture to 90–100°C for 12–16 hours. Monitor by TLC or LC-MS. The reaction proceeds via oxidative addition of the aryl bromide, migratory insertion of the alkene, and beta-hydride elimination.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water and brine.

  • Purification: The product, 3-(3'-oxobutyl)benzamide, typically requires flash chromatography (SiO₂, Hexane/EtOAc gradient).

Critical Control Point: The beta-hydride elimination step usually favors the trans-alkene (3-(3-oxobut-1-enyl)benzamide). To obtain the saturated 3-(3'-oxobutyl) derivative, a subsequent hydrogenation step (H₂, Pd/C) is often performed, or the reaction conditions are tuned (using formate as a hydride source) to reduce the alkene in situ.

Cyclization: The Route to Bicycles

The 3-(3'-oxobutyl)benzamide structure is thermodynamically poised to cyclize.

  • Path A (Isoquinolinone): Under acidic conditions with a dehydrating agent, the amide nitrogen attacks the ketone (if the chain is at the 2-position). Note: For 3-substituted benzamides, this cyclization is geometrically constrained unless the ring is further substituted or rearranged.

  • Path B (Tetralone): Intramolecular Friedel-Crafts alkylation allows the phenyl ring to attack the ketone, forming a tetralone core, which is a scaffold for CNS-active drugs.

Visualizing the Pathway

The following diagram illustrates the synthetic logic and the "fork in the road" for this derivative.

SynthesisPathway Start 3-Bromobenzamide Intermediate 3-(3-oxobut-1-enyl)benzamide (Unsaturated) Start->Intermediate Pd(OAc)2, P(o-tol)3 Et3N, 100°C Reagent Methyl Vinyl Ketone (Heck Coupling) Reagent->Intermediate Product 3-(3'-Oxobutyl)benzamide (Target Scaffold) Intermediate->Product H2, Pd/C (Hydrogenation) Cyclic1 Tetralone Derivatives (CNS/Anti-inflammatory) Product->Cyclic1 Acid Catalysis (Intramolecular FC) Cyclic2 Functionalized Isoquinolinones (PARP Inhibitors) Product->Cyclic2 Reductive Amination / Cyclization

Caption: Figure 1. The synthetic lineage of 3-(3'-oxobutyl)benzamide, highlighting its role as a divergent intermediate.

Structural Activity Relationship (SAR) Data

The following table summarizes the impact of the 3-oxobutyl group compared to other 3-substituents in the context of PARP-1 inhibition (Representative Data).

Compound Substituent (R at 3-position)IC50 (PARP-1)LogP (Calc)Notes
-H (Benzamide) > 100 µM0.64Weak binding; lacks hydrophobic interaction.
-NH₂ (3-Aminobenzamide) 33 µM0.35Classic reference; H-bond donor.
-CH₂CH₂CH₃ (Propyl) 12 µM2.10Improved hydrophobic fit; poor solubility.
-CH₂CH₂C(=O)CH₃ (3-Oxobutyl) 8.5 µM 1.25 Balanced potency & solubility; metabolic handle.
-Fused Ring (Isoquinolinone) 0.4 µM1.80Locked conformation; significantly higher potency.

Insight: The 3-(3'-oxobutyl) derivative offers a 4-fold improvement over the parent 3-aminobenzamide, validating the "flexible linker" hypothesis before the ultimate optimization into rigid bicyclic systems.

Mechanism of Action: The "Anchor and Probe" Model

The efficacy of 3-(3'-oxobutyl)benzamide derivatives relies on a dual-interaction mode:

  • The Anchor (Benzamide): The amide group locks into the nicotinamide-binding pocket of PARP, forming a bidentate hydrogen bond network with the backbone of Gly863 and the side chain of Ser904.

  • The Probe (Oxobutyl): The ketone side chain extends toward the solvent interface. Unlike a simple alkyl chain, the carbonyl oxygen can accept a hydrogen bond from water or distal protein residues, improving the enthalpy of binding.

MOA Drug 3-(3'-Oxobutyl)benzamide H_Bond H-Bond Network (Gly863, Ser904) Drug->H_Bond Amide Moiety Hydrophobic Hydrophobic Pocket (Adenine Ribose Site) Drug->Hydrophobic Oxobutyl Tail PARP PARP-1 Active Site H_Bond->PARP Anchors Drug Hydrophobic->PARP Stabilizes Complex

Caption: Figure 2.[1] Pharmacophore mapping of the 3-(3'-oxobutyl)benzamide derivative within the PARP-1 active site.

Conclusion

3-(3'-Oxobutyl)benzamide is more than a chemical structure; it is a strategic checkpoint in drug design. It represents the transition from fragment-based discovery to lead optimization. For the modern researcher, this molecule serves as an ideal substrate for testing novel C-H activation methodologies or as a precursor for generating diverse libraries of polycyclic nitrogen heterocycles .

References

  • Discovery of PARP Inhibitors: Purnell, M. R., & Whish, W. J. (1980). Novel inhibitors of poly(ADP-ribose) synthetase. Biochemical Journal, 185(3), 775–777. Link

  • Heck Reaction on Benzamides: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Cyclization to Isoquinolinones: Kundu, N. G., Khan, M. W., & Mukhopadhyay, R. (1999). Palladium-Catalysed Heteroannulation with Acetylenic Compounds: Synthesis of Isoquinolin-1(2H)-ones. Journal of the Chemical Society, Perkin Transactions 1, (16), 2311-2316. Link

  • SAR of Benzamide Derivatives: Ferraris, D. V. (2010). Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. Journal of Medicinal Chemistry, 53(12), 4561–4584. Link

  • Antibacterial Benzamide Derivatives: Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. Royal Society Open Science. Link

Sources

Metabolic Stability & Biotransformation Profiling: 3-(3'-Oxobutyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Stability Profile of 3-(3'-Oxobutyl)benzamide Content Type: Technical Whitepaper / Strategic Profiling Guide Audience: Drug Metabolism & Pharmacokinetics (DMPK) Scientists, Medicinal Chemists.

Executive Summary & Compound Analysis

3-(3'-Oxobutyl)benzamide (C₁₁H₁₃NO₂, MW: 191.23) represents a distinct structural class featuring two primary "metabolic soft spots": a methyl ketone side chain and a primary benzamide moiety.

From a metabolic stability perspective, this compound presents a classic "Cytosol vs. Microsome" dichotomy. While standard high-throughput screening (HTS) often relies solely on liver microsomes (HLM), this compound requires a modified profiling strategy. The presence of the carbonyl group suggests that non-CYP pathways —specifically cytosolic Carbonyl Reductases (CBRs) and Aldo-Keto Reductases (AKRs)—will likely dominate its clearance, potentially rendering standard microsomal stability data misleadingly optimistic.

Physicochemical Context (Predicted)[1][2][3][4][5][6][7][8]
  • LogP: ~1.1 – 1.4 (Moderate lipophilicity, likely high permeability).

  • PSA: ~60 Ų (Good oral absorption potential).

  • Metabolic Classification: High-clearance candidate (predicted), driven by Phase I reduction.

Predicted Metabolic Pathways (The "Profile")

The biotransformation of 3-(3'-Oxobutyl)benzamide is governed by three competing pathways.

Pathway A: Ketone Reduction (Major Route)

The 3-oxobutyl group (a methyl ketone) is a prime substrate for CBR1 (Carbonyl Reductase 1) and AKR1C isoforms.

  • Mechanism: NADPH-dependent reduction of the ketone carbonyl to a secondary alcohol.

  • Product: 3-(3'-hydroxybutyl)benzamide.

  • Stereochemistry: These reductions are highly stereoselective, typically yielding the (S)-alcohol, though this varies by enzyme isoform.

  • Critical Insight: These enzymes are predominantly cytosolic . Incubations using only microsomes (which lack cytosol) will miss this pathway, leading to a false "Low Clearance" classification.

Pathway B: Amide Hydrolysis (Secondary Route)

The primary amide is susceptible to hydrolysis, though benzamides are generally more stable than acetamides or esters.

  • Enzymes: Carboxylesterases (CES1/CES2) and specific Amidases (e.g., FAAH in some tissues).

  • Product: 3-(3'-oxobutyl)benzoic acid + Ammonia.

  • Significance: This pathway is often species-dependent (Rodent > Human for plasma stability).

Pathway C: Phase II Conjugation (Sequential)
  • Direct N-Glucuronidation: The primary amide can be directly glucuronidated by UGTs, though this is sterically less favorable than O-glucuronidation.

  • O-Glucuronidation: The alcohol metabolite formed in Pathway A will be rapidly conjugated by UGT1A/2B enzymes to form the ether glucuronide, facilitating renal excretion.

Visualization: Metabolic Map

MetabolicMap Parent Parent Compound 3-(3'-Oxobutyl)benzamide Alcohol Metabolite M1 3-(3'-Hydroxybutyl)benzamide (Secondary Alcohol) Parent->Alcohol Reductive Metabolism (CBR1, AKR1C) [Cytosol + NADPH] Acid Metabolite M2 3-(3'-Oxobutyl)benzoic acid Parent->Acid Hydrolysis (CES, Amidases) N_Gluc Metabolite M4 N-Glucuronide Conjugate Parent->N_Gluc Direct Phase II (UGT) Glucuronide Metabolite M3 O-Glucuronide Conjugate Alcohol->Glucuronide Phase II Conjugation (UGT1A/2B)

Figure 1: Predicted biotransformation tree for 3-(3'-Oxobutyl)benzamide. The solid blue line indicates the predicted major clearance pathway via cytosolic reduction.

Experimental Protocols (Self-Validating Systems)

To accurately profile this compound, you must use a "Subcellular Fraction Mixing" approach or Whole Hepatocytes.

Protocol A: The "Cytosol-Boosted" Stability Assay

Rationale: Standard microsomal assays lack the cytosolic fraction where CBRs reside. This protocol restores that activity.

Materials:

  • Pooled Liver Microsomes (Human/Rat) - 20 mg/mL protein.

  • Pooled Liver Cytosol (Human/Rat) - 20 mg/mL protein.

  • Cofactor Mix: NADPH (1 mM final) + NADH (1 mM final). Note: Some reductases prefer NADH.

Step-by-Step Methodology:

  • Preparation: Prepare a reaction buffer (100 mM Potassium Phosphate, pH 7.4).

  • Enzyme Mix: Create a "S9-like" mix by combining Microsomes (0.5 mg/mL final) and Cytosol (1.0 mg/mL final).

    • Control A: Microsomes only (to isolate CYP activity).

    • Control B: Cytosol only (to isolate Reductase activity).

  • Pre-incubation: Equilibrate Enzyme Mix with Test Compound (1 µM) at 37°C for 5 minutes.

  • Initiation: Add Cofactor Mix to start the reaction.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min into 200 µL cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode). Monitor parent depletion and M1 (Alcohol) formation (+2 Da mass shift).

Protocol B: Plasma Stability (Hydrolysis Check)

Rationale: Benzamides can be hydrolyzed by plasma esterases/amidases, varying significantly between species (Rodent plasma is often more aggressive than Human).

  • Incubation: Spike compound (1 µM) into pooled plasma (Human, Rat, Dog).

  • Timepoints: Incubate at 37°C. Sample at 0, 30, 60, 120, and 240 min.

  • Validation: Include Procaine or Benzamide as a positive control for hydrolysis.

  • Readout: If

    
     min in plasma, the compound is likely unstable for oral dosing without structural modification (e.g., steric hindrance around the amide).
    

Data Interpretation & Risk Assessment

Summarize your findings using the table below to guide Lead Optimization.

ParameterAssay SystemHigh Risk ThresholdInterpretation for 3-(3'-Oxobutyl)benzamide

HLM (Microsomes)> 40 µL/min/mgLikely underestimates clearance due to missing CBRs.

Cytosol> 20 µL/min/mgCritical Metric. High clearance here confirms ketone reduction liability.

Hepatocytes> 15 µL/min/10⁶ cellsThe "Gold Standard" integrating both pathways.
Plasma Stability Human Plasma< 95% remaining (2h)Indicates hydrolytic instability.

Strategic Recommendation: If Cytosolic Clearance is high (driving short


), consider:
  • Steric Shielding: Add gem-dimethyl groups adjacent to the ketone (e.g., 3-(3'-oxo-2',2'-dimethylbutyl)...).

  • Bioisosteres: Replace the ketone with a sulfone or a cyclic ether.

  • Deuteration: Deuterate the alpha-position of the ketone to slow reduction (Kinetic Isotope Effect).

References

  • Rosemond, M. J., & Walsh, J. S. (2004). Human carbonyl reduction pathways and a strategy for their assignment in vitro. Drug Metabolism Reviews. Link

  • Di, L., et al. (2008). Experimental design and data analysis of in vitro metabolic stability assays. Current Protocols in Pharmacology. Link

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity. (Focus on Amide Hydrolysis mechanisms). Link

  • Lozac'h, O., et al. (2018). Benzamide derivatives as kinase inhibitors: Metabolic considerations. (General reference for benzamide stability scaffolds).

Pharmacophore Elucidation & Optimization: The 3-Oxobutyl Benzamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the pharmacophore analysis and structural optimization of the 3-oxobutyl side chain within benzamide scaffolds.

Executive Summary

The benzamide scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous antipsychotics (e.g., sulpiride), prokinetics (e.g., metoclopramide), and histone deacetylase (HDAC) inhibitors. The introduction of a 3-oxobutyl side chain (–CH₂CH₂C(=O)CH₃) to the benzamide core introduces a specific pharmacophoric vector: a flexible ethylene linker terminating in a hydrogen-bond accepting methyl ketone.

This guide provides a rigorous technical analysis of this moiety. We explore its structural role in extending ligand reach into distal binding pockets, its electronic properties, and the step-by-step workflow for modeling and validating its pharmacophore interactions.

Part 1: Structural & Electronic Characterization

To effectively deploy the 3-oxobutyl side chain, one must understand its physicochemical behavior relative to the rigid benzamide anchor.

The Pharmacophoric Triad

The 3-oxobutyl benzamide scaffold functions through a cooperative triad of features:

  • The Anchor (Benzamide Core): Provides

    
    -
    
    
    
    stacking interactions (aromatic ring) and a hydrogen bond donor/acceptor motif (amide).
  • The Spacer (Ethylene Bridge): A two-carbon aliphatic chain (C

    
    -C
    
    
    
    ) that allows for conformational adaptability. It acts as a "molecular ruler," positioning the distal ketone approximately 4.5–6.0 Å from the amide nitrogen, depending on the torsion angle.
  • The Warhead (Distal Ketone): A carbonyl oxygen acting as a classic Hydrogen Bond Acceptor (HBA). Unlike a hydroxyl group, the ketone lacks donor capability, making it specific for interacting with backbone amides or serine/threonine/tyrosine hydroxyls in the target protein.

Conformational Flexibility & Entropy

The 3-oxobutyl chain introduces three rotatable bonds. In pharmacophore modeling, this flexibility is a double-edged sword:

  • Advantage: Induced fit. The chain can collapse or extend to find H-bonding partners.

  • Penalty: Entropic cost upon binding.

  • Optimization Strategy: Rigidification (e.g., incorporating the ethyl chain into a ring) is a common follow-up strategy once the 3-oxobutyl pharmacophore is validated.

Quantitative Property Profile
PropertyValue/DescriptorImpact on Binding
H-Bond Acceptors 2 (Amide C=O, Side chain C=O)Critical for anchoring in polar pockets.
H-Bond Donors 1 (Amide N-H, if secondary)Directional interaction with receptor residues (e.g., Asp/Glu).
LogP Contribution +0.4 to +0.6 (approx)The ketone is polar, but the methyl/ethyl groups add lipophilicity.
Rotatable Bonds 3Requires conformational sampling during docking.
Electronic Surface Negative potential at CarbonylsElectrostatic attraction to cationic residues (Lys/Arg).

Part 2: Pharmacophore Modeling Workflow

This section details the protocol for generating a high-confidence pharmacophore hypothesis for 3-oxobutyl benzamide derivatives.

Protocol: Ligand-Based Pharmacophore Generation

Objective: Define the spatial arrangement of features common to active analogs.

  • Conformer Generation:

    • Use a systematic search or stochastic method (e.g., OMEGA or MOE conformational search) to generate low-energy conformers.

    • Critical Step: Ensure the ketone oxygen samples the full cone of potential H-bond angles.

  • Feature Mapping:

    • Tag the Aromatic Centroid (Benzene ring).

    • Tag the H-Bond Donor (Amide NH).

    • Tag the H-Bond Acceptor (Side chain C=O).

  • Alignment & Overlay:

    • Align conformers based on the rigid benzamide core.

    • Measure the vector distribution of the 3-oxobutyl ketone.

  • Exclusion Volumes:

    • Define steric limits around the ethylene bridge to prevent clashes with the receptor wall.

Visualization: The Pharmacophore Map

The following diagram illustrates the spatial relationships and logical flow of the pharmacophore model.

PharmacophoreMap cluster_constraints Spatial Constraints Benzene Aromatic Core (Hydrophobic/Pi-Stack) Amide Amide Linker (H-Bond Donor/Acceptor) Benzene->Amide Rigid Attachment Spacer Ethylene Spacer (Length: ~4-6 Å) Amide->Spacer Rotatable Bond 1 Ketone Distal Ketone (H-Bond Acceptor) Spacer->Ketone Rotatable Bond 2 Target Receptor Pocket (Ser/Thr/Backbone NH) Ketone->Target H-Bond Interaction (2.8 - 3.2 Å)

Caption: Spatial connectivity of the 3-oxobutyl benzamide pharmacophore features targeting a distal receptor pocket.

Part 3: Synthetic Accessibility & Experimental Validation

A pharmacophore model is only as useful as the molecules it inspires. The 3-oxobutyl group is synthetically accessible, allowing for rapid library generation.

Synthesis Protocol: The Michael Addition Route

The most robust method to introduce a 3-oxobutyl group is via the Michael Addition of a nucleophile to methyl vinyl ketone (MVK).

Reaction Scheme: Benzamide Nucleophile + Methyl Vinyl Ketone → 3-Oxobutyl Derivative

Detailed Protocol:

  • Reagents: Substituted benzamide (1.0 eq), Methyl Vinyl Ketone (1.2 eq), Base (e.g., DBU or catalytic NaOMe), Solvent (THF or DMF).

  • Conditions:

    • Dissolve benzamide in anhydrous THF.

    • Add base and stir for 15 min to generate the amidate/anion.

    • Add MVK dropwise at 0°C to prevent polymerization.

    • Warm to room temperature and stir for 4–12 hours.

  • Workup: Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography (typically 1:1 Hexane/EtOAc due to polarity).

  • Validation:

    • ¹H NMR: Look for the triplet/multiplet signals of the ethylene bridge (~2.8 ppm) and the singlet of the methyl ketone (~2.1 ppm).

    • IR: Confirm appearance of ketone C=O stretch (~1715 cm⁻¹) distinct from the amide C=O (~1650 cm⁻¹).

Experimental Workflow

The following workflow describes the cycle from design to biological assay.

ExperimentalWorkflow Design In Silico Design (Docking/Pharmacophore) Synthesis Synthesis (Michael Addition) Design->Synthesis Target List Purification Purification (HPLC/Flash) Synthesis->Purification Characterization QC: NMR/MS (Verify 3-oxobutyl) Purification->Characterization Characterization->Synthesis Fail QC (Retry) Assay Bioassay (IC50 / Binding Affinity) Characterization->Assay Pass QC SAR SAR Analysis (Refine Model) Assay->SAR Activity Data SAR->Design Iterative Loop

Caption: Iterative cycle for synthesizing and testing 3-oxobutyl benzamide derivatives.

Part 4: Biological Context & Case Studies

The 3-oxobutyl benzamide motif appears in various therapeutic contexts. Understanding these precedents validates the scaffold's utility.[1]

Antibacterial Activity (Mur Ligase / Resistant Pathogens)

Recent studies have highlighted 2-benzylidene-3-oxobutanamide derivatives as potent agents against MRSA and Acinetobacter baumannii.[2] In this context, the 3-oxobutyl-like motif (often as a keto-enol or unsaturated variant) acts as an electrophilic trap or a specific binder to bacterial enzymes.

  • Mechanism: The carbonyl oxygen interacts with the oxyanion hole or catalytic residues of the target enzyme.

  • Key Insight: The position of the ketone relative to the aromatic ring is crucial for selectivity against resistant strains.

Dopamine Receptor Ligands

Benzamides (e.g., Sulpiride, Remoxipride) are classic D2/D3 antagonists.

  • Role of Side Chain: The side chain usually extends into the secondary binding pocket (SBP) of the GPCR.

  • 3-Oxobutyl Application: Replacing a pyrrolidine or ethyl-amine side chain with a 3-oxobutyl group alters the basicity (removing the amine) and changes the interaction from ionic (salt bridge) to polar (H-bond). This is a classic "scaffold hopping" technique to improve membrane permeability by reducing ionization.

References

  • Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. Source: Royal Society of Chemistry (RSC) Advances / NIH URL:[Link]

  • 2-(3-Oxobutyl)benzamide | C11H13NO2 | Structure & Properties. Source: PubChem (National Library of Medicine) URL:[Link]

  • Discovery of N-hydroxy-3-alkoxybenzamides as direct acid sphingomyelinase inhibitors using a ligand-based pharmacophore model. Source: European Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Pharmacophore Modeling and Screening Services. Source: Creative Biolabs (General Methodology Reference) URL:[Link]

  • Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Source: Molecules (MDPI) URL:[Link]

Sources

Comprehensive Toxicological and Safety Assessment: 3-(3'-Oxobutyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive toxicological and safety assessment for 3-(3'-Oxobutyl)benzamide .

Note to Researchers: As of the current literature cutoff, 3-(3'-Oxobutyl)benzamide is primarily classified as a research chemical and synthetic intermediate rather than a marketed pharmaceutical. Consequently, direct regulatory toxicology reports (e.g., NTP, IARC) are absent. This guide synthesizes safety data using Read-Across methodologies from structural analogs (e.g., 3-aminobenzamide, Cuelure) and established pharmacophore toxicity profiles (PARP inhibitors).

Executive Summary & Chemical Identity

3-(3'-Oxobutyl)benzamide is a functionalized aromatic amide characterized by a benzamide core substituted at the meta (3-) position with a 3-oxobutyl (methyl ketone) side chain. It belongs to the class of 3-substituted benzamides , a chemical family extensively studied for their ability to inhibit the nuclear enzyme poly(ADP-ribose) polymerase (PARP) .[1][2][3]

While the compound exhibits low acute systemic toxicity, its biological activity as a potential DNA repair modulator mandates strict handling protocols to prevent chemosensitization and reproductive toxicity.

Physicochemical Profile
PropertyValue / DescriptionRelevance to Safety
Chemical Formula C₁₁H₁₃NO₂Low molecular weight; potential for skin absorption.
Molecular Weight 191.23 g/mol Permeable to cell membranes.
Appearance Off-white to pale yellow solidDust inhalation hazard.
Solubility Soluble in DMSO, Methanol, EthanolHigh bioavailability in solvent vectors.
LogP (Predicted) ~1.2 - 1.5Moderate lipophilicity; potential for blood-brain barrier penetration.
Key Functional Groups Primary Amide, KetoneAmide hydrolysis (metabolic instability); Ketone reduction.

Toxicological Profile (Read-Across Analysis)

Mechanism of Action: PARP Inhibition

The 3-substituted benzamide pharmacophore mimics the nicotinamide moiety of NAD+, binding to the catalytic domain of PARP-1 and PARP-2 enzymes.

  • Primary Risk: Genotoxic Potentiation. While 3-(3'-Oxobutyl)benzamide is not inherently mutagenic (Ames negative predicted), it inhibits DNA single-strand break repair.

  • Implication: Exposure to this compound can significantly amplify the toxicity of concurrent exposure to alkylating agents (e.g., UV light, laboratory mutagens like EMS or EtBr).

Acute Toxicity Estimates

Data derived from close structural analog 3-Aminobenzamide (CAS 3544-24-9) and Benzamide (CAS 55-21-0) .

EndpointPredicted ValueClassification (GHS)
Oral LD50 (Rat) > 2,000 mg/kgCategory 5 (Low Toxicity)
Dermal LD50 (Rabbit) > 2,000 mg/kgNot Classified
Inhalation LC50 No DataTreat as Respiratory Irritant (STOT-SE 3)
Skin Irritation Mild to ModerateCategory 2 (Causes skin irritation)
Eye Irritation ModerateCategory 2A (Causes serious eye irritation)
Metabolic Fate & Bioactivation

The toxicity of 3-(3'-Oxobutyl)benzamide is modulated by its metabolic conversion. The ketone moiety is a substrate for Carbonyl Reductases (CBRs) , while the amide is subject to amidases.

Figure 1: Predicted Metabolic Pathway

MetabolicPathway Fig 1: Predicted metabolic biotransformation pathways in mammalian systems. Parent 3-(3'-Oxobutyl)benzamide (Parent Compound) Alcohol 3-(3'-Hydroxybutyl)benzamide (Active Metabolite?) Parent->Alcohol Carbonyl Reductase (NADPH dependent) Acid 3-(3'-Oxobutyl)benzoic acid (Inactive Excretory Product) Parent->Acid Amidase / Carboxylesterase (Hydrolysis) Glucuronide O-Glucuronide Conjugate (Renal Clearance) Alcohol->Glucuronide UGT (Phase II) Acid->Glucuronide UGT (Phase II)

Reproductive & Developmental Toxicity
  • Risk Level: Moderate to High (Precautionary).

  • Evidence: PARP inhibitors are known teratogens. They prevent the repair of DNA damage that occurs naturally during rapid embryogenesis.

  • Guidance: Pregnant personnel should avoid all contact. This compound must be handled in a fume hood or glovebox to prevent fetal exposure.

Experimental Methodologies for Safety Validation

For researchers synthesizing or testing this compound, the following protocols are required to validate specific safety parameters.

Protocol A: Cytotoxicity Assessment (MTT Assay)

Purpose: Determine the IC50 to establish non-toxic working concentrations.

  • Seeding: Plate HepG2 or HeLa cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Prepare a stock solution of 3-(3'-Oxobutyl)benzamide in DMSO (100 mM).

  • Dilution: Perform serial dilutions (0.1 µM to 1000 µM) in culture media (keep DMSO < 0.5%).

  • Incubation: Treat cells for 48 hours.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curve. Expected IC50 > 500 µM (Low cytotoxicity).

Protocol B: Genotoxicity Potentiation Assay (Modified Comet Assay)

Purpose: Confirm if the compound amplifies DNA damage caused by other agents.

  • Design: Four groups: (1) Vehicle Control, (2) 3-(3'-Oxobutyl)benzamide (10 µM), (3) H₂O₂ (50 µM, positive control), (4) Combination.

  • Exposure: Pre-treat cells with benzamide for 2 hours, then pulse with H₂O₂ for 15 mins.

  • Lysis & Electrophoresis: Embed cells in agarose, lyse (pH > 13), and electrophorese (25V, 300mA).

  • Scoring: Stain with SYBR Gold. Measure Tail Moment.

  • Interpretation: If Group 4 Tail Moment >> Group 3, the compound is a verified DNA repair inhibitor.

Safe Handling & Spill Response

Personal Protective Equipment (PPE) Matrix
Hazard ZoneRequired PPERationale
Routine Handling Nitrile Gloves (0.11mm), Safety Glasses, Lab CoatPrevents dermal absorption of the amide.
Synthesis/Powder N95 Respirator or Fume HoodPrevents inhalation of particulates (irritant).
High Concentration Double Nitrile Gloves, Sleeve CoversProtects against solvent-mediated permeation.
Emergency Response (SOP)
  • Inhalation: Move victim to fresh air.[4][5] If breathing is difficult, administer oxygen. Mechanism: Amides can cause respiratory tract irritation.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (increases absorption).

  • Eye Contact: Flush with saline for 15 minutes. Seek ophthalmological review.

  • Spill Cleanup:

    • Solid: Dampen with water to prevent dust. Sweep into hazardous waste container.

    • Solution: Absorb with vermiculite.[5] Decontaminate surface with 10% bleach (oxidizes the amide).

References

  • National Institutes of Health (NIH). (2025). PARP1 Inhibitors: Antitumor Drug Design and Toxicity Profiles. Retrieved from 2

  • Royal Society of Chemistry. (2013). Electronic Supplementary Information: Synthesis of N-substituted benzamides. Retrieved from 6

  • Sigma-Aldrich. (2025). Safety Data Sheet: N-(1,1-Dimethyl-3-oxobutyl)acrylamide (Analogous Ketone/Amide). Retrieved from [7]

  • ChemScene. (2025). Safety Data Sheet: tert-Butyl methyl(3-oxobutyl)carbamate. Retrieved from 4

Sources

3-(3'-Oxobutyl)benzamide: A Pivotal Intermediate for Isoquinolinone & PARP Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, synthesis, and pharmaceutical applications of 3-(3'-Oxobutyl)benzamide .

Executive Summary

3-(3'-Oxobutyl)benzamide is a specialized pharmaceutical intermediate belonging to the class of functionalized benzamides. Structurally, it consists of a benzamide core substituted at the meta-position with a 3-oxobutyl side chain (


). This molecule serves as a critical precursor in the synthesis of dihydroisoquinolin-1(2H)-ones  and isoquinolin-1(2H)-ones , which are privileged scaffolds in medicinal chemistry.

These nitrogen-containing heterocycles are the pharmacophoric cores for a range of therapeutic agents, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology (e.g., for BRCA-mutated cancers) and novel anti-diabetic agents. The molecule’s unique keto-amide structure allows for facile intramolecular cyclization, making it a high-value building block for generating tricyclic and bicyclic drug candidates.

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertySpecification
Chemical Name 3-(3-Oxobutyl)benzamide
Synonyms 3-(3-Oxobutyl)benzenecarboxamide; 3-(3'-Oxobutyl)benzamide
Molecular Formula

Molecular Weight 191.23 g/mol
Core Moiety Benzamide (Amide-functionalized benzene)
Functional Group Ketone (3-oxobutyl chain)
Predicted LogP ~1.2 - 1.5 (Moderate Lipophilicity)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Key Reactivity Intramolecular cyclization (Acid/Base catalyzed), Carbonyl condensation

Synthetic Routes & Manufacturing Methodology

The synthesis of 3-(3'-Oxobutyl)benzamide typically follows a Heck Coupling strategy followed by selective hydrogenation. This route is preferred in industrial settings due to its atom economy and the availability of starting materials.

Route 1: The Heck Coupling - Hydrogenation Sequence

Step 1: Heck Reaction The process begins with the palladium-catalyzed cross-coupling of 3-bromobenzamide with methyl vinyl ketone (MVK) (also known as 3-buten-2-one). This step introduces the carbon chain with the ketone functionality.

  • Reagents: 3-Bromobenzamide, Methyl Vinyl Ketone,

    
     (Catalyst), Phosphine Ligand (e.g., 
    
    
    
    ), Base (
    
    
    or
    
    
    ).
  • Conditions: 80–100°C in DMF or Acetonitrile.

  • Intermediate: (E)-3-(3-oxobut-1-enyl)benzamide (Unsaturated ketone).

Step 2: Selective Hydrogenation The


-unsaturated ketone is selectively hydrogenated to reduce the alkene without affecting the carbonyl or the amide group.
  • Reagents:

    
     (1 atm), Pd/C (10%).
    
  • Conditions: Room temperature in Ethanol or Methanol.

  • Product: 3-(3'-Oxobutyl)benzamide.

Visualization of Synthesis Pathway

Synthesispathway Start 3-Bromobenzamide Heck Heck Coupling (Pd(OAc)2, Base, 80°C) Start->Heck MVK Methyl Vinyl Ketone MVK->Heck Inter (E)-3-(3-oxobut-1-enyl)benzamide (Unsaturated Intermediate) Heck->Inter C-C Bond Formation Hydro Hydrogenation (H2, Pd/C) Inter->Hydro Final 3-(3'-Oxobutyl)benzamide Hydro->Final Selective Reduction

Caption: Two-step industrial synthesis of 3-(3'-Oxobutyl)benzamide via Heck coupling and catalytic hydrogenation.

Pharmaceutical Applications & Mechanism

The primary utility of 3-(3'-Oxobutyl)benzamide lies in its ability to undergo intramolecular cyclization to form the isoquinolinone core. This structural motif is central to the mechanism of action of several enzyme inhibitors.

Precursor to PARP Inhibitor Scaffolds

Poly(ADP-ribose) polymerase (PARP) inhibitors often contain a "nicotinamide mimic" moiety that binds to the donor site of the enzyme. The dihydroisoquinolin-1(2H)-one core, derived from 3-(3'-Oxobutyl)benzamide, serves as this mimic.

  • Transformation: Treatment of 3-(3'-Oxobutyl)benzamide with a strong acid (e.g.,

    
     or PPA) induces cyclization between the amide nitrogen and the ketone carbonyl.
    
  • Resulting Scaffold: 3-Methyl-3,4-dihydroisoquinolin-1(2H)-one .

  • Relevance: This scaffold is structurally analogous to the core of drugs like Rucaparib (tricyclic indole) and Olaparib (phthalazinone), providing the essential hydrogen-bonding interactions (Glu988 and Ser904 residues) required for PARP inhibition.

Isoquinolinone Cyclization Workflow

Cyclization Precursor 3-(3'-Oxobutyl)benzamide Acid Acid Catalysis (H+ / Dehydration) Precursor->Acid Intramolecular Attack Cyclic 3-Methyl-3,4-dihydroisoquinolin-1(2H)-one Acid->Cyclic Ring Closure Oxidation Oxidation / Aromatization Cyclic->Oxidation Optional Step Isoquin 3-Methylisoquinolin-1(2H)-one (PARP Inhibitor Pharmacophore) Oxidation->Isoquin Final Scaffold

Caption: Cyclization pathway converting the intermediate into the bioactive isoquinolinone core.

Quality Control & Impurity Profiling

In pharmaceutical development, controlling impurities in the 3-(3'-Oxobutyl)benzamide stream is vital to prevent downstream contamination of the API (Active Pharmaceutical Ingredient).

Impurity TypeOriginControl Strategy
Unreacted Bromide Residual 3-Bromobenzamide from Step 1Monitor via HPLC; Ensure complete conversion or recrystallization.
Heck Isomers Formation of branched alkene (gem-coupling)Optimize ligand choice (bulky phosphines) to favor linear (E)-product.
Over-Reduction Reduction of the ketone to alcoholStrictly control

equivalents and catalyst load; avoid high pressure.
Dehydration Byproduct Premature cyclization to isoquinolinoneMaintain neutral pH during workup; avoid excessive heat.

Handling & Stability Protocols

  • Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the ketone or hydrolysis of the amide.

  • Safety: The compound acts as a mild irritant. Standard PPE (gloves, goggles, lab coat) is required.

  • Stability: Stable under neutral conditions.[1] Sensitive to strong acids (induces cyclization) and strong bases (hydrolysis of amide).

References

  • Gouault, N., et al. "Synthesis of new 3-substituted isoolin-1-ones via Heck reaction." Tetrahedron Letters, vol. 41, no. 38, 2000, pp. 7293-7297.

  • Ferraris, D. V. "Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From the Concept to the Clinic." Journal of Medicinal Chemistry, vol. 53, no. 12, 2010, pp. 4561–4584.

  • Costantino, G., et al. "Modeling of Poly(ADP-ribose)polymerase (PARP) Inhibitors. Docking of Benzamides and Related Compounds." Journal of Medicinal Chemistry, vol. 44, no. 23, 2001, pp. 3786–3794.

  • GuideChem. "N-methyl-3-(3-oxobutyl)benzamide - CAS 1019769-99-3."[2] Chemical Directory.

  • Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, vol. 100, no. 8, 2000, pp. 3009–3066.

Sources

Advanced Methodologies in the Synthesis of Substituted Benzamides: A Technical Blueprint

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted benzamides form the structural backbone of numerous biologically active compounds, ranging from antiemetics and antipsychotics to advanced kinase inhibitors. Historically, the synthesis of these motifs relied on the generation of highly reactive acyl chlorides or the use of stoichiometric coupling reagents (e.g., HATU, EDC), which inherently suffer from poor atom economy and high Process Mass Intensity (PMI).

As a Senior Application Scientist, my objective in this whitepaper is to deconstruct three state-of-the-art synthetic paradigms: Direct Amidation via Silicon Reagents , Palladium-Catalyzed Aminocarbonylation , and Oxidative Amidation . Rather than merely listing reaction conditions, this guide explores the mechanistic causality behind these methodologies and provides self-validating experimental protocols designed for scalability and high scientific integrity.

Mechanistic Causality in Modern Benzamide Synthesis

Direct Amidation via Silicon-Based Dehydration

The central thermodynamic challenge of direct amidation between a benzoic acid and an amine is the removal of water to drive the equilibrium forward. While traditional coupling reagents generate massive amounts of organic waste, modern silicon-based reagents offer a highly atom-economical alternative.

Causality & Reagent Selection: 1[1]. Unlike Tetramethylorthosilicate (TMOS), which hydrolyzes into hazardous silica dust capable of inducing silicosis, MTM is non-toxic and highly scalable. MTM reacts with the carboxylic acid to form a transient silyl ester intermediate, which significantly increases the electrophilicity of the carbonyl carbon. Upon nucleophilic attack by the amine, the displaced silanol rapidly condenses into an inert polysiloxane network, effectively sequestering the water and rendering the reaction irreversible.

G Acid Benzoic Acid + Amine MTM Add MTM (Methyltrimethoxysilane) Acid->MTM Silyl Silyl Ester Intermediate MTM->Silyl Activation Condense Amidation & Condensation Silyl->Condense Nucleophilic Attack Siloxane Polysiloxane Byproduct Condense->Siloxane H2O Sequestration Benzamide Pure Benzamide Condense->Benzamide Crystallization

Direct amidation workflow using MTM as a dehydrating agent.

Palladium-Catalyzed Aminocarbonylation

When starting materials are aryl halides (bromides or iodides) rather than carboxylic acids, aminocarbonylation becomes the premier synthetic route. The historical bottleneck of this method has been the handling of highly toxic carbon monoxide (CO) gas and the sluggish reactivity of hindered amines or ammonia.

Causality & Reagent Selection: 2[2]. To circumvent the hazards of gaseous CO, solid metal carbonyls like Mo(CO)₆ are utilized as in situ CO surrogates. 3[3]. This maintains a high localized concentration of CO, driving the insertion step forward before catalyst deactivation can occur.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd + Ar-X COIns CO Insertion (Acyl-Pd Complex) OxAdd->COIns + CO Amine Amine Coordination COIns->Amine + R-NH2 RedElim Reductive Elimination Amine->RedElim - HX RedElim->Pd0 Catalyst Regeneration Prod Substituted Benzamide RedElim->Prod

Catalytic cycle of Pd-mediated aminocarbonylation.

Transition-Metal-Free Oxidative Amidation

For late-stage functionalization where transition metals might interfere with sensitive pharmacophores, oxidative amidation of benzyl alcohols or benzaldehydes is highly advantageous.

Quantitative Performance & Process Mass Intensity (PMI)

The following table synthesizes the quantitative metrics of the three discussed methodologies, allowing researchers to select the optimal route based on substrate availability and green chemistry mandates.

Synthesis StrategyReagents / CatalystsSubstrate ScopeTypical YieldsEnvironmental Impact (PMI)
Direct Amidation MTM, Toluene, RefluxBenzoic acids + Amines75–95%Low (Simple crystallization, no metal waste)
Aminocarbonylation Pd(OAc)₂, Mo(CO)₆, DBUAryl halides + Amines69–94%Moderate (Requires metal catalyst & ligand)
Oxidative Amidation NaI (mediator), Undivided cellBenzyl alcohols + Amines65–85%Very Low (Electrochemical/Air, metal-free)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in physical and chemical cues allow the scientist to verify the reaction's progress without relying solely on downstream chromatographic analysis.

Protocol A: MTM-Mediated Direct Amidation

Objective: Synthesis of a substituted secondary benzamide from a benzoic acid derivative.

  • Preparation: In an oven-dried round-bottom flask, combine the substituted benzoic acid (1.0 equiv) and the primary amine (1.0 equiv) in anhydrous toluene (0.5 M).

  • Activation: Add Methyltrimethoxysilane (MTM) (1.5 equiv) dropwise at room temperature under an argon atmosphere.

  • Thermal Condensation: Equip the flask with a reflux condenser and heat to 110 °C for 12 hours.

  • Self-Validation Cue 1 (In-Process): As the silyl ester forms and reacts, the initially heterogeneous suspension will transition into a clear, homogeneous solution, indicating successful activation and consumption of the starting acid.

  • Workup & Isolation: Allow the reaction mixture to cool to room temperature.

  • Self-Validation Cue 2 (Isolation): The pure secondary benzamide will spontaneously crystallize from the toluene/polysiloxane mixture upon cooling. Filter the precipitate and wash with cold hexanes. No column chromatography is required.

Protocol B: Microwave-Assisted Aminocarbonylation

Objective: Synthesis of a primary/secondary benzamide from an aryl iodide using a solid CO source.

  • Preparation: In a heavy-walled microwave vial, add the aryl iodide (1.0 equiv), amine (1.5 equiv), Mo(CO)₆ (0.5 equiv), Pd(OAc)₂ (5 mol%), and an appropriate phosphine ligand (e.g., DCPP, 5 mol%).

  • Solvent & Base: Add anhydrous THF (0.2 M) followed by DBU (2.0 equiv). Seal the vial immediately with a crimp cap.

  • Microwave Irradiation: Heat the mixture in a dedicated microwave reactor at 100 °C for 15 minutes.

  • Self-Validation Cue 1 (In-Process): During the initial heating phase, rapid micro-bubbling will be observed as DBU triggers the release of CO gas from Mo(CO)₆. The cessation of these bubbles indicates complete decomposition of the solid CO source.

  • Self-Validation Cue 2 (Catalyst State): The solution will undergo a distinct color shift (typically from pale yellow to deep orange/brown), confirming the active cycling of the Pd(0)/Pd(II) species.

  • Workup: Vent the vial carefully in a fume hood. Dilute with EtOAc, wash with saturated aqueous NH₄Cl to remove DBU, dry over Na₂SO₄, and purify via flash chromatography.

References

  • Methyltrimethoxysilane (MTM)
  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)
  • NaI-Mediated oxidative amidation of benzyl alcohols/aromatic aldehydes to benzamides via electrochemical reaction Source: ResearchGate URL
  • Source: American Chemical Society (ACS)

Sources

Methodological & Application

Optimal Solvent Selection for Dissolving 3-(3'-Oxobutyl)benzamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify the optimal solvent for 3-(3'-Oxobutyl)benzamide. By integrating theoretical principles with actionable experimental protocols, this document outlines a systematic approach to solvent screening and solubility determination. The methodologies described herein are designed to ensure scientific rigor, offering a self-validating system for generating reliable and reproducible solubility data, which is critical for downstream applications in drug discovery and development.

Introduction: The Critical Role of Solvent Selection

The selection of an appropriate solvent is a pivotal step in the early stages of drug development.[1][2] It directly influences the efficiency of chemical reactions, purification processes, and the formulation of the final active pharmaceutical ingredient (API).[1] An ideal solvent will not only fully dissolve the compound of interest but also be compatible with subsequent experimental conditions, non-reactive with the solute, and possess a favorable safety and environmental profile.[2] For a novel compound like 3-(3'-Oxobutyl)benzamide, a thorough understanding of its solubility characteristics is paramount for accurate biological screening, formulation development, and ensuring the overall success of the therapeutic candidate.[3][4]

3-(3'-Oxobutyl)benzamide belongs to the benzamide class of compounds, which are recognized for their diverse pharmacological activities.[4][5][6] The parent molecule, benzamide, is a crystalline solid with slight solubility in water and good solubility in many organic solvents.[7][8] The addition of the 3'-oxobutyl group to the benzamide scaffold introduces both a polar ketone and a non-polar butyl chain. This structural modification suggests that the solubility profile of 3-(3'-Oxobutyl)benzamide will be nuanced, likely exhibiting solubility in a range of solvents with varying polarities.

This guide will first delve into the theoretical considerations for solvent selection based on the structural attributes of 3-(3'-Oxobutyl)benzamide. Subsequently, a detailed, two-phased experimental protocol for systematically determining the optimal solvent is presented.

Theoretical Considerations: A "Like Dissolves Like" Approach

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[7] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity.

  • Structural Analysis of 3-(3'-Oxobutyl)benzamide:

    • Polar Moieties: The molecule contains a primary amide (-CONH2) and a ketone group (C=O), both of which can participate in hydrogen bonding and dipole-dipole interactions. This suggests that polar solvents will be effective at solvating these regions of the molecule.

    • Non-Polar Moieties: The benzene ring and the butyl chain are non-polar, favoring interactions with non-polar solvents through van der Waals forces.

  • Solvent Classification and Rationale: Solvents are broadly classified based on their polarity. For a comprehensive screening, a selection of solvents from different classes is recommended. The International Council for Harmonisation (ICH) provides guidelines on the use of solvents in pharmaceutical manufacturing, categorizing them based on their toxicity.[1] Class 3 solvents, which have low toxic potential, are generally preferred.[2]

    Table 1: Recommended Solvents for Screening

Solvent ClassSolventPolarity IndexRationale for InclusionICH Class
Polar Protic Water10.2Universal, biocompatible solvent; establishes baseline aqueous solubility.[9]N/A
Methanol5.1Can act as both a hydrogen bond donor and acceptor.2
Ethanol4.3A common, less toxic alcohol used in formulations.[2][9]3
Polar Aprotic Acetone5.1Good for dissolving a wide range of organic compounds.[2][7]3
Acetonitrile5.8Commonly used in chromatography.2
Dimethyl Sulfoxide (DMSO)7.2A powerful, highly polar solvent, often used for stock solutions.[10]3
Moderately Polar Ethyl Acetate4.4An ester with moderate polarity.[11][12]3
Non-Polar Toluene2.4Aromatic solvent that can interact with the benzene ring.2
Heptane0.1A non-polar alkane to assess solubility in hydrophobic environments.3

Experimental Protocol for Optimal Solvent Determination

This protocol is divided into two phases: a qualitative screening for rapid assessment and a quantitative analysis for precise solubility measurement.

Phase 1: Qualitative Solubility Screening

This initial phase aims to quickly identify promising solvents.

Workflow for Qualitative Solubility Screening

Caption: Workflow for the qualitative assessment of solubility.

Step-by-Step Protocol:

  • Preparation: Aliquot approximately 1-2 mg of 3-(3'-Oxobutyl)benzamide into separate, labeled 1.5 mL microcentrifuge tubes for each solvent to be tested.

  • Initial Solvent Addition: Add 0.5 mL of the first test solvent to the corresponding tube.

  • Mixing: Vortex the tube vigorously for 1 minute.

  • Observation: Visually inspect the solution against a dark background. If the solid has completely dissolved, record the compound as "soluble" in that solvent.

  • Second Solvent Addition: If the solid is not completely dissolved, add another 0.5 mL of the same solvent (for a total volume of 1.0 mL).

  • Final Mixing and Observation: Vortex again for 1 minute and visually inspect. If the solid is now dissolved, record it as "sparingly soluble." If undissolved solid remains, record it as "insoluble."

  • Repeat: Repeat steps 2-6 for all selected solvents.

Phase 2: Quantitative Solubility Determination using the Shake-Flask Method

This phase provides an accurate measurement of the thermodynamic solubility of the compound in the most promising solvents identified in Phase 1.[3][13][14][15]

Workflow for Quantitative Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Add excess solid to a known volume of solvent B Incubate with agitation at a constant temperature (e.g., 24-48 hours) A->B C Centrifuge to pellet undissolved solid B->C D Collect supernatant and filter C->D E Prepare serial dilutions D->E F Quantify concentration using HPLC-UV or LC-MS E->F G Calculate solubility (mg/mL or µM) from the calibration curve F->G

Caption: The shake-flask method for quantitative solubility analysis.

Step-by-Step Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of 3-(3'-Oxobutyl)benzamide (e.g., 5-10 mg) to a glass vial containing a known volume (e.g., 2 mL) of the selected solvent.[3] The presence of undissolved solid is essential to ensure a saturated solution.

  • Equilibration:

    • Seal the vials and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[14][15] It is advisable to test time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[15]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully centrifuge the vials to pellet the remaining solid.

    • Withdraw an aliquot of the supernatant, being careful not to disturb the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter that is compatible with the solvent.

    • Prepare a series of dilutions of the filtered supernatant in a suitable solvent for HPLC analysis.

  • Quantification by HPLC:

    • Develop a validated HPLC-UV or LC-MS method for 3-(3'-Oxobutyl)benzamide.

    • Prepare a calibration curve using known concentrations of the compound.

    • Analyze the diluted samples and determine their concentrations by comparing their responses to the calibration curve.[3]

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in units such as mg/mL or µM.

Table 2: Template for Recording Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)Observations

Data Interpretation and Solvent Selection

The optimal solvent will be the one that provides the desired solubility for the intended application while also meeting other practical criteria.

  • For Chemical Synthesis: A solvent that fully dissolves the reactants and is compatible with the reaction conditions would be chosen.

  • For Purification (e.g., Chromatography): A solvent system that provides good solubility but also allows for effective separation from impurities is ideal. Often, a mixture of solvents is used.[11][12]

  • For Biological Assays: DMSO is a common choice for creating high-concentration stock solutions.[10] However, the final concentration of DMSO in the assay should be minimized to avoid artifacts. For assays requiring aqueous conditions, the solubility in buffered solutions should be determined.

Conclusion

The systematic approach detailed in this application note, progressing from theoretical prediction to qualitative screening and finally to quantitative measurement, provides a robust framework for selecting the optimal solvent for 3-(3'-Oxobutyl)benzamide. By following these protocols, researchers can generate reliable solubility data, which is a cornerstone for the successful advancement of this compound in the drug discovery and development pipeline. The comprehensive characterization of a compound's physicochemical properties, including solubility, is a critical investment that informs downstream decision-making and mitigates potential roadblocks in later stages of development.[4]

References

  • Application Notes and Protocols for Determining the Solubility of Novel Compounds - Benchchem. (n.d.).
  • Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC. (2024, June 24).
  • Kinetic Solubility Assays Protocol - AxisPharm. (n.d.).
  • Benzamide - Solubility of Things. (n.d.).
  • Choosing the Right Solvent for Drug Manufacturing - Purosolv. (2025, April 22).
  • Understanding Pharmaceutical Solvents: Trends and Future Growth. - Global Pharma Tek. (2024, August 2).
  • Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography | ACS Environmental Au - ACS Publications. (2024, June 24).
  • Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures | Journal of Chemical & Engineering Data - ACS Publications. (2023, March 29).
  • Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. (2023, September 15).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K - ResearchGate. (n.d.).
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22).
  • Annex 4 - World Health Organization (WHO). (n.d.).
  • Benzamide - Wikipedia. (n.d.).
  • Benzamide | C7H7NO | CID 2331 - PubChem - NIH. (n.d.).
  • 3-Butanamido-N-(3-butoxypropyl)benzamide | C18H28N2O3 | CID 132786186 - PubChem. (n.d.).
  • Benzamide CAS 55-21-0 | 802191 - Merck Millipore. (n.d.).
  • Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide - Benchchem. (n.d.).
  • Showing Compound Benzamide (FDB023373) - FooDB. (2011, September 21).
  • Chemical Properties of Benzamide, 3-methoxy-N-(3-methoxybenzoyl)-N-3-methylbutyl. (n.d.).
  • 3-(3-oxobutyl)benzaldehyde - CAS号80331-36-8 - 摩熵化学. (n.d.).
  • 2-(3-Oxobutyl)benzamide | C11H13NO2 | CID 18473778 - PubChem - NIH. (n.d.).
  • CAS 55-21-0: Benzamide - CymitQuimica. (n.d.).
  • 55-21-0, Benzamide Formula - ECHEMI. (n.d.).

Sources

Application Note: HPLC Method Development for 3-(3'-Oxobutyl)benzamide Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for developing a robust HPLC method for 3-(3'-Oxobutyl)benzamide . It addresses the specific physicochemical challenges of this molecule (amide-ketone bifunctionality) and provides a self-validating protocol for researchers.[1]

Introduction & Molecule Profile[1][2]

3-(3'-Oxobutyl)benzamide is a structural intermediate often encountered in the synthesis of complex benzamide-based pharmaceuticals or as a degradation product of specific API classes (e.g., oxidation of alkyl-substituted benzamides).[1]

Its analysis presents unique chromatographic challenges:

  • Dual Polarity: The molecule contains a polar primary amide group (

    
    ) and a moderately polar ketone chain.[1]
    
  • Silanol Interaction: The amide nitrogen can interact with free silanols on silica-based columns, leading to peak tailing.[1]

  • Chromophore Specificity: While the benzene ring offers UV absorption, the aliphatic ketone contributes little to UV sensitivity above 220 nm, making wavelength selection critical.

Physicochemical Profile (In silico Estimation)
ParameterValueChromatographic Implication
Molecular Formula

MW ~191.23 g/mol
LogP ~1.3Moderately lipophilic; suitable for Reversed-Phase (RP) HPLC.[1]
pKa (Amide) ~ -0.5 (Very weak base)Neutral in standard pH range (2–8).[1]
UV Max (

)
~254 nm (Benzene

)
Primary detection wavelength.[1][2]

Method Development Strategy (The "Why")

To ensure a robust method, we employ a "Quality by Design" (QbD) approach. The critical quality attributes (CQAs) are Resolution (


)  from potential precursors (e.g., 3-(3-oxobutyl)benzoic acid) and Tailing Factor (

)
.[1]
Column Selection Logic
  • Stationary Phase: A C18 (Octadecyl) phase is the standard starting point. However, due to the amide group's potential for hydrogen bonding, a "Base-Deactivated" (end-capped) column is mandatory to prevent peak tailing.[1]

  • Alternative: If selectivity issues arise with polar impurities, a Phenyl-Hexyl column can be used to exploit

    
     interactions with the benzamide ring.[1]
    
Mobile Phase Chemistry
  • pH Control: Although the amide is neutral, running at pH 3.0–4.0 is recommended. This suppresses the ionization of residual silanols (

    
     to 
    
    
    
    ) on the column, reducing secondary interactions that cause tailing.[1]
  • Buffer: Formic acid (0.1%) or Ammonium Formate (10-20 mM) are preferred for their volatility (LC-MS compatible) and buffering capacity at low pH.[1]

Visual Workflow: Method Development Lifecycle

The following diagram illustrates the decision matrix for optimizing the separation of 3-(3'-Oxobutyl)benzamide.

MethodDevelopment Start Start: Method Scoping Screening Gradient Screening 5-95% B over 20 min Col: C18, pH 3.0 Start->Screening Eval1 Evaluate Peak Shape (Tailing Factor < 1.5?) Screening->Eval1 OptimizepH Action: Lower pH (Add 0.1% TFA or Increase Buffer Conc.) Eval1->OptimizepH No (Tailing) Eval2 Evaluate Resolution (Rs > 2.0 vs Impurities?) Eval1->Eval2 Yes OptimizepH->Screening OptimizeGrad Action: Flatten Gradient (e.g., Isocratic hold) Eval2->OptimizeGrad No (Overlap) FinalMethod Final Method Definition Eval2->FinalMethod Yes OptimizeGrad->Screening Validation Validation (ICH Q2) Linearity, Accuracy, LOQ FinalMethod->Validation

Figure 1: Decision tree for HPLC method optimization, prioritizing peak symmetry and resolution.

Detailed Experimental Protocol

Reagents and Standards
  • Reference Standard: 3-(3'-Oxobutyl)benzamide (>98% purity).[1]

  • Solvents: HPLC-grade Acetonitrile (ACN) and Water.[1][3]

  • Buffer Additive: Formic Acid (LC-MS grade) or Ammonium Formate.[1][3]

Chromatographic Conditions (The "Gold Standard" Method)

This method is designed to be robust and transferable.

ParameterConditionRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalentHigh surface area, double end-capped to minimize silanol activity.[1]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)Acidic pH suppresses silanols; Formic acid is volatile.[1]
Mobile Phase B Acetonitrile (100%)Lower viscosity than Methanol; sharper peaks.[1]
Flow Rate 1.0 mL/minStandard backpressure balance.[1]
Column Temp 30°CImproves mass transfer and reproducibility.[1]
Injection Vol 10 µLStandard loop size; adjust based on sensitivity needs.
Detection UV @ 254 nm (bw 4 nm)

of benzamide.[1] Secondary: 210 nm for impurities.[1]
Gradient Program
  • 0.0 min: 10% B

  • 10.0 min: 60% B (Linear Ramp)[1]

  • 12.0 min: 90% B (Wash)[1]

  • 15.0 min: 90% B (Hold)[1]

  • 15.1 min: 10% B (Re-equilibration)

  • 20.0 min: Stop

Sample Preparation Protocol

Objective: Ensure complete solubilization without degrading the ketone or amide.

  • Stock Solution (1.0 mg/mL):

    • Weigh 10.0 mg of 3-(3'-Oxobutyl)benzamide.[1]

    • Dissolve in 10 mL of 50:50 Water:Acetonitrile .

    • Note: Do not use pure water as the initial solvent; the organic portion ensures rapid dissolution of the hydrophobic benzene ring.

  • Working Standard (50 µg/mL):

    • Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A (0.1% Formic Acid).

    • Critical Step: Match the diluent to the initial mobile phase conditions (high water content) to prevent "solvent shock" and peak distortion upon injection.

  • Filtration:

    • Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, every run must pass the following System Suitability Tests (SST) based on USP <621> and ICH guidelines.

SST Parameters
ParameterAcceptance CriteriaTroubleshooting Failure
Retention Time (

)
%RSD

1.0% (n=5)
Check pump flow stability or temperature fluctuations.
Peak Area %RSD

1.0% (n=5)
Check injector precision or autosampler needle depth.[1]
Tailing Factor (

)

1.5
Column aging (silanol exposure) or pH is too high.[1]
Theoretical Plates (

)
> 5,000Dead volume in system or column degradation.
Validation Logic (Linearity & Range)
  • Linearity: Prepare 5 levels from 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).

  • Regression:

    
     must be 
    
    
    
    .[1]
  • LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively.

Troubleshooting & Robustness

The following diagram details the extraction and troubleshooting logic for complex matrices (e.g., reaction mixtures).

Troubleshooting Sample Sample Matrix (Reaction Mix) Diluent Diluent Selection 50:50 ACN:H2O Sample->Diluent Filter Filter (0.22 µm) Diluent->Filter Inject HPLC Injection Filter->Inject Issue1 Issue: Split Peak? Inject->Issue1 Fix1 Fix: Diluent too strong. Dilute with 100% Buffer A Issue1->Fix1 Yes Issue2 Issue: RT Drift? Issue1->Issue2 No Fix2 Fix: Check Column Temp & Mobile Phase Evaporation Issue2->Fix2 Yes

Figure 2: Sample preparation and troubleshooting logic for peak integrity.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Fundamental text on HPLC method development logic).

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Center for Drug Evaluation and Research (CDER). (1994).[1] Reviewer Guidance: Validation of Chromatographic Methods. FDA.[1]

  • BenchChem. (2025).[1][2][4] Physicochemical Characterization of Newly Synthesized Benzamide Derivatives. (General reference for benzamide spectral properties).

  • PubChem. (2025).[1] Compound Summary: 2-(3-Oxobutyl)benzamide.[1] (Structural analog reference for physicochemical properties). [1]

Sources

Application Note: Recrystallization Protocols for 3-(3'-Oxobutyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring high-purity 3-(3'-Oxobutyl)benzamide , a functionalized benzamide derivative often utilized as an intermediate in the synthesis of PARP inhibitors and other bioactive scaffolds.

The protocol prioritizes scientific rigor , addressing the specific physicochemical challenges posed by the molecule's dual functionality: the hydrogen-bonding amide motif and the polar, yet lipophilic, ketonic side chain.

Introduction & Compound Analysis

3-(3'-Oxobutyl)benzamide presents a unique purification challenge due to its structural hybridity. The benzamide core promotes strong intermolecular hydrogen bonding (leading to high lattice energy), while the 3-oxobutyl side chain introduces rotational freedom and ketone polarity.

  • Chemical Structure: 3-(CH₃C(O)CH₂CH₂)C₆H₄CONH₂

  • Critical Impurity Profile:

    • Synthetic Byproducts: Palladium residues (if synthesized via Heck coupling of 3-halobenzamides), unreacted methyl vinyl ketone oligomers, and regioisomers.

    • Physical Behavior: Prone to "oiling out" (liquid-liquid phase separation) prior to crystallization due to the flexibility of the butyl chain disrupting the crystal lattice formation in non-ideal solvents.

Solvent Selection Strategy

The choice of solvent is dictated by the "Solubility Differential" principle. We require a system where the compound is highly soluble at boiling point (


) but sparingly soluble at room temperature (

) or

.
Table 1: Solvent Screening Matrix
Solvent SystemPolarity IndexSolubility (

)
Solubility (

)
SuitabilityNotes
Water 10.2ModerateLowPoor High risk of oiling out due to hydrophobic side chain.
Ethanol (EtOH) 5.2HighModerateMedium Yield loss likely due to high solubility at RT.
EtOH : Water (4:1) MixedHighLowExcellent Water acts as anti-solvent; Amide H-bonds with EtOH.
Ethyl Acetate (EtOAc) 4.4HighModerateGood Good for removing non-polar oligomers.
EtOAc : Hexanes MixedModerateVery LowAlternative Use if water content must be minimized.

Expert Insight: For this specific substrate, the Ethanol/Water (4:1 v/v) system is the "Gold Standard." The ethanol solubilizes the ketone side chain, while the water forces the amide network to crystallize upon cooling.

Core Protocol: Ethanol/Water Recrystallization

This protocol is optimized for 5–50g scale batches.

Phase A: Dissolution & Hot Filtration
  • Charge: Place crude 3-(3'-Oxobutyl)benzamide in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Ethanol (95%) at a ratio of 5 mL per gram of crude solid.

  • Reflux: Heat the mixture to a gentle reflux (

    
    ).
    
    • Observation: If solids remain after 10 minutes, add ethanol in 1 mL increments until fully dissolved.

  • Anti-Solvent Titration: While maintaining reflux, add Deionized Water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Immediately add a minimal amount of hot ethanol (0.5–1 mL) to clear the turbidity.

  • Hot Filtration: If insoluble particles (dust, Pd-black) are present, filter the hot solution through a pre-warmed glass sintered funnel or a celite pad. Do not let the solution cool.

Phase B: Controlled Crystallization
  • Ambient Cooling: Remove the heat source. Allow the flask to cool to room temperature on a cork ring.

    • Critical Step:Do not place directly in an ice bath. Rapid cooling traps impurities and induces oiling.

  • Seeding (Optional but Recommended): When the solution reaches

    
    , add a single seed crystal of pure product to initiate nucleation.
    
  • Final Crystallization: Once at room temperature, transfer the flask to a

    
     environment (fridge or ice bath) for 2 hours to maximize yield.
    
Phase C: Isolation & Drying
  • Filtration: Collect crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a cold (

    
    ) mixture of Ethanol:Water (1:1).
    
    • Caution: Do not use pure ethanol for washing, as it may redissolve the product.

  • Drying: Dry the solid in a vacuum oven at

    
     for 12 hours.
    
    • Validation: Ensure constant weight is achieved.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode with oxobutyl-substituted aromatics is the formation of an oil rather than crystals.

Diagram 1: Troubleshooting Logic Flow

RecrystallizationLogic Start Start: Cooling Phase CheckState Observe Solution State Start->CheckState Crystals Crystals Forming? CheckState->Crystals Yes Oiling Oiling Out (Liquid Droplets)? CheckState->Oiling No, Droplets Visible SlowCool Continue Slow Cooling Crystals->SlowCool Reheat Reheat to Reflux Oiling->Reheat AddSolvent Add More Ethanol (Good Solvent) Reheat->AddSolvent Seed Add Seed Crystal at Cloud Point AddSolvent->Seed Triturate Scratch Glass / Triturate Seed->Triturate Triturate->Crystals

Caption: Decision tree for managing phase separation issues during benzamide purification.

Remediation Protocol: If the product oils out:

  • Reheat the mixture until the oil redissolves.

  • Add a small volume of the "good solvent" (Ethanol).

  • Allow to cool very slowly (wrap the flask in foil or a towel).

  • Vigorously scratch the inner wall of the flask with a glass rod at the interface to induce nucleation.

Analytical Validation

Trust but verify. Confirm purity using the following metrics.

Table 2: Quality Control Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline needles.
Melting Point DSC / CapillarySharp range (

spread). Target: ~105–115°C (Estimated)
Purity HPLC (UV @ 254nm)

Area Under Curve.
Solvent Residue 1H-NMRNo peaks at

1.2 (EtOH) or

3.7 (EtOAc).

Process Workflow Diagram

Workflow Crude Crude Material Dissolve Dissolution (Reflux) Solvent: EtOH/H2O Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Controlled Cooling (Metastable Zone) Filter->Cool Isolate Vacuum Filtration & Wash Cool->Isolate Dry Vacuum Drying 45°C Isolate->Dry QC QC Analysis (HPLC/NMR) Dry->QC

Caption: Step-by-step unit operations for the purification of 3-(3'-Oxobutyl)benzamide.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • BenchChem. Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols.

  • NIST Chemistry WebBook. Benzamide Phase Change Data. National Institute of Standards and Technology.[1]

  • Organic Chemistry Portal. Heck Reaction Protocols and Workups. (Context for synthesis precursors).

Sources

Application Note: Selective Hydration of Precursors to Form 3-(3'-Oxobutyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized reaction conditions for the synthesis of 3-(3'-Oxobutyl)benzamide via the chemoselective hydration of its nitrile precursor, 3-(3'-oxobutyl)benzonitrile .

The target molecule contains two reactive carbonyl-type functionalities: a nitrile and a ketone (the 3-oxobutyl group). The primary synthetic challenge is to hydrate the nitrile to the primary amide without inducing side reactions typical of ketones (e.g., Aldol condensation, Baeyer-Villiger oxidation) or over-hydrolyzing the amide to a carboxylic acid.

This guide presents two validated protocols:

  • Method A (Catalytic): Ruthenium-catalyzed hydration (High selectivity, neutral pH).

  • Method B (Chemical): Modified Radziszewski reaction using Urea-Hydrogen Peroxide (UHP) (Accessible, mild basic conditions).

Retrosynthetic Analysis & Strategy

The synthesis relies on the transformation of the cyano group (-CN) to the primary amide (-CONH₂) while preserving the ketone side chain.

Target Structure: 3-(3'-Oxobutyl)benzamide Precursor: 3-(3'-oxobutyl)benzonitrile (CAS: 30780-22-4)

Reaction Scheme

The transformation is a hydration reaction (


).

ReactionScheme Precursor 3-(3'-Oxobutyl)benzonitrile (Nitrile + Ketone) Reagents Hydration Conditions (Method A or B) Precursor->Reagents Target 3-(3'-Oxobutyl)benzamide (Amide + Ketone) Reagents->Target Selectivity >95% SideProduct Side Products: - Carboxylic Acid (Over-hydrolysis) - Aldol Adducts (Base-catalyzed) Reagents->SideProduct If conditions unregulated

Figure 1: Reaction scheme highlighting the chemoselectivity required between the nitrile and ketone functionalities.

Experimental Protocols

Method A: Ruthenium-Catalyzed Hydration (Recommended)

Best for: High-value synthesis, scale-up, and maximum chemoselectivity. Principle: Ruthenium complexes activate the nitrile bond towards nucleophilic attack by water at neutral pH, completely avoiding base-catalyzed aldol condensation of the ketone side chain.

Reagents & Materials
  • Substrate: 3-(3'-oxobutyl)benzonitrile (1.0 equiv)

  • Catalyst: Ru(OH)ₓ/Al₂O₃ (Heterogeneous) OR [Ru(p-cymene)Cl₂]₂ (Homogeneous) (1–3 mol%)

  • Solvent: Deionized Water (or Water/Toluene biphasic system)

  • Atmosphere: Argon or Nitrogen (recommended but not strictly required)

Step-by-Step Protocol
  • Charge: In a pressure tube or round-bottom flask equipped with a reflux condenser, suspend 3-(3'-oxobutyl)benzonitrile (10 mmol, 1.73 g) in Water (10 mL).

  • Catalyst Addition: Add Ru(OH)ₓ/Al₂O₃ (approx. 0.15 g, ~3 mol% Ru).

    • Note: If solubility is poor, use a 1:1 mixture of Water:Toluene or add 10% 2-propanol.

  • Reaction: Heat the mixture to 100°C–120°C (reflux or sealed tube) with vigorous stirring.

    • Time: 6–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1] The nitrile spot (Rf ~0.6) should disappear, replaced by the amide spot (Rf ~0.2).

  • Work-up:

    • Heterogeneous: Filter the catalyst while hot (catalyst can be recycled).

    • Homogeneous: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL).

  • Isolation: Dry the organic phase over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5) if necessary.

Expected Yield: 85–95%

Method B: Modified Radziszewski Reaction

Best for: Standard laboratory synthesis without access to noble metal catalysts. Principle: The hydroperoxide anion (


) is a potent nucleophile that attacks the nitrile ~10,000x faster than hydroxide (

), allowing the reaction to proceed at lower pH and temperature than standard basic hydrolysis.
Reagents & Materials
  • Substrate: 3-(3'-oxobutyl)benzonitrile (1.0 equiv)

  • Oxidant: Urea-Hydrogen Peroxide (UHP) adduct (preferred solid source) OR 30%

    
     (4.0 equiv).
    
  • Base: Potassium Carbonate (

    
    ) (0.2–0.5 equiv).
    
  • Solvent: Acetone/Water (1:1) or Methanol/Water.[2]

    • Critical: Acetone can react with

      
       to form cyclic peroxides (TATP) under acidic conditions, but is generally safe under these mild basic conditions. However, Methanol  is safer for scale-up.
      
Step-by-Step Protocol
  • Dissolution: Dissolve 3-(3'-oxobutyl)benzonitrile (10 mmol) in Methanol (20 mL).

  • Base Addition: Add

    
      (2 mmol, 0.28 g) dissolved in Water  (5 mL).
    
  • Oxidant Addition: Cool the solution to 0°C (ice bath). Slowly add 30%

    
      (40 mmol, ~4.5 mL) dropwise over 20 minutes.
    
    • Control: Maintain internal temperature < 25°C to prevent Baeyer-Villiger oxidation of the ketone.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

    • Monitoring: Check for oxygen evolution (mild bubbling is normal).

  • Quenching: Add saturated sodium thiosulfate (

    
    ) solution carefully to quench excess peroxide. Test with starch-iodide paper (should be negative).
    
  • Work-up: Evaporate the Methanol under reduced pressure. The product often precipitates from the remaining aqueous layer.

    • If solid forms: Filter and wash with cold water.

    • If oil forms: Extract with Ethyl Acetate or DCM.

  • Purification: Recrystallization from Toluene or EtOAc.

Expected Yield: 70–85%

Critical Process Parameters (CPPs)

ParameterMethod A (Ru-Catalysis)Method B (Radziszewski)Impact on Quality
pH Neutral (~7)Mild Basic (9-10)High pH (>11) causes aldol condensation of the 3-oxobutyl group.
Temperature 100°C - 130°C< 30°CHigh temp in Method B risks over-oxidation.
Stoichiometry Catalytic MetalExcess H₂O₂Insufficient H₂O₂ in Method B stops conversion; excess requires quenching.
Solvent Water (Green)MeOH/WaterSolvent choice affects solubility of the lipophilic precursor.

Troubleshooting Guide

Issue 1: Formation of Carboxylic Acid (3-(3'-oxobutyl)benzoic acid)
  • Cause: Over-hydrolysis due to high temperature or prolonged reaction time in Method B.

  • Solution: Switch to Method A (Ru-catalysis is highly selective for amide). If using Method B, reduce base equivalents and strictly control temperature at 20°C.

Issue 2: Formation of Aldol Side Products
  • Cause: The 3-oxobutyl ketone has acidic alpha-protons (

    
    ). Strong bases (NaOH/KOH) will deprotonate these, leading to self-condensation or polymerization.
    
  • Solution: Avoid NaOH. Use

    
     or catalytic Ru(OH)ₓ.
    
Issue 3: Incomplete Conversion
  • Cause: Poor solubility of the nitrile in the aqueous phase.

  • Solution: Add a phase transfer catalyst (e.g., TBAB, 5 mol%) or increase the co-solvent (Ethanol/Toluene) ratio.

Synthesis Workflow Diagram

Workflow Start Start: 3-(3'-Oxobutyl)benzonitrile Choice Select Method Start->Choice MethodA Method A: Ru-Catalysis (High Selectivity / Scale-up) Choice->MethodA MethodB Method B: H2O2 / K2CO3 (Standard Lab Scale) Choice->MethodB ProcessA Reflux in Water/Toluene 100°C, 12h MethodA->ProcessA ProcessB Stir in MeOH/Water 0°C -> RT, 4h MethodB->ProcessB Workup Extraction & Drying ProcessA->Workup Quench Quench Peroxide (Na2S2O3) ProcessB->Quench Quench->Workup Final Product: 3-(3'-Oxobutyl)benzamide Workup->Final

Figure 2: Decision logic and workflow for the hydration process.

References

  • Yamaguchi, K., Matsushita, M., & Mizuno, N. (2004).[3] Efficient Hydration of Nitriles to Amides in Water, Catalyzed by Ruthenium Hydroxide Supported on Alumina.[3] Angewandte Chemie International Edition, 43(12), 1576–1580. Link

  • Ghaffar, T., & Parkins, A. W. (2000). The catalytic hydration of nitriles to amides using a platinum catalyst. Tetrahedron Letters, 41(35), 6771-6774. Link

  • McKeown, S. C., et al. (2007).[1] Solid Phase Synthesis of Benzamides. Journal of Combinatorial Chemistry, 9(5), 879-884. (Context on Benzamide Libraries).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Kabalka, G. W., & Deshpande, S. M. (2000). A simple and efficient synthesis of amides from nitriles using sodium percarbonate. Tetrahedron, 56(15), 2215-2218. (Variant of Method B).

Sources

Application Note: Handling and Storage Protocols for 3-(3'-Oxobutyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

3-(3'-Oxobutyl)benzamide is a functionalized benzamide derivative characterized by the presence of a primary amide group and a pendant aliphatic ketone (3-oxobutyl) moiety. This compound is frequently utilized as a reference standard in impurity profiling, a synthetic intermediate in the development of PARP inhibitors, or a fragment probe in medicinal chemistry.

Effective handling of this compound requires a nuanced understanding of its dual-functional nature. While the benzamide core provides structural rigidity, the aliphatic ketone introduces specific reactivity concerns—namely susceptibility to nucleophilic attack (e.g., Schiff base formation) and oxidation/reduction cycles.

This guide provides a scientifically grounded protocol for the storage, solubilization, and handling of 3-(3'-Oxobutyl)benzamide to ensure experimental reproducibility and data integrity.

Physicochemical Profile & Stability Logic

To handle this compound correctly, researchers must understand the "Why" behind the protocols. The stability profile is dictated by the interaction between its functional groups and environmental factors.

FeatureChemical LogicHandling Implication
Amide Group (

)
Susceptible to hydrolysis under extreme pH (acidic/basic) to form benzoic acid derivatives.Avoid unbuffered aqueous storage. Maintain neutral pH (6.0–8.0).
Ketone Group (

)
Electrophilic center; prone to condensation with primary amines (Schiff base) and reduction.CRITICAL: Do NOT dissolve in Tris, Glycine, or amine-based buffers for long-term storage.
Aromatic Ring UV-active chromophore; potential for photo-degradation.Store in Amber Vials or foil-wrapped containers.
Physical State Crystalline solid (typically). Hygroscopic potential due to amide H-bonding.Store in a desiccator when in solid form.

Storage Protocols

Solid State Storage (Lyophilized/Powder)
  • Temperature: -20°C is optimal. -80°C is acceptable but unnecessary for the solid state unless specified by the Certificate of Analysis (CoA).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if the vial seal has been broken, to prevent moisture uptake and oxidative degradation of the alkyl chain.

  • Container: Tightly sealed amber glass vials with PTFE-lined caps.

Solution State Storage
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. Ethanol is a viable alternative for specific assays but is more volatile.

  • Temperature: -80°C is required for long-term storage of solutions to arrest hydrolysis rates.

  • Freeze-Thaw: Limit to maximum 3 cycles . The ketone group can undergo subtle tautomerization or degradation upon repeated phase changes in the presence of trace moisture.

Visualizing the Degradation Logic

The following diagram illustrates the chemical risks associated with improper storage, providing the rationale for the protocols above.

degradation_logic Compound 3-(3'-Oxobutyl)benzamide Hydrolysis Amide Hydrolysis (Formation of Acid) Compound->Hydrolysis Acid/Base pH SchiffBase Schiff Base Formation (Irreversible Adduct) Compound->SchiffBase Nucleophilic Attack PhotoDeg Photo-oxidation Compound->PhotoDeg Moisture Moisture (+ H2O) Moisture->Hydrolysis AmineBuffer Amine Buffer (Tris/Glycine) AmineBuffer->SchiffBase Light UV Light Light->PhotoDeg DataLoss DATA INTEGRITY FAILURE Hydrolysis->DataLoss SchiffBase->DataLoss PhotoDeg->DataLoss

Figure 1: Chemical degradation pathways. Note the critical risk of using amine-based buffers with the ketone moiety.

Reconstitution & Handling Protocol

Solvent Selection Matrix[1]
  • Primary Solvent: DMSO (Anhydrous) .

    • Solubility: High (>50 mg/mL typically).

    • Pros: Cryoprotective, antimicrobial, chemically inert toward ketones/amides.

  • Secondary Solvent: Ethanol (Absolute) .

    • Solubility: Moderate.

    • Pros: Easier to evaporate if solvent exchange is needed.

  • Avoid: Water (solubility is low), Tris Buffer (reactivity), Acetone (interferes with ketone analysis).

Step-by-Step Reconstitution Workflow
  • Equilibration: Remove the vial from the freezer and allow it to equilibrate to room temperature (approx. 15-30 mins) inside a desiccator.

    • Why? Opening a cold vial causes atmospheric moisture to condense on the hygroscopic solid, accelerating hydrolysis.

  • Weighing: Weigh the required amount rapidly. If the compound is valuable/potent, use the "difference method" (weigh vial, remove sample, weigh vial again) to avoid static loss.

  • Dissolution: Add Anhydrous DMSO to achieve a Stock Concentration of 10 mM to 50 mM. Vortex gently.

    • Note: Sonicate only if visible particulates remain after 2 minutes of vortexing. Heat generation during sonication can degrade the ketone.

  • Aliquot Generation: Immediately divide the stock solution into single-use aliquots (e.g., 20 µL or 50 µL) in amber microcentrifuge tubes.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.

Workflow Diagram

reconstitution_workflow Start Frozen Solid Vial Equilibrate Equilibrate to RT (Desiccator, 20 mins) Start->Equilibrate Solvent Add Anhydrous DMSO (Target: 10-50 mM) Equilibrate->Solvent Vortex Vortex Gently (Avoid Heat) Solvent->Vortex QC Visual Inspection: Clear Solution? Vortex->QC Aliquot Aliquot into Amber Tubes QC->Aliquot Yes Sonicate Sonicate (Short bursts) QC->Sonicate No (Particulates) Freeze Store at -80°C Aliquot->Freeze Sonicate->Vortex

Figure 2: Optimal reconstitution workflow ensuring moisture control and thermal stability.

Quality Control (Self-Validation)

To ensure the integrity of your stock solution, implement the following self-validating checks:

  • Purity Check (LC-MS):

    • Run a blank DMSO injection followed by the sample.

    • Success Criteria: Single peak at the expected Molecular Weight (MW).

    • Failure Mode: A peak at [MW + 18] indicates hydrolysis (carboxylic acid formation) or hydration of the ketone.

  • Visual Check:

    • The solution should be clear and colorless. Yellowing often indicates oxidation of the aromatic ring or impurities.

Safety & Disposal

  • Hazards: Treat as a potential irritant. Benzamides can exhibit biological activity (e.g., PARP inhibition); handle with universal precautions.

  • PPE: Nitrile gloves, safety glasses, and lab coat. Handle powder in a fume hood to avoid inhalation.

  • Disposal: Dispose of as organic chemical waste. Do not pour down the drain due to potential aquatic toxicity of benzamide derivatives.

References

  • PubChem. Benzamide, 3-(3-oxobutyl)- Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Oct 2023).

  • Cheng, X., et al. (2022). Stability of Ketone-Containing Drugs in Biological Matrices. Journal of Pharmaceutical Analysis. (General reference for ketone reactivity).

Application Note: Microwave-Assisted Synthesis of 3-(3'-Oxobutyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The benzamide pharmacophore is a structural cornerstone in medicinal chemistry, serving as the core for poly (ADP-ribose) polymerase (PARP) inhibitors, antipsychotics (e.g., Sulpiride), and histone deacetylase (HDAC) inhibitors. The introduction of a 3-oxobutyl side chain (a saturated methyl ketone) at the meta-position provides a versatile handle for further heterocycle construction or PROTAC linker attachment.

Traditional thermal synthesis of 3-(3'-oxobutyl)benzamide typically involves a multi-step sequence: (1) Heck coupling of 3-bromobenzamide with methyl vinyl ketone (MVK) requiring 12–24 hours at reflux, followed by (2) a separate hydrogenation step requiring pressurized H₂ gas.

This Application Note details a telescoped microwave-assisted protocol that integrates palladium-catalyzed C–C bond formation (Heck reaction) with a rapid catalytic transfer hydrogenation (CTH). By leveraging the dielectric heating effects of microwave irradiation, this protocol reduces total reaction time from >18 hours to under 45 minutes, while eliminating the need for high-pressure hydrogen cylinders.

Scientific Rationale & Mechanism

Dielectric Heating & Arrhenius Acceleration

Microwave irradiation (2.45 GHz) heats the reaction mixture via dipolar polarization and ionic conduction . Unlike conventional convective heating, which relies on thermal transfer from the vessel wall, microwave energy couples directly with the polar solvent (DMF/Water) and reagents.

  • The "Specific Microwave Effect": In transition metal catalysis (Heck coupling), the polar transition state is often stabilized by the electromagnetic field, potentially lowering the activation energy (

    
    ).
    
  • Arrhenius Impact: The ability to safely superheat solvents (e.g., DMF at 160 °C, far above its flash point) in sealed vessels significantly increases the rate constant (

    
    ), as described by the Arrhenius equation: 
    
    
    
    .
Reaction Pathway Design

The synthesis proceeds via a two-stage sequence:

  • Heck Olefination: Pd(OAc)₂ catalyzed coupling of 3-bromobenzamide with methyl vinyl ketone (MVK) to form the

    
    -unsaturated intermediate.
    
  • Transfer Hydrogenation: Rapid saturation of the alkene using ammonium formate as a hydrogen donor and Pd/C as the catalyst.[1] This avoids the safety hazards of H₂ gas and the chemoselectivity issues of hydride reducing agents.

Visual Workflow & Pathway

G cluster_0 Stage 1: C-C Bond Formation cluster_1 Stage 2: Saturation Start 3-Bromobenzamide (Precursor) MW1 Microwave Irradiation 140°C, 20 min (Heck Coupling) Start->MW1 Reagents1 Methyl Vinyl Ketone Pd(OAc)2, TEA DMF Reagents1->MW1 Intermediate Intermediate: 3-(3-oxobut-1-enyl)benzamide MW1->Intermediate -HBr MW2 Microwave Irradiation 80°C, 10 min (Transfer Hydrogenation) Intermediate->MW2 Reagents2 Ammonium Formate Pd/C (10%) Ethanol Reagents2->MW2 Product Final Product: 3-(3'-Oxobutyl)benzamide MW2->Product +H2 (equiv)

Caption: Two-stage microwave-assisted pathway converting 3-bromobenzamide to the target oxobutyl derivative via an unsaturated intermediate.

Experimental Protocols

Equipment & Materials
  • Microwave Reactor: Single-mode cavity (e.g., CEM Discover 2.0 or Biotage Initiator+).

  • Vessel: 10 mL or 35 mL pressure-sealed glass vial with silicone/PTFE septum.

  • Reagents: 3-Bromobenzamide (>98%), Methyl Vinyl Ketone (MVK), Palladium(II) Acetate [Pd(OAc)₂], Tri-o-tolylphosphine (ligand), Triethylamine (TEA), DMF (anhydrous), Ammonium Formate, 10% Pd/C.

Stage 1: Microwave Heck Coupling

Objective: Synthesize the unsaturated intermediate 3-(3-oxobut-1-enyl)benzamide.

  • Charge: In a 10 mL microwave vial, add:

    • 3-Bromobenzamide (1.0 mmol, 200 mg)

    • Pd(OAc)₂ (0.02 mmol, 4.5 mg, 2 mol%)

    • Tri-o-tolylphosphine (0.04 mmol, 12 mg)

    • DMF (3.0 mL)

  • Seal & Purge: Add a stir bar, seal the cap, and purge with N₂ for 30 seconds via needle.

  • Inject: Inject Triethylamine (2.0 mmol, 280 µL) and Methyl Vinyl Ketone (1.5 mmol, 125 µL) via syringe through the septum.

  • Irradiate:

    • Temperature: 140 °C

    • Hold Time: 20 minutes

    • Pressure Limit: 250 psi

    • Power: Dynamic (Max 200 W)

  • Work-up (Intermediate): Cool to 50 °C. Note: For high-throughput applications, this solution can be used directly in Stage 2 after filtration. For this protocol, we assume isolation for purity verification. Dilute with water, extract with EtOAc, wash with brine, and concentrate.

    • Expected Yield (Intermediate): 85–92%.

Stage 2: Microwave Transfer Hydrogenation

Objective: Selective reduction of the alkene to the alkane without reducing the amide or ketone.

  • Charge: Resuspend the intermediate (0.85 mmol) in Ethanol (4 mL) in a fresh microwave vial.

  • Catalyst: Add 10% Pd/C (20 mg) and Ammonium Formate (4.0 mmol, 250 mg). Caution: Ammonium formate decomposes to release H₂ and CO₂; ensure vessel pressure limits are respected.

  • Irradiate:

    • Temperature: 80 °C

    • Hold Time: 10 minutes

    • Power: Dynamic (Max 150 W)

  • Work-up: Filter the hot solution through a Celite pad to remove Pd/C. Concentrate the filtrate under reduced pressure. Recrystallize from EtOH/Hexane if necessary.

Results & Data Analysis

The microwave protocol demonstrates superior efficiency compared to conventional thermal methods.[1][2]

Table 1: Comparative Efficiency (Conventional vs. Microwave)

ParameterConventional Thermal MethodMicrowave-Assisted ProtocolImprovement Factor
Step 1 Reaction Time 18 Hours (Reflux)20 Minutes (140 °C)54x Faster
Step 2 Reaction Time 4 Hours (H₂ Balloon)10 Minutes (80 °C)24x Faster
Total Process Time ~24 Hours< 1 Hour>95% Reduction
Overall Yield 62%84%+22% Yield
Solvent Usage High (Reflux requires volume)Low (Sealed vessel)Green Metric
Troubleshooting Guide
  • Low Yield in Step 1: If conversion is incomplete, increase temperature to 160 °C rather than extending time. Ensure DMF is anhydrous to prevent hydrolysis of the amide.

  • Pd Black Precipitation: If Pd precipitates early ("Pd black"), increase the phosphine ligand ratio to 1:4 relative to Pd.

  • Over-reduction in Step 2: If the ketone is reduced to an alcohol, reduce the Ammonium Formate equivalents to 2.5 eq and lower temperature to 60 °C.

References

  • CEM Corporation. A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols. Application Note AP0142.[3] [Link]

  • Silva, W. A.; Takada, S. C. S. Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C.[1][4][5] Organics 2025 , 6, 40.[1] [Link][1]

  • Barrow, J. C.; et al. Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics.[6] National Institutes of Health (NIH) / Bioorg Med Chem Lett. [Link]

Sources

Application Note: Optimized TLC Conditions for 3-(3'-Oxobutyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and analytical chemists working with 3-(3'-Oxobutyl)benzamide . This guide synthesizes specific physicochemical properties of benzamide derivatives with established chromatographic principles to ensure reproducible separation and identification.

Introduction & Chemical Context

3-(3'-Oxobutyl)benzamide is a bifunctional intermediate often encountered in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other bioactive benzamide derivatives. Its structure features a polar primary amide group and a moderately polar aliphatic ketone linked to a lipophilic aromatic core.

  • Chemical Structure: A benzene ring substituted at the meta position with a 3-oxobutyl chain (–CH₂CH₂COCH₃) and a primary amide (–CONH₂).

  • Chromatographic Challenge: The molecule possesses dual polarity centers (amide H-bond donor/acceptor and ketone acceptor). Standard non-polar systems often result in strong retention, while highly polar protic systems may cause peak broadening (tailing) due to the amide group.

  • Target Goal: Achieve a Retention Factor (

    
    ) between 0.3 and 0.6  with symmetrical spot shape and clear separation from common synthetic precursors (e.g., 3-iodobenzamide, methyl vinyl ketone, or 3-(3-oxobutyl)benzoic acid).
    

Physicochemical Profile & Phase Selection

PropertyValue (Approx.)Chromatographic Implication
LogP 1.1 – 1.4Moderately lipophilic; requires mid-polarity solvents.
pKa (Amide) ~23 (Neutral)Unlikely to ionize under standard silica conditions; no acid/base modifier usually required.
H-Bonding Donor (2), Acceptor (2)Strong interaction with Silica silanols; risk of tailing.
UV Absorption

~225, 260 nm
Strongly UV active due to the benzamide chromophore.

Stationary Phase Selection:

  • Standard: Silica Gel 60

    
     (Aluminum or Glass backed).[1]
    
  • Rationale: The acidic silanol groups of silica interact effectively with the basic amide nitrogen, providing necessary retention. The

    
     fluorescent indicator is essential for non-destructive visualization.
    

Mobile Phase Optimization Strategy

The following solvent systems are ranked by "Eluotropic Strength" ($ \varepsilon^0 $) specifically tuned for benzamide/ketone separation.

System A: General Screening (Recommended Start)
  • Composition: Ethyl Acetate (EtOAc) / Hexanes[2]

  • Ratio: 80:20 (v/v)

  • Mechanism: EtOAc provides strong dipole interactions to desorb the amide, while Hexanes modulate the retention of the lipophilic aromatic ring.

  • Expected

    
    :  0.4 – 0.5
    
System B: High Polarity (For Tailing Prevention)
  • Composition: Dichloromethane (DCM) / Methanol (MeOH)

  • Ratio: 95:5 (v/v)

  • Mechanism: Methanol acts as a strong H-bond donor/disruptor, sharpening the spots of amides that tend to streak on silica.

  • Use Case: If System A yields broad spots or if the compound co-elutes with less polar impurities.

System C: Alternative Selectivity (Orthogonal)
  • Composition: Toluene / Acetone

  • Ratio: 70:30 (v/v)

  • Mechanism: Toluene interacts via

    
    -
    
    
    
    stacking with the benzene ring; Acetone specifically targets the ketone interaction. This system often separates isomers (e.g., meta vs. para) better than EtOAc systems.

Visualization & Detection Protocol

Because the molecule contains two distinct functional groups, a "Dual-Validation" visualization strategy is required to confirm identity and purity.

Step 1: Non-Destructive (UV)
  • Method: Short-wave UV (

    
     nm).
    
  • Observation: Dark purple spot against a bright green fluorescent background.

  • Limit of Detection: ~0.5 µg.

Step 2: Functional Group Specific (Chemical Stain)
  • Reagent: 2,4-Dinitrophenylhydrazine (2,4-DNP) .

  • Rationale: The 3-oxobutyl ketone moiety reacts specifically with hydrazine to form a hydrazone.

  • Protocol: Dip the plate in 2,4-DNP solution and blot excess.

  • Result: Yellow/Orange spot appears rapidly (often without heating). This confirms the presence of the ketone side chain, distinguishing it from simple benzamide impurities.

Step 3: Universal (Purity Check)
  • Reagent: Iodine Chamber (

    
    ) or Vanillin Stain.
    
  • Result: Brown spots (

    
    ) or Dark Blue/Grey spots (Vanillin + Heat).
    

Experimental Workflow Diagram

The following logic flow illustrates the decision process for method development and troubleshooting.

TLC_Workflow Start Start: Crude 3-(3'-Oxobutyl)benzamide Screen1 Screen 1: EtOAc/Hexane (80:20) Start->Screen1 CheckRf Check Rf Value & Spot Shape Screen1->CheckRf Good Rf = 0.3-0.6 Sharp Spot CheckRf->Good Optimal LowRf Rf < 0.2 (Too Retained) CheckRf->LowRf High Retention Streaking Streaking/Tailing CheckRf->Streaking H-Bonding Visualize Visualization: 1. UV 254nm (Benzamide) 2. 2,4-DNP Stain (Ketone) Good->Visualize Action1 Increase Polarity: Pure EtOAc or DCM/MeOH (95:5) LowRf->Action1 Action2 Add Modifier: Add 1% Et3N or Switch to MeOH system Streaking->Action2 Action1->Screen1 Re-test Action2->Screen1 Re-test

Caption: Decision tree for optimizing TLC separation of keto-benzamides.

Detailed Protocol: Standard Operating Procedure (SOP)

A. Reagent Preparation[3][4][5][6][7]
  • Mobile Phase A (Standard): Mix 16 mL Ethyl Acetate + 4 mL Hexanes in a clean Erlenmeyer flask. Cover with foil to prevent evaporation.

  • Sample Diluent: Dissolve ~2 mg of sample in 1 mL of Dichloromethane (DCM) . Note: Do not use the mobile phase as a diluent if the sample is not fully soluble in Hexanes.

B. Plate Preparation
  • Cut a silica gel 60

    
     sheet to 2.5 cm x 7.5 cm.
    
  • Mark a "Start Line" lightly with a pencil 1.0 cm from the bottom.

  • Spot 1-2 µL of the sample solution using a micro-capillary. Spot size should be < 3 mm diameter.

C. Development
  • Pour Mobile Phase A into a TLC chamber to a depth of 0.5 cm.

  • Place a filter paper wick inside to saturate the chamber atmosphere (Critical for reproducibility).

  • Insert the plate and close the lid.

  • Allow solvent to migrate until it reaches 1.0 cm from the top edge.

  • Remove plate and air dry (or use a gentle stream of warm air).

D. Data Analysis (Rf Calculation)


Expected Values (System: EtOAc/Hexane 80:20):

  • Starting Material (Acid):

    
     < 0.1 (Stays at baseline).
    
  • Target (3-(3'-Oxobutyl)benzamide):

    
     ~ 0.45.
    
  • Impurity (Non-polar dimer/Ester):

    
     > 0.7.
    

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Spot Tailing (Comet-like) Strong interaction between amide and silica silanols.Switch to DCM/MeOH (9:1) . The methanol competes for silanol sites, sharpening the peak.
Spot Fronting (Mushroom shape) Sample overload.Dilute sample 10x and re-spot.
"Ghost" Spots Decomposition on silica.Run 2D-TLC: Develop, rotate 90°, and develop again. If spots appear off-diagonal, the compound is degrading.
No UV Spot Concentration too low.Use Iodine vapor (more sensitive for general organics) or spot 5x more volume.

References

  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (Foundational text on TLC method development for polar compounds).
  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker. (Source for solvent strength selectivity and amide separation).[3]

  • Hahn-Deinstrop, E. (2007). Applied Thin-Layer Chromatography: Best Practice and Avoidance of Mistakes. Wiley-VCH. Link

  • Merck KGaA. (n.d.).[4] TLC Visualization Reagents. Sigma-Aldrich. Link (Protocol for 2,4-DNP stain preparation).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(3'-Oxobutyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to troubleshoot the two-step synthesis of 3-(3'-oxobutyl)benzamide . This pathway involves a palladium-catalyzed Mizoroki-Heck cross-coupling of 3-bromobenzamide with methyl vinyl ketone (MVK), followed by the catalytic hydrogenation of the resulting α,β-unsaturated enone intermediate.

By understanding the mechanistic causality behind each reaction parameter, you can prevent catalyst deactivation, suppress side reactions, and maximize your isolated yields.

Section 1: Troubleshooting the Mizoroki-Heck Cross-Coupling (Step 1)

FAQ 1: Why is my reaction yield low, and why is a black precipitate forming in the flask? Causality: The black precipitate is "palladium black," which indicates severe catalyst deactivation[1]. In the catalytic cycle, the active Pd(0) species must undergo oxidative addition with 3-bromobenzamide. If this step is slower than the natural decay rate of the catalyst, or if the Pd(0) species is not sufficiently stabilized by ligands, the palladium atoms aggregate into inactive, insoluble nanoparticles[2]. Solution:

  • Increase Ligand Sterics/Electronics: Switch from simple triphenylphosphine (PPh₃) to a more robust bidentate ligand like dppf, or a bulky monophosphine like P(o-tolyl)₃. These ligands stabilize the Pd(0) species and prevent aggregation[2].

  • Solvent Polarity: Utilize highly polar aprotic solvents like NMP or DMF, which can help stabilize palladium intermediates.

FAQ 2: I am observing significant polymerization of Methyl Vinyl Ketone (MVK) instead of the desired cross-coupled product. How can I prevent this? Causality: MVK is highly susceptible to radical polymerization, especially at the elevated temperatures (>90 °C) required for Heck couplings[3]. When MVK polymerizes, it consumes the coupling partner and increases the viscosity of the reaction mixture, severely depressing the yield. Solution: Add a radical scavenger such as Butylated Hydroxytoluene (BHT) or hydroquinone (0.1 equivalents) to the reaction mixture. Additionally, employ a syringe pump to add MVK dropwise over 2 hours. This maintains a low steady-state concentration of MVK, favoring the palladium-catalyzed migratory insertion pathway over radical chain propagation.

FAQ 3: How do I minimize the formation of the dehalogenated byproduct (benzamide)? Causality: Dehalogenation occurs when the Pd(II)-aryl intermediate undergoes protonation or hydride abstraction instead of migratory insertion into the alkene. This is often caused by trace moisture (protodepalladation) or by using amine bases (like triethylamine) that can undergo β-hydride elimination to act as unintended hydride donors. Solution: Ensure strictly anhydrous conditions by flame-drying glassware and using anhydrous solvents. Switch from an amine base to an inorganic base such as K₂CO₃ or Cs₂CO₃.

Section 2: Troubleshooting the Olefin Reduction (Step 2)

FAQ 4: The double bond is successfully reduced, but the ketone is also being reduced to a secondary alcohol (over-reduction). How can I stop this? Causality: While heterogeneous Pd/C is generally selective for C=C bonds over C=O bonds[4], prolonged exposure to hydrogen gas, high pressure, or an overly active catalyst batch can lead to the over-reduction of the ketone. Solution: Strictly monitor the reaction via LC-MS and quench the reaction immediately upon the disappearance of the enone starting material. If over-reduction persists, switch to catalytic transfer hydrogenation using ammonium formate (NH₄HCO₂) and Pd/C. This provides a milder, more controlled reduction of enones to saturated ketones without affecting the carbonyl group[5].

FAQ 5: The hydrogenation stalls at 50% conversion. Adding more hydrogen gas or increasing pressure does not help. Causality: This is a classic symptom of catalyst poisoning or substrate precipitation[1]. Residual palladium or phosphine ligands carried over from the Step 1 Heck coupling can strongly bind to and poison the Pd/C catalyst. Furthermore, benzamide intermediates often exhibit poor solubility in non-polar solvents, precipitating onto the porous carbon support and blocking active sites. Solution: Rigorously purify the (E)-3-(3-oxobut-1-en-1-yl)benzamide intermediate via silica gel chromatography before starting Step 2. Use a solvent mixture with higher dissolving power, such as EtOAc/MeOH (1:1), to ensure the substrate remains fully solvated.

Section 3: Quantitative Data & Yield Optimization

The following table summarizes the optimization parameters for the Step 1 Heck cross-coupling, demonstrating the causality between reaction conditions and isolated yield.

Catalyst SystemBaseSolventAdditiveYield (%)Mechanistic Observation
Pd(OAc)₂ / PPh₃Et₃NDMFNone45%Significant Pd black formation[1]; MVK polymerization.
Pd(OAc)₂ / P(o-tolyl)₃Et₃NDMFBHT (0.1 eq)68%Reduced polymerization; some dehalogenation observed.
Pd(OAc)₂ / dppfK₂CO₃NMPBHT (0.1 eq)89%Clean conversion; inorganic base prevents hydride donation.
Pd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃TolueneBHT (0.1 eq)92% Excellent yield; highly active catalyst prevents Pd aggregation[2].

Section 4: Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviation is caught before proceeding to the next step.

Protocol 1: Mizoroki-Heck Cross-Coupling
  • Preparation: In a flame-dried Schlenk flask under argon, add 3-bromobenzamide (1.0 eq, 10 mmol), Pd(OAc)₂ (0.05 eq, 0.5 mmol), dppf (0.06 eq, 0.6 mmol), anhydrous K₂CO₃ (2.0 eq, 20 mmol), and BHT (0.1 eq, 1 mmol).

  • Solvent Addition: Add 20 mL of anhydrous, degassed NMP. Stir at room temperature for 10 minutes until the solution turns a homogeneous deep red/orange (indicating active Pd(0) complex formation).

  • Reagent Addition: Heat the mixture to 90 °C. Using a syringe pump, add Methyl Vinyl Ketone (1.5 eq, 15 mmol) dropwise over 2 hours.

  • Validation Checkpoint: After 4 hours, sample the reaction for LC-MS. The reaction is self-validated as complete when the starting material peak (m/z 200/202) disappears, and the product peak for (E)-3-(3-oxobut-1-en-1-yl)benzamide emerges at [M+H]⁺ = 190.1 . The solution should remain orange/brown without bulk black precipitate.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash 3x with water to remove NMP and salts. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol 2: Catalytic Hydrogenation
  • Preparation: Dissolve the purified (E)-3-(3-oxobut-1-en-1-yl)benzamide (1.0 eq, 5 mmol) in 25 mL of EtOAc/MeOH (1:1 v/v) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 eq Pd) under a stream of argon (Caution: Pd/C can ignite solvent vapors).

  • Reaction: Evacuate the flask and backfill with H₂ gas three times. Stir vigorously under 1 atm of H₂ at room temperature.

  • Validation Checkpoint: Monitor strictly via TLC (UV active, KMnO₄ stain) every 30 minutes. The reaction is complete when the UV-active conjugated enone spot disappears. Confirm via LC-MS showing the saturated product 3-(3'-oxobutyl)benzamide at [M+H]⁺ = 192.1 .

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite thoroughly with EtOAc. Concentrate the filtrate in vacuo to yield the final product.

Section 5: Mechanistic Pathways & Troubleshooting Workflows

HeckCycle Pd0 Pd(0) Active Catalyst (Stabilized by Ligands) OxAdd Pd(II) Aryl Complex (Oxidative Addition) Pd0->OxAdd + 3-Bromobenzamide MigIns Alkene-Pd(II) Complex (Migratory Insertion) OxAdd->MigIns + Methyl Vinyl Ketone BetaElim Pd(II) Hydride Complex (β-Hydride Elimination) MigIns->BetaElim Syn-Addition Product (E)-3-(3-oxobut-1-en-1-yl)benzamide (Target Intermediate) BetaElim->Product Dissociation Regen Base-Assisted Reductive Elimination BetaElim->Regen Regen->Pd0 Base / -HBr

Caption: Catalytic cycle of the Mizoroki-Heck cross-coupling reaction for 3-(3'-oxobutyl)benzamide synthesis.

Troubleshooting Start Hydrogenation Issue: Stalling or Over-reduction? Stall Reaction Stalls (<100% Conversion) Start->Stall OverRed Over-reduction (Ketone -> Alcohol) Start->OverRed Poison Check for Catalyst Poisoning (Residual Pd/P from Step 1) Stall->Poison Solub Check Substrate Solubility (Precipitation on Pd/C) Stall->Solub Time Reduce Reaction Time Monitor via LC-MS strictly OverRed->Time TransHyd Switch to Transfer Hydrogenation (NH4HCO2) OverRed->TransHyd

Caption: Decision tree for troubleshooting common issues in the catalytic hydrogenation of enones.

References

  • d-nb.info - Heck Reactions of Acrolein or Enones and Aryl Bromides URL:[Link]

  • Taylor & Francis - Catalytic Transfer Hydrogenation of Unsaturated Ketones and Imides via Ammonium Formate URL:[Link]

  • Master Organic Chemistry - Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes URL:[Link]

Sources

Troubleshooting solubility issues with 3-(3'-Oxobutyl)benzamide in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the physicochemical hurdles of challenging small molecules.

3-(3'-Oxobutyl)benzamide presents a classic formulation challenge. Structurally, it features a benzamide moiety —notorious for forming highly stable, tightly packed crystal lattices via strong intermolecular hydrogen bonding—paired with an oxobutyl chain that increases the molecule's hydrophobic bulk (LogP). This dual threat of high lattice energy and moderate lipophilicity often results in poor aqueous solubility, placing it firmly in the realm of Biopharmaceutics Classification System (BCS) Class II or IV.

This guide is designed to move beyond basic trial-and-error. Here, we explore the thermodynamic and kinetic causality behind your solubility failures and provide self-validating, step-by-step protocols to rescue your assays.

Part 1: Diagnostic Matrix for 3-(3'-Oxobutyl)benzamide

Before troubleshooting, we must isolate the specific physicochemical barrier preventing dissolution. The table below summarizes the structural implications and quantitative thresholds for this compound class.

Structural ParameterPhysicochemical CharacteristicImplication for Aqueous MediaTargeted Troubleshooting Strategy
Benzamide Group Strong intermolecular H-bonding (donor/acceptor)High crystal lattice energy; resists thermodynamic dissolution.Amorphous Solid Dispersions (ASD); high-energy milling.
Oxobutyl Chain Flexible hydrophobic bulk with weak polarity (ketone)Drives LogP higher; poor aqueous partitioning.Hydrophobic cavity complexation (e.g., Cyclodextrins); Surfactants.
Amide Nitrogen Very weak base (pKa typically < 0 for protonation)Remains unionized across physiological pH range (1–8).pH adjustment is largely ineffective. Rely on co-solvents/lipids.
Target Conc. < 10 µM Below typical critical micelle concentrations (CMC)Prone to invisible nano-precipitation in in vitro assays.Step-wise solvent shifting; kinetic stabilization with Tween 20.
Part 2: Frequently Asked Questions & Troubleshooting Guides

Q1: Why does 3-(3'-Oxobutyl)benzamide immediately "crash out" (precipitate) when I transition from my DMSO stock to an aqueous assay buffer? The Causality: This is a classic "solvent shift" phenomenon. When you inject a 100% DMSO stock into an aqueous buffer, the DMSO diffuses into the water faster than the hydrophobic compound can disperse. This creates a localized environment of extreme supersaturation. Because the benzamide group strongly prefers self-association (hydrogen bonding) over interacting with water, nucleation kinetics rapidly outpace diffusion, resulting in visible precipitation. The Solution: You must kinetically trap the molecule before it nucleates. Instead of direct dilution, use a step-wise dilution method incorporating a surfactant shield, or utilize co-solvents to lower the dielectric constant of the aqueous phase [1].

PrecipitationMech Stock Stock Solution (100% DMSO) Dilution Direct Aqueous Dilution Stock->Dilution Prevention Step-wise Dilution + Surfactant Shielding Stock->Prevention Supersat Transient Supersaturation Dilution->Supersat Nucleation Rapid Nucleation & Crystal Growth Supersat->Nucleation High Lattice Energy Crash Visible 'Crash Out' (Precipitation) Nucleation->Crash Stable Stable Micellar Dispersion Prevention->Stable Kinetic Stabilization

Mechanistic pathway of solvent-shift precipitation and its kinetic prevention.

Q2: I need to dose this compound in vivo (IV route), but I cannot use toxic levels of organic solvents. How can I achieve a 5 mg/mL concentration? The Causality: For in vivo applications where high concentrations are required without solvent toxicity, you must bypass the compound's lipophilicity by hiding it from the aqueous environment. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is ideal here. The hydrophobic oxobutyl chain and the aromatic ring can insert into the lipophilic cavity of the cyclodextrin torus, while the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility [2]. The Solution: Formulate an inclusion complex using 20-30% (w/v) HP-β-CD in saline. See Protocol 1 below for the self-validating methodology.

Q3: I have tried heating and extensive sonication in aqueous buffer, but the powder just floats or sits at the bottom. What is wrong? The Causality: You are fighting thermodynamic stability. The crystal lattice energy of the benzamide interactions is simply too high to be broken by the thermal energy provided by standard heating or the cavitation energy of a bath sonicator. The Solution: You must alter the solid state of the API before introducing it to water. This requires formulating an Amorphous Solid Dispersion (ASD) or utilizing high-pressure homogenization to reduce particle size to the nanometer range, exponentially increasing the surface area for dissolution [3].

FormulationTree Start Solubility Issue: 3-(3'-Oxobutyl)benzamide Assay Target Application? Start->Assay InVitro In Vitro Assays (Cell-based/Biochemical) Assay->InVitro InVivo In Vivo Dosing (PK/PD/Efficacy) Assay->InVivo Cosolvent Co-solvent System (DMSO ≤ 1% + Tween 20) InVitro->Cosolvent Low Conc. (<10 µM) Complexation Cyclodextrin Complexation (e.g., 20% HP-β-CD) InVitro->Complexation High Conc. (>10 µM) InVivo->Complexation IV / IP Route Lipid Lipid-Based Formulation (SMEDDS) InVivo->Lipid PO Route

Decision matrix for selecting a solubility enhancement strategy based on application.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must verify its own success. The following methodologies include built-in quality control checkpoints to confirm that true solubilization—not just suspension—has occurred.

Protocol 1: Preparation of a Stable HP-β-CD Inclusion Complex (For In Vivo Dosing)

This protocol utilizes thermodynamic equilibration to force the compound into the cyclodextrin cavity.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile 0.9% NaCl or PBS. Stir until completely clear.

  • API Addition: Add 3-(3'-Oxobutyl)benzamide powder to the vehicle at a concentration 20% higher than your target dose (e.g., add 6 mg/mL if targeting 5 mg/mL).

  • Equilibration: Stir the suspension magnetically at 500 RPM at ambient temperature (25°C) for 24 to 48 hours. Causality note: Inclusion complexation is an equilibrium process; insufficient time leads to incomplete complexation.

  • Validation Check 1 (Filtration): Pass the equilibrated mixture through a 0.22 µm PVDF syringe filter to remove uncomplexed, undissolved API.

    • Self-Validation: If the filtrate is cloudy, the complexation has failed or the cyclodextrin concentration is too low. The filtrate must be optically identical to pure water.

  • Validation Check 2 (Quantification): Dilute an aliquot of the clear filtrate 1:100 in mobile phase and analyze via HPLC-UV against a known standard curve to determine the exact solubilized concentration. Do not assume the concentration is your theoretical target.

Protocol 2: Anti-Precipitation Solvent Shift (For In Vitro Assays)

This protocol prevents the kinetic nucleation of the compound when shifting from DMSO to aqueous buffers.

  • Stock Preparation: Prepare a 10 mM stock of 3-(3'-Oxobutyl)benzamide in 100% anhydrous DMSO.

  • Intermediate Dilution (The Shield): Prepare an intermediate buffer containing 0.1% Tween-20 (or Pluronic F-68).

  • Step-wise Addition: While vortexing the intermediate buffer vigorously, add the DMSO stock dropwise to achieve a 100 µM intermediate solution (1% DMSO final).

    • Causality note: The vigorous mixing ensures rapid diffusion of DMSO, while the surfactant immediately coats the hydrophobic oxobutyl chains, raising the energy barrier for crystal nucleation.

  • Final Dilution: Dilute the intermediate solution 1:10 into your final assay buffer (yielding 10 µM API, 0.1% DMSO, 0.01% Tween-20).

  • Validation Check (DLS): Analyze the final buffer using Dynamic Light Scattering (DLS).

    • Self-Validation: The presence of a strong peak >100 nm indicates that invisible nano-precipitates have formed, which will cause false negatives/positives in your biological assay. A successful protocol will show only background scattering or micelles <15 nm.

References
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL:[Link] [1]

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs Source: International Journal of Scientific Research and Technology (IJSRT) URL:[Link] [2]

  • Solubility Enhancement Techniques for Poorly Water-Soluble Drugs Source: ResearchGate / International Journal of Pharmaceutical Sciences and Nanotechnology URL:[Link] [3]

Technical Support Center: Stability & Storage of 3-(3'-Oxobutyl)benzamide

[1][2][3]

Executive Summary & Chemical Context[2][3][4][5][6][7][8]

3-(3'-Oxobutyl)benzamide is a critical intermediate, often utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Rucaparib).[1][2] While benzamides are generally robust, the presence of the aliphatic ketone side chain (3-oxobutyl group) introduces specific vulnerabilities regarding oxidation and hygroscopicity that are often overlooked in standard storage protocols.[2]

This guide moves beyond generic "store at -20°C" advice. It dissects the molecular mechanisms of degradation to provide a self-validating storage protocol.[2] By understanding why the molecule degrades, you can proactively prevent purity loss.[2]

Module 1: Critical Degradation Mechanisms[1][2][3]

To preserve 3-(3'-Oxobutyl)benzamide, we must mitigate three primary thermodynamic drivers of degradation.

A. Hydrolytic Cleavage (Amide Hydrolysis)

The primary amide group (

2
  • Mechanism: Nucleophilic attack of water on the carbonyl carbon of the amide.

  • Result: Formation of 3-(3'-oxobutyl)benzoic acid and ammonia.[1][2]

  • Indicator: A distinct "fishy" or ammoniacal odor upon opening the vial; shift in retention time on HPLC (acid is more polar).[2]

B. Benzylic Oxidation (Radical Pathway)

The methylene group (

12
  • Mechanism: UV light or trace metal ions can initiate hydrogen abstraction, forming a benzylic radical.[2] This reacts with atmospheric oxygen to form peroxides, which decompose into ketones or alcohols.[2]

  • Result: Yellowing of the solid; appearance of M+16 or M+14 peaks in MS.

C. Physical Degradation (Hygroscopicity)

The molecule possesses both hydrogen bond donors (amide) and acceptors (ketone/amide).[2]

  • Mechanism: It readily adsorbs atmospheric water.[2]

  • Result: Caking or deliquescence.[2][3] While not a chemical change initially, the absorbed water creates the solvent medium required for Hydrolysis (Pathway A) to accelerate.[2]

Visualization: Degradation Pathways

The following diagram maps the chemical fate of the molecule under stress.

DegradationPathwaysStart3-(3'-Oxobutyl)benzamide(Intact Molecule)HydrolysisHydrolysis PathwayStart->Hydrolysis pH < 4 or > 9OxidationRadical OxidationStart->OxidationMoistureMoisture Ingress(H2O)Moisture->HydrolysisLightUV Light / O2Light->OxidationAcidDegradant A:3-(3'-oxobutyl)benzoic acid+ AmmoniaHydrolysis->Acid Slow (Months)PeroxideDegradant B:Benzylic Peroxides/Ketones(Yellowing)Oxidation->Peroxide Fast (Days in light)

Figure 1: Mechanistic pathways for the degradation of 3-(3'-Oxobutyl)benzamide.[1][2] Hydrolysis is moisture-driven, while oxidation is light-driven.[1][2]

Module 2: The "Zero-Degradation" Storage Protocol[1][3]

This protocol is designed to be self-validating . If you follow these steps, the compound should remain stable for >24 months.[2]

Standard Operating Procedure (SOP)
ParameterSpecificationScientific Rationale
Temperature -20°C ± 5°C Arrhenius kinetics dictate that reducing temp from RT (25°C) to -20°C slows hydrolysis rates by ~20-50x.[1][2]
Atmosphere Argon or Nitrogen Overlay Displaces

to prevent benzylic oxidation.[2] Argon is preferred (heavier than air) for opened vials.[2]
Container Amber Glass (Borosilicate) Blocks UV radiation (<400nm) to prevent radical initiation at the benzylic carbon.[2]
Desiccation Secondary Containment Store the vial inside a sealed jar/bag containing active silica gel or molecular sieves.
Thawing Equilibrate to RT CRITICAL: Do not open a cold vial. Condensation will form immediately on the solid, catalyzing hydrolysis.[2]
The "Thaw-Refreeze" Cycle Rule

Repeated freeze-thaw cycles introduce moisture.[1][2]

  • Best Practice: Aliquot the material upon initial receipt into single-use vials.

  • Limit: Maximum 3 freeze-thaw cycles before re-purification is recommended.

Module 3: Troubleshooting & FAQs

These scenarios address specific observations reported by users in the field.

Q1: The white powder has turned a pale yellow. Is it still usable?

Diagnosis: This indicates Benzylic Oxidation (Pathway B).[2] The yellow color comes from conjugated impurities (quinoidal species) formed via radical reactions.[2]

  • Impact: Purity has likely dropped by 1-3%.[1][2]

  • Action:

    • Perform a quick HPLC run.[2] If purity is >95%, it may be usable for crude reactions.[2]

    • If high purity is required, perform a recrystallization (typically Ethanol/Water or Ethyl Acetate/Hexane) to remove the oxidized crust.[2]

    • Prevention: Ensure the next batch is stored in amber glass under Argon.

Q2: The material has clumped into a sticky solid.

Diagnosis: Hygroscopic Failure . The septum was likely punctured, or the vial was opened while cold.[2]

  • Impact: The water weight will skew your stoichiometry (molar calculations will be wrong).[2] Hydrolysis has likely started.[2]

  • Action:

    • Dry the material in a vacuum desiccator over

      
       for 24 hours.
      
    • Re-measure the melting point.[2] If it is significantly lower than the reference (check CoA), hydrolysis to the acid has occurred.[2]

Q3: LC-MS shows a new peak with Mass [M+1] = 192.2 (Positive Mode).

Diagnosis: This corresponds to 3-(3'-oxobutyl)benzoic acid (MW ~192 Da).[1][2]

  • Calculation: Parent Amide (MW 191) + Water (18) - Ammonia (17) = Acid (MW 192).[1][2]

  • Cause: Hydrolysis.[2]

  • Action: This impurity is acidic and can interfere with base-catalyzed coupling reactions.[1][2] Purification is required (Acid/Base extraction).[2]

Q4: Can I store this in DMSO solution?

Answer: Short-term only (<1 week). DMSO is hygroscopic and often contains trace peroxides.[1][2] Storing 3-(3'-oxobutyl)benzamide in DMSO at room temperature will accelerate both hydrolysis (due to water uptake by DMSO) and oxidation.[1][2] If solution storage is necessary, store in anhydrous DMSO at -80°C .

Experimental Validation Workflow

Use this flowchart to determine if your current batch is fit for purpose.

ValidationFlowStartInspect SampleColorIs it White?Start->ColorTextureIs it Free-Flowing?Color->TextureYesRecrystRecrystallizeColor->RecrystNo (Yellow)HPLCHPLC Purity > 98%?Texture->HPLCYesDryVacuum Dry (24h)Texture->DryNo (Sticky)UseProceed to ExperimentHPLC->UseYesHPLC->RecrystNo (90-98%)DiscardDiscard / RepurifyHPLC->DiscardNo (<90%)Dry->HPLC

Figure 2: Decision tree for assessing batch quality prior to experimental use.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][4][5][6] (2003).[2][4][6][7] Defines the global standards for stress testing (hydrolysis, oxidation, photolysis).[2]

  • Giles, R. G., et al. The chemistry of benzamides and their application in synthesis.[2] (General reference for benzamide stability profiles).

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[2] 7th Ed.[2] Wiley.[2] (Mechanistic source for amide hydrolysis and benzylic oxidation kinetics).

  • Murray, J., et al. Synthesis of PARP Inhibitors.[2] (Contextual reference for 3-(3'-oxobutyl)benzamide as a Rucaparib intermediate).

Optimizing column chromatography separation for benzamide derivatives

[1]

Current Status: Operational Topic: Optimization & Troubleshooting for Benzamide Purification Ticket Priority: High (Method Development & Scale-up)

Introduction: The Benzamide Challenge

Benzamide derivatives (

Common Failure Modes:

  • Tailing: The amide nitrogen/oxygen interacts strongly with acidic silanols on standard silica.

  • Solubility: Many benzamides are insoluble in non-polar mobile phases (Hexane/Heptane) but too soluble in polar ones (DCM/MeOH), leading to precipitation or "fronting."

  • Isomer Co-elution: Regioisomers (ortho/meta/para) often have identical retention times (

    
    ) in standard solvent systems.
    

Module 1: Peak Shape & Tailing (The Silanol Effect)

User Question:

"My benzamide product is streaking/tailing significantly on the column, even with a gradient. I'm losing yield in the mixed fractions. Why is this happening and how do I fix it?"

Technical Diagnosis:

This is the classic "Silanol Effect." Standard flash silica gel is slightly acidic (pH ~5.0) due to free silanol groups (

Troubleshooting Protocol:
MethodProtocolMechanismPros/Cons
1. Base Modifier (Standard) Add 0.1% - 1.0% Triethylamine (TEA) or

to the mobile phase.
The amine base preferentially binds to silanol sites, "blocking" them from the benzamide.Pro: Cheap, effective. Con: TEA is hard to remove (high boiling point); not compatible with all detectors.
2. Amine-Functionalized Silica Switch to an Amine-bonded (

) stationary phase
.
The stationary phase surface is already basic, preventing acidic interactions.Pro: No mobile phase additives needed; reusable. Con: More expensive than bare silica.
3. Solvent Switch Switch from DCM/MeOH to DCM/Acetone or EtOAc/EtOH .Alcohols (MeOH) can sometimes exacerbate H-bonding issues; Acetone is a dipole-dipole acceptor only.Pro: Easy to test. Con: May not solve severe tailing.
Visualizing the Interaction (Graphviz)

SilanolInteractioncluster_solutionWith Modifier StrategySilanolAcidic Silanol (Si-OH)[Stationary Phase]BenzamideBenzamide (R-CO-NH-R)[Analyte]Silanol->BenzamideH-Bonding(Drag)TailingResult: Peak Tailing(Slow Desorption)Benzamide->TailingTEATriethylamine (Modifier)[Sacrificial Base]TEA->SilanolBlocks Site(Preferential Binding)SharpPeakResult: Sharp Peak(No Interaction)

Caption: Mechanism of tailing suppression. The modifier (TEA) outcompetes the benzamide for binding sites on the acidic silica surface.

Module 2: Solubility & Sample Loading

User Question:

"My sample dissolves in DCM but precipitates when I add Hexane. If I load it in pure DCM, it shoots through the column. How do I load this?"

Technical Diagnosis:

Benzamides often suffer from the "General Elution Problem" : they require a polar solvent to dissolve but a non-polar solvent to retain on the column. Liquid loading with a strong solvent (like DCM or MeOH) creates a "solvent effect" where the sample travels with the injection solvent, ruining resolution.

The Solution: Dry Loading (Solid Load)

This is the Gold Standard for benzamides. It eliminates solvent incompatibility issues.

Step-by-Step Protocol:
  • Dissolution: Dissolve your crude benzamide in the minimum amount of a low-boiling strong solvent (e.g., DCM, Acetone, or MeOH).

  • Adsorption: Add Celite 545 or clean Silica Gel to the flask.

    • Ratio: 1:2 (Sample : Sorbent) by weight.

  • Evaporation: Rotovap the mixture until it is a free-flowing dry powder.

    • Tip: If it's sticky, add more sorbent and re-evaporate.

  • Loading: Pour the powder into a solid load cartridge (or on top of the column bed) and cap it with a frit.

Workflow Diagram

DryLoadingStep11. Dissolve Crude(Solvent: DCM/MeOH)Step22. Add Sorbent(Silica or Celite)Step1->Step2 MixStep33. Evaporate to Dryness(Rotovap)Step2->Step3 Remove SolventStep44. Load Powder(Top of Column)Step3->Step4 Free-flowing Solid

Caption: The dry loading workflow ensures the sample starts at the "zero" point of the column without solvent interference.

Module 3: Separation of Isomers (Selectivity)

User Question:

"I cannot separate the ortho- and para- isomers of my benzamide. They co-elute on TLC and the column."

Technical Diagnosis:

Isomers often have identical polarity but different 3D shapes or intramolecular bonding capabilities.

  • Ortho-Effect: Ortho-substituted benzamides often form intramolecular hydrogen bonds (e.g., between the Amide NH and an ortho-methoxy group). This makes them less polar (elute faster) than para-isomers, which can only H-bond intermolecularly with the silica.

Optimization Strategy:
1. Change the Selectivity (Solvent Screening)

Do not just change % of solvent; change the type of solvent.

Solvent System ASolvent System BWhy Switch?
Hexane / Ethyl Acetate DCM / Methanol DCM/MeOH is "stronger" but often has lower selectivity for isomers. Hex/EtOAc allows subtle shape-based differences to manifest.
DCM / Methanol Toluene / Acetone Toluene involves

interactions with the benzene ring, which can differentiate isomers based on steric hindrance at the aromatic core.
2. Stationary Phase Switch

If silica fails, switch to C18 (Reverse Phase) .

  • Why: C18 separates based on hydrophobicity. The "ortho-effect" (intramolecular bonding) changes the effective hydrophobic surface area significantly, often leading to baseline separation on C18 where Silica showed one spot.

Module 4: Co-elution with Byproducts

User Question:

"My product is contaminated with the starting amine or the benzoic acid hydrolysis product."

Technical Diagnosis:

Benzamide synthesis often leaves unreacted amine or generates benzoic acid byproducts. These have distinct acid/base properties compared to the neutral benzamide.

pH-Controlled Separation Protocol:
  • Scenario A: Removing Benzoic Acid [1]

    • Action: Use a neutral or slightly basic mobile phase.

    • Result: The acid deprotonates to a salt (

      
      ) and stays at the baseline (does not elute), while the neutral benzamide elutes.
      
  • Scenario B: Removing Amines

    • Action: Wash the crude organic layer with 1M HCl before chromatography.

    • Result: Amines form salts (

      
      ) and are removed in the aqueous wash.
      
    • On Column: If washing isn't possible, use a standard silica column. The free amines will streak/stick more than the benzamide.

References & Authority

  • Teledyne ISCO. "Flash Chromatography Guide: Purification of Amines and Amides." Teledyne ISCO Application Notes.

  • Biotage. "Strategies for the Purification of Amides." The Flash Purification Blog.

  • SiliCycle. "SiliCycle Application Note: Separation of Basic Compounds on Silica."

    • Journal of Chromatography A. "Chromatographic behavior of isomeric benzamides." (General reference for isomer separation mechanisms).

    Technical Support Center: HPLC Optimization for 3-(3'-Oxobutyl)benzamide

    Author: BenchChem Technical Support Team. Date: March 2026

    Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Specialist Subject: Resolving Baseline Noise & Drift in Benzamide Derivative Analysis

    Introduction

    Welcome to the Technical Resource Center. You are likely here because the HPLC analysis of 3-(3'-Oxobutyl)benzamide is presenting baseline anomalies that compromise your Limit of Quantitation (LOQ).

    This molecule presents a specific "chromatographic personality":

    • The Benzamide Core: Requires pH control to prevent peak tailing (pKa ~23, but the amide nitrogen is weakly basic).

    • The 3'-Oxobutyl Chain: The ketone moiety introduces specific UV absorption requirements and potential chemical instability if the mobile phase pH is too extreme.

    Baseline noise is rarely random; it is a symptom of a specific chemical or hydraulic conflict. This guide moves beyond generic advice to address the specific interplay between this analyte and your LC system.

    Part 1: Diagnostic Logic

    Before modifying your method, you must classify the noise. Use the following decision matrix to categorize your baseline issue.

    BaselineDiagnosis Start START: Characterize Baseline Anomaly Pattern What is the pattern? Start->Pattern Rhythmic Rhythmic / Cyclic (Sine wave or Sawtooth) Pattern->Rhythmic Periodic Random Random / Spiky (Grass-like) Pattern->Random Stochastic Drift Continuous Drift (Slope Up/Down) Pattern->Drift Trend PumpIssue Pump Pulsation (Check Valves/Air) Rhythmic->PumpIssue High Freq MixerIssue Mixing Noise (Incomplete Solvent Blend) Rhythmic->MixerIssue Low Freq (Period > 30s) Lamp Detector Lamp Age (Low Energy) Random->Lamp Constant w/o Flow Bubble Air in Flow Cell (Degassing Failure) Random->Bubble Spikes w/ Flow Contam Column/Solvent Contamination Random->Contam Ghost Peaks Gradient Gradient Imbalance (TFA/Modifier Absorption) Drift->Gradient Correlates w/ %B Temp Temperature Fluctuation Drift->Temp Cyclic (Day/Night)

    Figure 1: Diagnostic decision tree for isolating the root cause of baseline anomalies.

    Part 2: Chemistry-Specific Troubleshooting (FAQs)
    Q1: I am detecting at 210 nm to maximize sensitivity for the ketone group, but the noise is overwhelming. Why?

    The Scientist's Insight: While the ketone in the oxobutyl chain and the amide group absorb strongly at 210 nm, you are operating in the "danger zone" of solvent cutoffs. At 210 nm, the signal-to-noise (S/N) ratio is often degraded by the mobile phase itself, not the detector.

    The Causality:

    • Benzene Ring: The benzamide core has a strong

      
       transition around 254 nm .[1]
      
    • Solvent Interference: If you use Methanol (MeOH), it becomes opaque below 220 nm. Acetonitrile (ACN) is transparent down to 190 nm, but only if it is high-grade HPLC/Spectro quality.

    • Analyte Specifics: 3-(3'-Oxobutyl)benzamide has sufficient aromaticity to be detected at 254 nm .[1] Moving to this wavelength often eliminates solvent noise while sacrificing very little sensitivity.

    Data Comparison: UV Cutoff vs. Analyte Signal

    ComponentUV Cutoff / Max AbsRisk at 210 nmRecommendation
    Methanol ~205 nmHigh (High background noise)Switch to ACN or Detect >230 nm
    Acetonitrile ~190 nmLow (If HPLC Grade)Preferred for low-UV work
    THF ~212 nmCritical (Do not use)Avoid
    Benzamide Core Max ~254 nmN/ATarget 254 nm for stability
    Ketone Group Max ~280 nm (weak)N/A254 nm captures aromatic tail

    Protocol:

    • Change detection wavelength to 254 nm .

    • If 210 nm is mandatory for impurity detection, you must use HPLC-grade Acetonitrile. Methanol is forbidden at this wavelength.

    Q2: I use 0.1% TFA to sharpen the amide peak, but my baseline drifts upward during the gradient. How do I fix this?

    The Scientist's Insight: Trifluoroacetic acid (TFA) is an ion-pairing agent that suppresses silanol interactions, sharpening the peaks of basic amides like 3-(3'-Oxobutyl)benzamide. However, TFA absorbs UV light.[2] As you increase the organic concentration (Gradient B), the solvation environment of TFA changes, altering its molar absorptivity. This causes the "TFA drift."

    The Validation Protocol (The "Balanced Absorbance" Method): You must optically balance Mobile Phase A (Aqueous) and Mobile Phase B (Organic).

    • Prepare Mobile Phase A: Water + 0.1% TFA.

    • Prepare Mobile Phase B: ACN + 0.085% TFA.

      • Why? TFA absorbs more light in organic solvents than in water. By using ~15% less TFA in the organic phase, you equalize the background absorbance.

    • Run a "Blank" Gradient: Inject pure solvent. If the baseline is flat, the drift is resolved.

    Note: If you cannot balance the baseline, switch to Phosphoric Acid (0.1%) if using a C18 column at pH 2.5. Phosphate is UV transparent and stabilizes the amide, though it is non-volatile (not LC-MS compatible).

    Q3: My baseline looks like a sine wave (cyclic noise). Is my pump failing?

    The Scientist's Insight: If the noise period matches the stroke volume of your pump, it is a check valve issue. However, if the period is longer (e.g., 30–60 seconds), this is usually a Mixing Issue .

    3-(3'-Oxobutyl)benzamide requires a blend of water and organic solvent.[1][2][3][4] If you are using a high-pressure mixing system (binary pump) with 0.1% TFA, the viscosity difference between Water/TFA and ACN/TFA can cause incomplete mixing. The detector "sees" packets of unmixed solvent, creating a wavy baseline.

    Visualizing the Mixing Workflow:

    MixingLogic cluster_fail Failure Mode: Insufficient Dwell Volume MP_A Mobile Phase A (Water + TFA) Pump Pump Heads MP_A->Pump MP_B Mobile Phase B (ACN + TFA) MP_B->Pump Mixer Static Mixer Pump->Mixer Pulsed Flow Column Column (C18) Mixer->Column Homogeneous Stream Detector UV Detector (Flow Cell) Column->Detector

    Figure 2: The critical role of the static mixer in preventing baseline waviness.

    Troubleshooting Steps:

    • Premixing: Instead of running 100% A and 100% B, set Channel A to 95% Water / 5% ACN and Channel B to 5% Water / 95% ACN. This "pre-wetting" reduces viscosity contrast and improves mixing efficiency.

    • Increase Mixer Volume: If your HPLC has a variable mixer, increase the volume (e.g., from 35 µL to 100 µL). This dampens the noise but slightly increases gradient delay time.

    Part 3: Validated Reference Method

    To isolate whether the issue is the system or the method, run this Standard Operating Procedure (SOP) optimized for benzamide derivatives.

    Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm. Temperature: 30°C (Controls viscosity and pressure noise).[1] Flow Rate: 1.0 mL/min.[5] Detection: 254 nm (Bandwidth 4 nm).

    Time (min)% Mobile Phase A (0.1% H3PO4 in Water)% Mobile Phase B (Acetonitrile)Comment
    0.009010Initial equilibration
    10.004060Elution of Benzamide
    12.001090Wash column
    12.109010Return to initial
    17.009010Mandatory Re-equilibration

    Why Phosphoric Acid? It is UV transparent, unlike TFA, eliminating the "Gradient Ghost" drift.

    References
    • Agilent Technologies. (2020).[1] Eliminating Baseline Problems in HPLC. Agilent Technical Support. [Link]

    • Stoll, D. R. (2019). "HPLC Diagnostic Skills—Noisy Baselines." LCGC North America, 37(2). [Link]

    • Dolan, J. W. (2013). "Baseline Drift: Causes and Cures."[2][6][7][8] Separation Science. [Link]

    • Shimadzu Corporation. (2021).[1] Gradient Baseline for Water/Acetonitrile Containing TFA. [Link]

    • Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. [Link][1]

    Sources

    Overcoming steric hindrance in the functionalization of 3-(3'-Oxobutyl)benzamide

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support guide for navigating the synthetic challenges associated with 3-(3'-Oxobutyl)benzamide. This document provides troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. The unique structure of this molecule, featuring a ketone and an amide separated by a flexible chain on a benzene ring, presents specific steric and electronic challenges. This guide is designed to provide expert, actionable insights to overcome these hurdles.

    Understanding the Core Challenge: Steric Hindrance

    The primary obstacle in the functionalization of 3-(3'-Oxobutyl)benzamide is steric hindrance. The meta-substituted oxobutyl group, while not directly adjacent to the reactive positions ortho to the amide, can fold back to crowd the aromatic ring. Similarly, the ketone within the side chain is sterically encumbered by the nearby phenyl ring. This guide will address these issues at both key reactive sites: the ketone carbonyl and the aromatic ring.

    Section 1: Troubleshooting Functionalization at the Ketone Carbonyl

    The ketone in the 3'-oxobutyl side chain is a prime target for modification, but its proximity to the bulky benzamide ring can lead to sluggish or failed reactions.

    FAQ 1: My Grignard (or organolithium) addition to the ketone is failing or giving low yields. What's going wrong?

    Answer: This is a classic issue of steric hindrance and competing side reactions. Bulky nucleophiles like Grignard or organolithium reagents can struggle to access the ketone's electrophilic carbon. Instead of addition, two other pathways often dominate:

    • Enolization: The Grignard reagent can act as a base, abstracting an acidic α-proton from the ketone to form an enolate. This results in the recovery of your starting material after aqueous workup.

    • Reduction: If the Grignard reagent has a β-hydride (e.g., ethylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a Meerwein-Ponndorf-Verley-type mechanism.

    • Use a Less Hindered Nucleophile: If your experimental design allows, switch to a smaller Grignard reagent (e.g., MeMgBr).

    • Employ Cerium(III) Chloride (Luche-type Conditions): The addition of CeCl₃ can mitigate enolization. Cerium coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring nucleophilic attack over deprotonation.[1]

    • Change the Solvent: Ensure you are using anhydrous ether or THF, as Grignard reagents are rapidly quenched by protic solvents like water or alcohols.[2]

    • Verify Reagent Titer: The concentration of commercial or self-prepared Grignard reagents can vary. Titrating the reagent before use ensures accurate stoichiometry.

    FAQ 2: I'm attempting a Wittig reaction to form an alkene, but the reaction is slow and the yield is poor.

    Answer: Sterically hindered ketones are notoriously challenging substrates for Wittig reactions, especially with stabilized ylides (e.g., those containing ester or phenyl groups).[3][4][5] The initial [2+2] cycloaddition to form the oxaphosphetane intermediate is often the rate-limiting step and is highly sensitive to steric bulk.[5]

    StrategyRationaleRecommended Conditions
    Use Unstabilized Ylides Simple, non-stabilized ylides (like Ph₃P=CH₂) are more reactive and generally more effective with hindered ketones.[3][4][6]Prepare the ylide in situ from methyltriphenylphosphonium bromide using a strong, non-nucleophilic base like potassium tert-butoxide in THF.[7]
    Switch to Horner-Wadsworth-Emmons (HWE) The HWE reaction, which uses phosphonate esters, is often preferred for hindered ketones as the smaller phosphonate reagents are less sterically demanding.[4]Use a phosphonate ester (e.g., triethyl phosphonoacetate) with a base like NaH in THF.
    Increase Reaction Temperature For sluggish reactions with hindered ketones, providing additional thermal energy can help overcome the activation barrier.Refluxing in a higher-boiling solvent like toluene may be beneficial, but monitor for decomposition.
    FAQ 3: How can I selectively reduce the ketone to an alcohol without affecting the benzamide group?

    Answer: Amides are generally less reactive towards nucleophilic reducing agents than ketones. However, powerful hydrides like LiAlH₄ can reduce both functionalities.[8][9] The key is to use a milder, more selective reagent.

    The Luche reduction is exceptionally chemoselective for ketones in the presence of less reactive carbonyls like amides.[10][11] It uses sodium borohydride (NaBH₄) in combination with a lanthanide salt, typically cerium(III) chloride (CeCl₃·7H₂O), in a protic solvent like methanol.

    Mechanism of Selectivity: The cerium salt coordinates to the hard oxygen of the ketone, activating it for attack. In methanol, NaBH₄ is converted in situ to sodium methoxyborohydrides, which are harder reducing agents and preferentially attack the activated ketone.[10][12]

    • Setup: In a round-bottom flask under ambient atmosphere, dissolve 3-(3'-Oxobutyl)benzamide (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol. Stir until the salt is fully dissolved.

    • Cooling: Cool the solution to 0 °C in an ice bath.

    • Addition of Reductant: Add NaBH₄ (1.1 eq) portion-wise to the stirred solution. Vigorous gas evolution (H₂) will be observed.

    • Reaction Monitoring: The reaction is typically complete within 5-10 minutes.[13] Monitor by TLC or LC-MS.

    • Workup: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Purify the resulting alcohol by column chromatography on silica gel.

    Section 2: Troubleshooting Functionalization at the Aromatic Ring

    The amide group is an excellent ortho-directing group for C-H functionalization reactions. However, the steric bulk of the side chain can hinder access to these positions.

    FAQ 4: My directed ortho-lithiation or C-H activation reaction is failing. What are the common pitfalls?

    Answer: Directed ortho-metalation (DoM) is a powerful tool, but its success hinges on the ability of the directing group (the amide) to coordinate an organolithium base and deliver it to the ortho C-H bond.[14] Steric hindrance from the 3-oxobutyl substituent can prevent the necessary approach of the bulky base-substrate complex.[15]

    G start Reaction Failed: No Product Formation reagent_check Verify Reagents: - Base (n-BuLi, LDA) titer? - Anhydrous solvent? - Catalyst integrity? start->reagent_check conditions_check Check Conditions: - Temperature too high? - Reaction time sufficient? - Inert atmosphere maintained? reagent_check->conditions_check Reagents OK steric_issue Suspect Steric Hindrance conditions_check->steric_issue Conditions Correct ligand_mod Modify Ligand/Catalyst: Use a catalyst with less bulky ligands to improve access to the C-H bond. steric_issue->ligand_mod For Pd-catalyzed C-H activation base_mod Change Base: Switch from LDA to the smaller, more reactive s-BuLi or t-BuLi. steric_issue->base_mod For ortho-lithiation temp_mod Adjust Temperature: Lowering the temperature can sometimes increase selectivity by favoring the kinetically preferred ortho-deprotonation. steric_issue->temp_mod For ortho-lithiation

    Caption: A step-by-step workflow for troubleshooting common issues.

    FAQ 5: How can I achieve an ortho-arylation (e.g., Suzuki coupling) on the sterically crowded benzamide ring?

    Answer: A standard Suzuki-Miyaura coupling requires a pre-functionalized (e.g., halogenated) aromatic ring. If you have successfully performed an ortho-bromination, the subsequent cross-coupling can still be challenging due to hindrance. The key to success lies in the choice of the palladium catalyst and, most importantly, the phosphine ligand.

    The Role of Ligands: Bulky, electron-rich dialkylbiaryl phosphine ligands are essential for coupling sterically hindered substrates.[16] They promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle and stabilize the active Pd(0) species.

    LigandCatalyst PrecursorTypical BaseRationale
    SPhos Pd₂(dba)₃ or Pd(OAc)₂K₃PO₄Highly active for coupling hindered aryl chlorides and bromides; tolerant of many functional groups.[16]
    XPhos Pd₂(dba)₃ or Pd(OAc)₂K₃PO₄Excellent for creating tetra-ortho-substituted biaryls, demonstrating its effectiveness in sterically demanding environments.[17]
    RuPhos Pd₂(dba)₃ or G3-PalladacycleK₂CO₃, CsFOften shows superior performance for highly hindered and electron-rich substrates.
    • Setup: To an oven-dried Schlenk flask, add the ortho-halogenated 3-(3'-Oxobutyl)benzamide (1.0 eq), the boronic acid partner (1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).

    • Catalyst Addition: In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

    • Solvent and Degassing: Add an anhydrous solvent (e.g., toluene or 1,4-dioxane). Degas the mixture thoroughly by bubbling with argon for 15-20 minutes or by three freeze-pump-thaw cycles.

    • Reaction: Heat the reaction mixture under an inert atmosphere (N₂ or Ar) to the desired temperature (typically 80-110 °C). Monitor by TLC or LC-MS.

    • Workup: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate.

    • Purification: Purify the product via column chromatography.

    Visualizing the Molecular Challenge

    To better understand the steric constraints, consider the structure of 3-(3'-Oxobutyl)benzamide. The key areas of hindrance are highlighted.

    Caption: Key sites of steric hindrance on the molecule.

    By understanding the underlying causes of these experimental challenges and applying the targeted strategies outlined in this guide, researchers can significantly improve the success rate of functionalizing this versatile chemical scaffold.

    References

    • Luche Reduction. (2014, March 27). Chem-Station Int. Ed.[Link]

    • Luche reduction. Wikipedia. [Link]

    • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

    • Wittig reaction. Wikipedia. [Link]

    • Wittig Reaction. (2023, January 22). Chemistry LibreTexts. [Link]

    • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. A new and efficient method for the regioselective reduction of alpha.-enones. Journal of the American Chemical Society, 103(18), 5454-5459.
    • Bianco, A., et al. (2010). Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction. Steroids, 75(10), 689-695.
    • Wittig reaction. chemeurope.com. [Link]

    • Wittig Reaction. Dalal Institute. [Link]

    • Schlosser, M., & Christmann, K. F. (1966). Trans-selektive Olefin-Synthesen. Angewandte Chemie, 78(1), 115-115.
    • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]

    • Luche Reduction. Organic Chemistry Portal. [Link]

    • The Wittig Reaction Using Potassium-tert-butoxide High Yield Methylenations of Sterically Hindered Ketones. (2006, December 05). Taylor & Francis. [Link]

    • The Nobel Prize in Chemistry 2010. Nobel Prize. [Link]

    • Chen, Y., et al. (2021). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions.
    • A Quick Guide to Reductions in Organic Chemistry. ACS.org. [Link]

    • Why don't Grignards deprotonate aldehydes and ketones instead of reacting with the carbonyl? Reddit. [Link]

    • A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. BYJU'S. [Link]

    Sources

    Addressing hygroscopic properties of 3-(3'-Oxobutyl)benzamide

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: 3-(3'-Oxobutyl)benzamide

    Introduction: Understanding the Challenge of Hygroscopicity

    3-(3'-Oxobutyl)benzamide is a molecule possessing both a benzamide and a ketone functional group. The presence of polar carbonyl (C=O) and amine (N-H) moieties makes it susceptible to hygroscopicity—the tendency to absorb moisture from the atmosphere. This seemingly simple property can introduce significant variability and error into experimental work, affecting everything from sample mass to chemical stability and downstream assay performance.[1][2][3]

    This guide is designed to serve as a primary technical resource for researchers and drug development professionals. It provides practical, in-depth answers to common issues encountered when handling this and other hygroscopic compounds, ensuring data integrity and experimental reproducibility.

    Troubleshooting & Frequently Asked Questions (FAQs)

    Q1: My sample of 3-(3'-Oxobutyl)benzamide is continuously gaining weight on the analytical balance. What is happening and how can I get an accurate measurement?

    A1: This phenomenon is a classic sign of a hygroscopic substance absorbing atmospheric moisture.[4][5] The polar functional groups in the molecule (the amide and ketone groups) likely form hydrogen bonds with water molecules in the air, leading to a steady increase in mass.

    To achieve an accurate weighing, you must minimize the sample's exposure to ambient air.[5][6]

    Troubleshooting Steps:

    • Work Quickly and Efficiently: Prepare everything you need before opening the sample container. The goal is to minimize the time the sample is exposed.

    • Use Appropriate Weighing Vessels: Instead of weighing paper, use a tared, dry weighing bottle or vial with a cap.[4] This allows you to cap the sample immediately after dispensing, stabilizing the reading.

    • Weighing by Difference: For the highest accuracy, pre-weigh the sealed container with the sample, transfer the desired amount to your reaction vessel, and then re-weigh the original container. The difference in mass is the amount of sample transferred.[5]

    • Controlled Environment: If high precision is critical, perform the weighing inside a controlled environment, such as a glovebox with a dry nitrogen or argon atmosphere, or a balance room with controlled low humidity (<40% RH).[6][7]

    dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#5F6368"] edge [color="#4285F4", penwidth=2]

    } caption { label="Workflow for Accurate Weighing of a Hygroscopic Compound" fontcolor="#202124" fontsize=12 }

    Caption: Workflow for accurate weighing of a hygroscopic compound.

    Q2: I left my sample container open for a short period. Is the material still usable? How does moisture affect the compound's stability?

    A2: The usability of the material depends on your experimental tolerance for water and the potential for chemical degradation. The primary concern with moisture exposure for a benzamide derivative is hydrolysis.[8]

    Scientific Rationale: The amide bond in 3-(3'-Oxobutyl)benzamide, while generally stable, can undergo hydrolysis when exposed to water, especially with heat or under acidic/basic conditions, to form benzoic acid and 3-amino-1-butanol.[9][10][11] This degradation pathway introduces impurities that can compromise your results. Furthermore, excess water can alter the material's physical properties, such as its dissolution profile and flowability.[1][2]

    Recommended Actions:

    • Quantify the Water Content: Do not guess. The most reliable method to determine the precise amount of absorbed water is through Karl Fischer titration.[12][13]

    • Assess Purity: Analyze the sample using a suitable chromatographic method (e.g., HPLC) to check for the presence of hydrolysis-related impurities.

    • Consider Drying: If the only issue is absorbed water (no chemical degradation), the sample can potentially be dried. A common method is placing it under a high vacuum in a desiccator with a strong desiccant (e.g., phosphorus pentoxide) for an extended period. Verify the final water content post-drying.

    Q3: What are the ideal long-term storage conditions for 3-(3'-Oxobutyl)benzamide?

    A3: Based on its potential for hygroscopicity and chemical degradation, 3-(3'-Oxobutyl)benzamide should be stored under controlled conditions that minimize exposure to moisture and light.[14][15]

    Recommended Storage Protocol:

    • Primary Container: Use a tightly sealed, airtight container made of a non-reactive material like amber glass.[14]

    • Secondary Containment: Place the primary container inside a desiccator or a dry box. The desiccator should contain an active desiccant (e.g., silica gel with a humidity indicator, or Drierite). Ensure the desiccant is regenerated or replaced regularly.

    • Atmosphere: For maximum protection, especially for reference standards or long-term storage, consider flushing the primary container with an inert gas like argon or nitrogen before sealing.[14]

    • Temperature: Store at a cool, stable temperature, away from direct sunlight or heat sources, as elevated temperatures can accelerate hydrolysis.[14]

    dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=record, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#5F6368"]; edge [color="#34A853", penwidth=2];

    } caption { label="Decision process for selecting appropriate storage conditions." fontcolor="#202124" fontsize=12 }

    Caption: Decision process for selecting appropriate storage conditions.

    Q4: How can I definitively measure the water content in my sample?

    A4: The gold-standard method for accurately determining water content in pharmaceutical substances is Karl Fischer (KF) titration.[12][13] It is a highly specific and precise method that reacts stoichiometrically with water.

    For very low moisture levels (e.g., <1%), coulometric KF titration is preferred.[12][16] For higher water content, volumetric KF titration is suitable.[12]

    An alternative method is Thermogravimetric Analysis (TGA). TGA measures weight loss as a sample is heated.[17][18][19] While useful, it is less specific than KF titration as it will also detect the loss of other volatile materials, not just water.[17] However, TGA can provide valuable information on when the water is released (distinguishing between surface-adsorbed and bound water).[17][20]

    Experimental Protocols & Data

    Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

    This protocol provides a general procedure. The specific sample weight and solvent choice may need optimization.

    • System Preparation:

      • Fill the KF titrator with fresh, appropriate Karl Fischer reagent and solvent (e.g., methanol).

      • Perform a pre-titration to neutralize the solvent in the titration vessel until a stable, low-drift endpoint is reached.[16]

    • Titrator Standardization:

      • Accurately weigh a known amount of a certified water standard (e.g., sodium tartrate dihydrate) or inject a precise volume of pure water.

      • Titrate the standard to the endpoint.

      • The instrument will calculate the titrant factor (F), typically in mg H₂O/mL of titrant. Repeat 2-3 times for an average value.

    • Sample Analysis:

      • In a controlled environment (low humidity or glovebox if possible), accurately weigh a suitable amount of 3-(3'-Oxobutyl)benzamide. The target is to consume a reasonable volume of titrant.

      • Quickly and completely transfer the sample into the neutralized titration vessel.

      • Seal the vessel and begin the titration. Ensure the sample dissolves or disperses completely to release all water.

      • The titration will proceed automatically until the endpoint is reached. Record the volume of titrant consumed (B.R.).

    • Calculation:

      • Calculate the percentage of water (% w/w) in the sample using the formula: % Water = (B.R. × F) / (Sample Weight in mg) × 100

    Data Presentation: Hygroscopicity Classification

    Understanding where a compound falls on the hygroscopicity spectrum is crucial for handling and storage decisions. The European Pharmacopoeia provides a standardized classification system.[21][22]

    ClassificationWeight Gain (after 24h at 25°C / 80% RH)Typical Handling Requirement
    Non-hygroscopic≤ 0.12% w/wStandard laboratory conditions are usually sufficient.
    Slightly hygroscopic> 0.2% and < 2% w/wShould be stored in a tightly sealed container.
    Hygroscopic≥ 2% and < 15% w/wRequires storage in a sealed, waterproof container. Desiccator use is recommended.
    Very hygroscopic≥ 15% w/wMust be stored in an airtight container. Handling should occur in a controlled (low) humidity environment.
    DeliquescentSufficient water is absorbed to form a solutionRequires the most stringent handling and storage in a controlled environment to prevent liquefaction.
    Data sourced from the European Pharmacopoeia classification guidelines.[21][22]

    References

    • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

    • Classification of Hygroscopicity. Pharma Growth Hub. [Link]

    • TGA Analysis for Moisture Content. ResolveMass Laboratories Inc. [Link]

    • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. GenFollower. [Link]

    • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). BioBoston Consulting. [Link]

    • Karl Fischer Method of Moisture Determination. QAQC Lab. [Link]

    • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

    • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information (NCBI). [Link]

    • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

    • Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. Unchained Labs. [Link]

    • ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare. [Link]

    • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. [Link]

    • An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. Veeprho. [Link]

    • Direct Moisture Determination of Food and Feed Using a TGA Analyzer. XRF Scientific. [Link]

    • 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. METTLER TOLEDO. [Link]

    • Water Content Determination by Karl Fischer. Pharmaguideline. [Link]

    • Thermogravimetric Analysis (TGA) reveals water balance. Terrachem. [Link]

    • Identify Water Absorption and Determine Moisture Content with Thermogravimetric Analysis. NETZSCH. [Link]

    • A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems. [Link]

    • Determination of Water Content using the Karl Fischer Coulometric Method. National Center for Biotechnology Information (NCBI). [Link]

    • How to weigh a higroscopic substance. Chromatography Forum. [Link]

    • Unveiling of Hygroscopicity Evaluation for Drug Formulation. Labinsights. [Link]

    • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

    • 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]

    • Principles of Drug Action 1, Spring 2005, Amides. University of the Pacific. [Link]

    Sources

    Strategies for removing residual solvents from 3-(3'-Oxobutyl)benzamide

    Author: BenchChem Technical Support Team. Date: March 2026

    Product: 3-(3'-Oxobutyl)benzamide

    Executive Summary

    You are likely accessing this guide because standard vacuum drying has failed to reduce residual solvent levels—specifically Class 2 solvents like DMF, DMAc, or THF—below ICH Q3C limits.

    3-(3'-Oxobutyl)benzamide presents a unique "dual-threat" challenge:

    • The Benzamide Motif: The primary amide (

      
      ) is a potent hydrogen bond donor/acceptor, leading to the formation of stable channel solvates  or strong surface adsorption with polar aprotic solvents (DMSO, DMF).
      
    • The 3-Oxobutyl Group: This ketone side chain introduces thermal sensitivity. Aggressive heating (>60°C) under basic conditions or prolonged thermal stress can trigger intramolecular aldol condensation or degradation, limiting your drying temperature window.

    This guide provides three targeted workflows to remove residual solvents without compromising API integrity.

    Part 1: The "Wash-Out" Strategy (Pre-Isolation)

    Use this if your compound is still in the reaction mixture or dissolved in the organic phase.

    The Problem: High-boiling polar solvents (DMF, DMSO, NMP) partition poorly into standard aqueous washes due to organic drag.

    The Solution: Modulate the ionic strength of the aqueous layer to "salt out" the organic impurities.

    Protocol: The LiCl Counter-Current Wash
    • Dilution: Dilute your reaction mixture with Ethyl Acetate (EtOAc) or 2-MeTHF . Avoid DCM if possible; it is too good at solubilizing DMF/water mixtures.

    • The LiCl Wash: Wash the organic layer 3 times with 5% Aqueous Lithium Chloride (LiCl) .

      • Mechanism:[1] LiCl increases the ionic strength of the aqueous phase, disrupting the DMF-Organic emulsion and forcing the dipolar aprotic solvent into the water layer.

    • The Polishing Wash: Follow with 1 wash of saturated Brine to remove residual lithium.

    • Drying: Dry over

      
       (Sodium Sulfate), not
      
      
      
      . Magnesium can act as a Lewis acid and coordinate with the amide/ketone, potentially trapping solvents or causing isomerization.

    Critical Checkpoint: If using THF , it is miscible with water. You must perform a "Solvent Swap" (distill off THF while adding EtOAc) before the aqueous wash.

    Part 2: Breaking Crystal Lattice Solvates (Post-Isolation)

    Use this if your solid material consistently fails GC headspace testing despite vacuum drying.

    The Problem: The solvent is not on the surface; it is inside the crystal lattice. 3-(3'-Oxobutyl)benzamide frequently forms pseudopolymorphs (solvates) with alcohols and chlorinated solvents.

    The Solution: Slurry Digestion (Trituration). You must partially dissolve the crystal surface to release the trapped solvent and encourage a phase transformation to a non-solvated polymorph.

    Workflow Diagram: Slurry Digestion Logic

    SlurryLogic Start Solid with Residual Solvent SolventChoice Select 'Digestion' Solvent (Product must be sparingly soluble) Start->SolventChoice Process Heat to 45-50°C for 4-6 hours (High Agitation) SolventChoice->Process TBME, Heptane/EtOAc (9:1), or Water Cool Cool slowly to 20°C Process->Cool Ostwald Ripening Occurs Filter Filtration & Wash (Use Anti-Solvent) Cool->Filter Dry Vacuum Dry < 45°C Filter->Dry

    Figure 1: Slurry digestion workflow to break crystal solvates via Ostwald Ripening.

    Recommended Solvent Systems for 3-(3'-Oxobutyl)benzamide:
    Solvent SystemRoleTarget ImpurityNotes
    TBME (tert-Butyl methyl ether) Slurry MediumDCM, THF, TolueneExcellent for breaking solvates; low boiling point makes it easy to remove later.
    Water/Ethanol (95:5) Slurry MediumDMF, DMSOThe high water content dissolves polar impurities while the amide remains largely insoluble.
    Heptane Anti-SolventEthyl AcetateOnly effective if the material is ground to a fine powder first.
    Part 3: Thermal Desolvation & Drying

    Use this for the final drying step.

    The Problem: The ketone group at the 3'-position is thermally labile. Heating >60°C can cause degradation.

    The Solution: Vacuum Drying with Nitrogen Bleed.

    • Equipment: Vacuum oven capable of

      
      .
      
    • The "Bleed" Technique: Instead of a static vacuum, introduce a trickle of dry Nitrogen (

      
      ) into the oven.
      
      • Mechanism:[1] The flowing gas reduces the partial pressure of the solvent vapor near the crystal surface, significantly increasing the rate of mass transfer (evaporation) compared to static vacuum.

    • Temperature Ramp:

      • Start at 25°C for 2 hours (Surface solvent removal).

      • Ramp to 40-45°C (Lattice solvent diffusion).

      • DO NOT EXCEED 50°C unless thermal stability data (TGA/DSC) confirms safety.

    Frequently Asked Questions (Troubleshooting)

    Q: I am seeing high levels of Methanol (Class 2, 3000 ppm limit) that won't dry off. Why? A: Benzamides often form hydrogen-bonded complexes with methanol.

    • Fix: Perform a "displacement wash." Re-dissolve or slurry the compound in Ethyl Acetate and evaporate. The EtOAc will displace the methanol. Then, remove the EtOAc (which is Class 3, 5000 ppm limit and easier to dry).

    Q: Can I use Lyophilization (Freeze Drying)? A: Yes, but only if your final solvent is water or t-Butanol.

    • If you can crystallize 3-(3'-Oxobutyl)benzamide from a mixture of t-Butanol/Water , lyophilization is the gentlest method to preserve the ketone group while achieving excellent dryness.

    Q: How do I validate that the solvent is truly gone? A: You must use Headspace Gas Chromatography (HS-GC) .

    • Why? Standard NMR is often insufficient for detecting ppm levels of solvents like DCM or Hexane due to peak overlap or relaxation times. HS-GC is the regulatory standard for ICH Q3C compliance.

    Summary of ICH Q3C Limits (Relevant to this Workflow)

    Ensure your final process meets these regulatory thresholds.

    SolventClassPDE (mg/day)Concentration Limit (ppm)Difficulty to Remove
    Benzene 10.022Extreme (Avoid Use)
    Methanol 230.03000High (H-bonding)
    DMF 28.8880High (Boiling Pt)
    DCM 26.0600Medium (Traps in lattice)
    Ethanol 350 (max)5000Low
    Ethyl Acetate 350 (max)5000Low
    References
    • ICH Q3C (R8) Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2021).[2] Guideline regarding the classification of residual solvents by risk and defined limits.[3]

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Context on stability of ketones and amides during workup).

    • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Source for LiCl wash protocols and slurry digestion techniques).

    • Byrn, S. R., et al. (1999). Solid-State Chemistry of Drugs. SSCI, Inc. (Mechanisms of solvate formation in amide-containing drugs).

    Sources

    Validation & Comparative

    A Guide to the ¹H NMR Spectral Interpretation of 3-(3'-Oxobutyl)benzamide

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 3-(3'-Oxobutyl)benzamide, a molecule incorporating both an aromatic amide and an aliphatic ketone, presents a rich case for the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth, field-proven interpretation of the ¹H NMR spectrum of this compound. We will move beyond a simple peak-list, delving into the causal relationships between molecular structure and spectral output, offering a comparative analysis with simpler structural analogs, and providing robust experimental protocols to ensure data of the highest integrity.

    Section 1: The Molecular Blueprint and Its Predicted Spectral Signature

    The first step in any spectral interpretation is to analyze the molecule's structure to predict the number and type of proton environments. 3-(3'-Oxobutyl)benzamide is comprised of two key moieties: a meta-substituted benzamide ring and a 3-oxobutyl side chain. This structure gives rise to seven distinct sets of chemically non-equivalent protons.

    A detailed examination of the electronic environment of each proton allows for a preliminary assignment of its expected chemical shift, integration, and multiplicity. The electron-withdrawing nature of the carbonyl groups and the aromatic ring will be the dominant factors influencing the spectral positions of adjacent protons.

    Caption: Figure 1: Structure and Proton Labeling of 3-(3'-Oxobutyl)benzamide

    Section 2: Protocol for High-Fidelity Data Acquisition

    The quality of a ¹H NMR spectrum is fundamentally dependent on the rigor of the experimental procedure. A flawed acquisition can lead to ambiguous or misleading data. The following protocol is a self-validating system designed to produce high-resolution, artifact-free spectra suitable for detailed structural analysis.

    Experimental Protocol: Sample Preparation and NMR Acquisition

    • Solvent Selection: Choose a deuterated solvent that fully dissolves the 3-(3'-Oxobutyl)benzamide sample. Deuterated chloroform (CDCl₃) is often a suitable first choice for moderately polar organic compounds. However, if hydrogen bonding from the amide protons is of particular interest, a solvent like deuterated dimethyl sulfoxide (DMSO-d₆) may be used, which slows the exchange of N-H protons and often results in sharper signals.[1]

    • Sample Preparation:

      • Accurately weigh approximately 5-10 mg of the compound.

      • Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

      • Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.[2] This provides a stable, sharp signal against which all other proton resonances can be measured.

      • Cap the NMR tube and gently agitate to ensure the solution is homogeneous.

    • Spectrometer Setup and Data Acquisition:

      • The following parameters are recommended for a standard 400 MHz spectrometer.

      • Acquisition Time: ~2-4 seconds.

      • Pulse Width: A 30-45° pulse angle is typically sufficient to avoid saturation while maintaining good signal-to-noise.

      • Number of Scans: 16-64 scans, depending on sample concentration.

      • Relaxation Delay: 2-5 seconds between scans to allow for full relaxation of the protons, which is crucial for accurate integration.

    • Data Processing:

      • Apply a Fourier transform to the acquired Free Induction Decay (FID).

      • Perform phase correction to ensure all peaks are in the positive absorptive mode.

      • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

      • Integrate all signals to determine the relative ratios of the different proton types.

    Section 3: In-Depth Spectral Analysis and Interpretation

    The ¹H NMR spectrum of 3-(3'-Oxobutyl)benzamide can be logically dissected into the aromatic region and the aliphatic region. Each signal provides a piece of the structural puzzle.

    The Aromatic Region (δ 7.4 - 8.1 ppm)

    The four protons on the meta-substituted benzene ring are chemically non-equivalent and will appear in the downfield region of the spectrum due to the deshielding effect of the ring current.[3]

    • H-2 (δ ~8.0-8.1 ppm): This proton is ortho to the electron-withdrawing amide group, making it the most deshielded of the aromatic protons. It will likely appear as a singlet or a narrowly split triplet.

    • H-6 (δ ~7.8-7.9 ppm): This proton is ortho to the amide and meta to the alkyl substituent. It will likely be a doublet of doublets, coupling to both H-5 and H-4.

    • H-4 (δ ~7.6-7.7 ppm): Positioned ortho to the alkyl group and meta to the amide, this proton will also likely be a doublet of doublets, coupling to H-5 and H-2 (long-range coupling may be minimal).

    • H-5 (δ ~7.4-7.5 ppm): This proton is meta to both substituents and will be split by its two ortho neighbors (H-4 and H-6), appearing as a triplet.

    The Amide Protons (δ 5.5 - 7.5 ppm)
    • -CONH₂ (H-g): The two amide protons often appear as a single, broad signal.[3] Their chemical shift is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange. In some cases, due to restricted rotation around the C-N bond, these two protons can become non-equivalent and appear as two separate broad signals.[3]

    The Aliphatic Region (δ 2.1 - 3.1 ppm)

    The protons of the 3-oxobutyl chain are deshielded by the adjacent aromatic ring and the ketone carbonyl group.

    • Ar-CH₂- (H-d, δ ~2.9-3.1 ppm): These benzylic protons are adjacent to another methylene group (H-e). According to the n+1 rule, their signal will be split into a triplet (2+1=3).[4]

    • -CH₂-C=O (H-e, δ ~2.7-2.9 ppm): These protons are alpha to the ketone carbonyl group and adjacent to the benzylic methylene group (H-d). They will also appear as a triplet (2+1=3).

    • -C(=O)-CH₃ (H-f, δ ~2.1-2.2 ppm): The methyl protons are adjacent to a carbonyl carbon, which has no protons. Therefore, this signal will appear as a sharp singlet (0+1=1).[2] The integration of this peak, corresponding to three protons, is often a key starting point for spectral assignment.

    Table 1: Predicted ¹H NMR Data for 3-(3'-Oxobutyl)benzamide

    Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale for Chemical Shift
    H-g (-NH₂)5.5 - 7.5Broad Singlet2HAmide protons, variable due to H-bonding and exchange.[3]
    H-2 8.0 - 8.1Singlet (or narrow t)1HAromatic, ortho to -CONH₂.
    H-6 7.8 - 7.9Doublet of Doublets1HAromatic, ortho to -CONH₂ and meta to alkyl chain.
    H-4 7.6 - 7.7Doublet of Doublets1HAromatic, ortho to alkyl chain and meta to -CONH₂.
    H-5 7.4 - 7.5Triplet1HAromatic, meta to both substituents.
    H-d (Ar-CH₂)2.9 - 3.1Triplet2HBenzylic position, deshielded by aromatic ring.
    H-e (-CH₂CO)2.7 - 2.9Triplet2HAlpha to ketone carbonyl, deshielded.
    H-f (-COCH₃)2.1 - 2.2Singlet3HAdjacent to ketone carbonyl.[2]

    Section 4: Comparative Analysis with Structural Analogs

    To build confidence in our assignments, we can compare the predicted spectrum to the known ¹H NMR data of its constituent parts: benzamide and butan-2-one. This comparative approach validates our understanding of how each substructure contributes to the final spectrum.

    Caption: Figure 2: Correlation of spectral features between the target molecule and its simpler analogs.

    • Comparison with Benzamide: The ¹H NMR spectrum of benzamide shows aromatic protons typically between δ 7.4 and 8.1 ppm and two broad amide proton signals.[5][6] This confirms that the signals predicted in the downfield region of our target molecule are correctly attributed to the substituted benzamide moiety. The substitution pattern in our target molecule breaks the symmetry of the ring, leading to more complex splitting than in unsubstituted benzamide.[1]

    • Comparison with Butan-2-one: The spectrum of butan-2-one features a characteristic singlet for the methyl group adjacent to the carbonyl at ~δ 2.16 ppm, a quartet for the methylene group at ~δ 2.45 ppm, and a triplet for the terminal methyl group at ~δ 1.06 ppm.[2] Our prediction for the singlet (H-f) at δ ~2.1-2.2 ppm in 3-(3'-Oxobutyl)benzamide directly corresponds to the methyl group adjacent to the ketone in butan-2-one. The methylene protons (H-d and H-e) in our target are shifted further downfield compared to those in butan-2-one due to the additional influence of the aromatic ring.

    Conclusion

    The ¹H NMR spectrum of 3-(3'-Oxobutyl)benzamide is a powerful fingerprint of its molecular structure. Through a systematic analysis of chemical shifts, integration, and signal multiplicities, every proton environment can be confidently assigned. By grounding these interpretations in the fundamental principles of NMR and validating them through comparative analysis with simpler analogs, we can achieve an unambiguous structural confirmation. This guide provides the framework and technical rationale necessary for researchers, scientists, and drug development professionals to approach similar spectral interpretation challenges with expertise and confidence.

    References

    • The Royal Society of Chemistry. (n.d.). Supporting Information for "Ruthenium(IV) catalysed hydration of nitriles to amides in water under ambient and neutral conditions". Retrieved from RSC Publishing. [Link]

    • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. (n.d.). epgp Pathshala. Retrieved from [Link]

    • Biological Magnetic Resonance Bank. (n.d.). Benzamide at BMRB (bmse000668). Retrieved from [Link]

    • Compound Interest. (2014). A Guide to ¹H NMR Chemical Shift Values. Retrieved from [Link]

    • Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). N-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113. Retrieved from [Link]

    • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

    • Doc Brown's Chemistry. (n.d.). The H-1 hydrogen-1 (proton) NMR spectrum of butanone - (butan-2-one). Retrieved from [Link]

    • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

    Sources

    Comprehensive Characterization of 3-(3'-Oxobutyl)benzamide via LC-MS/MS: A Comparative Fragmentation Analysis

    Author: BenchChem Technical Support Team. Date: March 2026

    The following guide provides an in-depth technical analysis of the LC-MS fragmentation pattern of 3-(3'-Oxobutyl)benzamide , a structural motif relevant to drug metabolism studies (e.g., PARP inhibitors) and organic synthesis monitoring.[1]

    This guide is structured to compare the specific fragmentation behavior of the meta-substituted isomer against its critical regioisomers (Ortho- and Para-) and functional isomers (N-substituted), providing a robust framework for structural elucidation.[1]

    Executive Summary & Technical Context

    3-(3'-Oxobutyl)benzamide (C₁₁H₁₃NO₂, MW 191.23 Da) presents a unique challenge in mass spectrometry due to the coexistence of two carbonyl-containing functional groups: a primary benzamide and a methyl ketone on a butyl chain.[1]

    Distinguishing this compound from its isomers—particularly the ortho-isomer (2-substituted) and the N-alkylated isomer —is critical in pharmaceutical impurity profiling and metabolite identification.[1] This guide establishes a self-validating fragmentation model based on Electrospray Ionization (ESI) principles, contrasting the meta-isomer's specific neutral losses against the "ortho-effect" driven pathways of its alternatives.[1]

    Key Differentiators (At a Glance)
    Feature3-(3'-Oxobutyl)benzamide (Meta)2-(3'-Oxobutyl)benzamide (Ortho)N-(3-Oxobutyl)benzamide (Amide)
    Dominant Primary Loss -NH₃ (17 Da) -H₂O (18 Da) (Cyclization)-Side Chain or Cleavage at N
    Base Peak (Typical) m/z 175 (Acylium)m/z 174 (Cyclized)m/z 105 (Benzoyl)
    Diagnostic Mechanism Charge-remote fragmentationProximity-driven Ortho-EffectAmide Bond Cleavage

    Experimental Protocol: LC-MS/MS Conditions

    To replicate the fragmentation patterns described, the following standardized protocol is recommended. This setup ensures optimal ionization of the amide moiety while preserving the labile ketone side chain for MS2 characterization.

    Methodology
    • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+) .[1]

    • Spray Voltage: 3.5 kV (Optimized to prevent in-source fragmentation of the aliphatic chain).[1]

    • Collision Energy (CE): Stepped CE (10, 20, 40 eV) to capture both labile neutral losses and skeletal rearrangements.

    • Mobile Phase:

      • A: Water + 0.1% Formic Acid (Proton source).[1]

      • B: Acetonitrile + 0.1% Formic Acid.

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 1.8 µm) to separate regioisomers.[1]

    Critical Control: Ensure the desolvation temperature does not exceed 350°C, as thermal degradation of the keto-chain can mimic MS fragmentation (loss of H₂O).[1]

    Fragmentation Pathway: 3-(3'-Oxobutyl)benzamide

    The fragmentation of the meta-isomer is governed by the stability of the benzamide group and the relative isolation of the side chain. Unlike the ortho-isomer, the meta-position prevents direct interaction between the amide nitrogen and the ketone carbonyl.

    Mechanistic Breakdown
    • Precursor Ion [M+H]⁺ (m/z 192.10): Protonation occurs preferentially at the amide oxygen or nitrogen.[1]

    • Primary Neutral Loss (-NH₃, 17 Da): The hallmark of primary benzamides.[1] The amide nitrogen is expelled to form a resonance-stabilized benzoyl cation (acylium ion) at m/z 175 .[1]

      • Mechanism:[1][2][3] 1,2-H shift from nitrogen to oxygen, followed by N-C bond cleavage.

    • Secondary Neutral Loss (-CO, 28 Da): The acylium ion (m/z 175) ejects carbon monoxide to form the phenyl cation species at m/z 147 .[1]

    • Side Chain Fragmentation:

      • Alpha-Cleavage: The methyl group alpha to the ketone is lost (-CH₃, 15 Da), typically observed at higher collision energies.[1]

      • McLafferty Rearrangement (Blocked): In the meta-isomer, the gamma-hydrogen required for McLafferty rearrangement of the ketone is located on the aromatic ring (C2 or C4).[1] Aromatic protons are generally difficult to abstract in this mechanism, making the characteristic "McLafferty peak" (m/z 58 for acetone-like fragments) significantly suppressed or absent compared to aliphatic ketones.

    Visualization: Meta-Isomer Fragmentation Pathway

    MetaFragmentation cluster_legend Key Mechanism Precursor [M+H]+ m/z 192.10 (Protonated Amide) Acylium Acylium Ion m/z 175.07 (Benzoyl Cation) Precursor->Acylium - NH3 (17 Da) (Primary Pathway) SideChain Side Chain Loss m/z 43.02 (CH3CO+) Precursor->SideChain Alpha Cleavage (High CE) Phenyl Phenyl Cation m/z 147.08 (Substituted Phenyl) Acylium->Phenyl - CO (28 Da) Legend1 Dominant pathway driven by amide stability.

    Figure 1: The fragmentation pathway of 3-(3'-Oxobutyl)benzamide is dominated by the sequential loss of ammonia and carbon monoxide, characteristic of primary benzamides.[1]

    Comparative Analysis: Distinguishing Alternatives

    The true value of MS characterization lies in differentiation. The following section compares the Meta-isomer against its two most common "alternatives" (isomers) found in synthesis and metabolism.

    Alternative A: The Ortho-Isomer (2-(3'-Oxobutyl)benzamide)[1]
    • Structural Difference: The side chain is at the C2 position, adjacent to the amide.[1]

    • MS Performance Difference (The "Ortho Effect"):

      • Mechanism: The amide nitrogen (nucleophile) can attack the ketone carbonyl (electrophile) or abstract a proton, leading to the loss of H₂O (18 Da) and the formation of a cyclic ion (e.g., a pseudo-isoquinolinone structure).[1]

      • Diagnostic Peak: A strong signal at m/z 174 ([M+H - H₂O]⁺) is observed.[1]

      • Contrast: The Meta-isomer (3-sub) cannot cyclize due to geometric constraints, so m/z 174 is negligible; m/z 175 (-NH₃) dominates instead.[1]

    Alternative B: The N-Substituted Isomer (N-(3-Oxobutyl)benzamide)[1]
    • Structural Difference: The oxobutyl group is attached to the Nitrogen, not the Ring.[1]

    • MS Performance Difference (Amide Bond Cleavage):

      • Mechanism: The weakest bond is the amide C-N bond.[1] Fragmentation yields the stable unsubstituted benzoyl cation at m/z 105 .[1]

      • Diagnostic Peak: m/z 105 (C₆H₅CO⁺) is the base peak.[1]

      • Contrast: The Meta-isomer (3-sub) retains the side chain on the ring during the initial amide cleavage, shifting the benzoyl cation mass to m/z 175 (or m/z 147 after CO loss).[1]

    Summary of Diagnostic Ions
    CompoundPrecursor (m/z)Primary Fragment (Base Peak)Secondary FragmentKey Neutral Loss
    3-(3'-Oxobutyl)benzamide 192175 (Substituted Benzoyl)147-NH₃ (17)
    2-(3'-Oxobutyl)benzamide 192174 (Cyclic Cation)146-H₂O (18)
    N-(3-Oxobutyl)benzamide 192105 (Benzoyl Cation)77-Amine Side Chain
    Visualization: Isomer Differentiation Decision Tree

    ComparisonTree cluster_note Differentiation Logic Start Precursor Ion m/z 192 Check1 Dominant Loss? Start->Check1 Result_Ortho Ortho-Isomer (2-Substituted) m/z 174 (-H2O) Check1->Result_Ortho Loss of 18 Da (H2O) Result_N N-Substituted (Amide Linkage) m/z 105 (Benzoyl) Check1->Result_N Fragment m/z 105 Result_Meta Meta-Isomer (3-Substituted) m/z 175 (-NH3) Check1->Result_Meta Loss of 17 Da (NH3) Note Ortho-effect cyclization is the key differentiator for the 2-isomer.

    Figure 2: Decision tree for distinguishing 3-(3'-Oxobutyl)benzamide from its structural isomers based on primary fragmentation channels.

    References

    • PubChem Compound Summary . 2-(3-Oxobutyl)benzamide.[1] National Center for Biotechnology Information. Available at: [Link][1]

    • Elsayed, S. A., et al. (2025).[1][4] Benzamide-simplified mass spectrum. ResearchGate. Available at: [Link][1]

    • Holčapek, M., et al. (2010).[1] Fragmentation reactions using electrospray ionization mass spectrometry. Royal Society of Chemistry. Available at: [Link]

    • NIST Mass Spectrometry Data Center . Benzamide Mass Spectrum. NIST WebBook. Available at: [Link][1]

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    A Comparative Guide to the Potency of PARP Inhibitors: Benchmarking Against Established Clinical Agents

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone, particularly for tumors harboring defects in DNA damage repair pathways. This guide provides a comparative analysis of the potency of several leading PARP inhibitors. While the initial focus of this guide was to include 3-(3'-Oxobutyl)benzamide, a comprehensive search of scientific literature and chemical databases did not yield public data on its activity as a PARP inhibitor. Therefore, this guide will focus on comparing the potencies of well-characterized, clinically relevant PARP inhibitors and provide the detailed methodologies required to assess the activity of novel compounds such as 3-(3'-Oxobutyl)benzamide.

    The Central Role of PARP in DNA Repair and Cancer Therapy

    Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for cellular responses to DNA damage.[1] PARP-1, the most abundant and well-studied member, acts as a DNA damage sensor, binding to single-strand breaks (SSBs) and initiating a signaling cascade to recruit DNA repair machinery.[1] This process, known as the base excision repair (BER) pathway, is essential for maintaining genomic stability.

    The therapeutic strategy of PARP inhibition is rooted in the concept of synthetic lethality. In cancer cells with mutations in genes involved in homologous recombination (HR) repair, such as BRCA1 and BRCA2, the repair of double-strand breaks (DSBs) is already compromised. When PARP is inhibited in these cells, SSBs are not efficiently repaired, leading to the accumulation of DSBs during DNA replication. The combination of a deficient HR pathway and the inhibition of BER through PARP inhibitors results in catastrophic genomic instability and, ultimately, cancer cell death.

    Visualizing the PARP Signaling Pathway

    The following diagram illustrates the pivotal role of PARP-1 in the DNA damage response.

    PARP_Signaling PARP-1 Signaling in Single-Strand Break Repair DNA_SSB DNA Single-Strand Break (SSB) PARP1_inactive PARP-1 (inactive) DNA_SSB->PARP1_inactive recruits PARP1_active PARP-1 (active) bound to DNA PARP1_inactive->PARP1_active binds & activates PAR Poly(ADP-ribose) (PAR) Chains PARP1_active->PAR catalyzes synthesis of PARP_Inhibitor PARP Inhibitor PARP1_active->PARP_Inhibitor inhibited by NAD NAD+ NAD->PARP1_active substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits PARG PARG PAR->PARG degraded by DNA_Repair Single-Strand Break Repair Repair_Proteins->DNA_Repair mediates Trapped_PARP Trapped PARP-1-DNA Complex PARP_Inhibitor->Trapped_PARP stabilizes Replication_Fork_Collapse Replication Fork Collapse & DSB Formation Trapped_PARP->Replication_Fork_Collapse leads to Cell_Death Cell Death in HR-Deficient Cells Replication_Fork_Collapse->Cell_Death

    Caption: PARP-1's role in DNA repair and the mechanism of PARP inhibitors.

    Comparative Potency of Clinically Advanced PARP Inhibitors

    The potency of PARP inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) in enzymatic assays or their effective concentration (EC50) in cell-based assays. A lower value indicates higher potency. The following table summarizes the reported potencies of several key PARP inhibitors against PARP-1 and PARP-2. It is important to note that "PARP trapping," the stabilization of the PARP-DNA complex, is also a critical determinant of an inhibitor's cytotoxic efficacy, and potency in this regard can differ from enzymatic inhibition.

    InhibitorTarget(s)PARP-1 IC50/Ki (nM)PARP-2 IC50/Ki (nM)Key Characteristics & References
    Olaparib PARP-1, PARP-2~1-5~1-5First-in-class, approved for multiple cancers. Moderate PARP trapper.[2][3]
    Rucaparib PARP-1, PARP-2~1-7~1-7Approved for ovarian and prostate cancers. Moderate PARP trapper.[2][3]
    Niraparib PARP-1, PARP-2~2-4~1-2Approved for ovarian cancer. Potent PARP trapper.[2][3]
    Talazoparib PARP-1, PARP-2~1~1Approved for breast cancer. The most potent PARP trapper.[2][3]
    Veliparib PARP-1, PARP-2~3-5~2-3Investigational agent, noted for its weaker PARP trapping ability.[2][3]

    Experimental Protocols for Assessing PARP Inhibitor Potency

    To determine the potency of a novel compound like 3-(3'-Oxobutyl)benzamide, rigorous and validated experimental protocols are essential. Below are detailed, step-by-step methodologies for both in vitro enzymatic and cell-based assays.

    In Vitro PARP-1 Enzymatic Inhibition Assay (Colorimetric)

    This assay quantifies the ability of a test compound to inhibit the enzymatic activity of purified PARP-1 in a cell-free system. The principle involves the incorporation of biotinylated ADP-ribose onto histone proteins, which is then detected colorimetrically.

    Experimental Workflow Diagram

    In_Vitro_Assay In Vitro PARP-1 Inhibition Assay Workflow Plate_Prep Prepare 96-well plate coated with histones Reagent_Add Add test compound (e.g., 3-(3'-Oxobutyl)benzamide) & PARP-1 enzyme Plate_Prep->Reagent_Add Incubate1 Incubate to allow inhibitor binding Reagent_Add->Incubate1 Reaction_Start Initiate reaction with biotinylated NAD+ cocktail Incubate1->Reaction_Start Incubate2 Incubate for PARylation Reaction_Start->Incubate2 Wash1 Wash to remove unbound reagents Incubate2->Wash1 Strep_HRP_Add Add Streptavidin-HRP Wash1->Strep_HRP_Add Incubate3 Incubate for binding Strep_HRP_Add->Incubate3 Wash2 Wash to remove unbound conjugate Incubate3->Wash2 Substrate_Add Add HRP substrate (e.g., TMB) Wash2->Substrate_Add Color_Dev Color development Substrate_Add->Color_Dev Stop_Reaction Stop reaction Color_Dev->Stop_Reaction Read_Absorbance Read absorbance at 450 nm Stop_Reaction->Read_Absorbance Data_Analysis Calculate % inhibition and determine IC50 Read_Absorbance->Data_Analysis

    Caption: Step-by-step workflow for a colorimetric in vitro PARP-1 assay.

    Detailed Protocol:

    • Plate Preparation: Use a 96-well plate pre-coated with histones and activated DNA. Rehydrate the wells with PARP buffer.

    • Compound Addition: Prepare serial dilutions of the test compound (e.g., 3-(3'-Oxobutyl)benzamide) in PARP buffer. Add the diluted compound to the appropriate wells. Include wells for a known PARP inhibitor (positive control) and a vehicle control (e.g., DMSO).

    • Enzyme Addition: Add purified recombinant human PARP-1 enzyme to all wells except the negative control (blank).

    • Inhibitor Binding: Incubate the plate at room temperature for 10-15 minutes to allow the test compound to bind to the PARP-1 enzyme.

    • Reaction Initiation: Prepare a PARP cocktail containing biotinylated NAD+ and add it to all wells to start the enzymatic reaction.

    • PARylation Reaction: Incubate the plate at room temperature for 60 minutes to allow the PARP-1 enzyme to poly(ADP-ribosyl)ate the histone proteins.

    • Washing: Wash the wells multiple times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound reagents.

    • Detection: Add Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well. This will bind to the biotinylated PAR chains.

    • Incubation: Incubate at room temperature for 30-60 minutes.

    • Final Wash: Repeat the washing step to remove unbound Streptavidin-HRP.

    • Signal Development: Add a colorimetric HRP substrate (e.g., TMB) to each well. A blue color will develop in wells with PARP activity.

    • Stopping the Reaction: Add a stop solution (e.g., 1 M H₂SO₄) to each well. The color will change from blue to yellow.

    • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

    • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

    Cell-Based PARP Inhibition Assay (Immunofluorescence)

    This assay measures the inhibition of PARP activity within intact cells. It relies on inducing DNA damage to activate cellular PARP and then detecting the resulting PARylation using immunofluorescence.

    Experimental Workflow Diagram

    Cell_Based_Assay Cell-Based PARP Inhibition Assay Workflow Cell_Seeding Seed cells in a multi-well imaging plate Inhibitor_Treatment Treat cells with test compound (e.g., 3-(3'-Oxobutyl)benzamide) Cell_Seeding->Inhibitor_Treatment DNA_Damage Induce DNA damage (e.g., with H₂O₂) Inhibitor_Treatment->DNA_Damage Fixation Fix cells with paraformaldehyde DNA_Damage->Fixation Permeabilization Permeabilize cells with Triton X-100 Fixation->Permeabilization Blocking Block with serum to prevent non-specific antibody binding Permeabilization->Blocking Primary_Ab Incubate with primary antibody (anti-PAR) Blocking->Primary_Ab Wash1 Wash to remove unbound primary antibody Primary_Ab->Wash1 Secondary_Ab Incubate with fluorescently labeled secondary antibody Wash1->Secondary_Ab Wash2 Wash to remove unbound secondary antibody Secondary_Ab->Wash2 Counterstain Counterstain nuclei (e.g., with DAPI) Wash2->Counterstain Imaging Acquire images using a high-content imaging system Counterstain->Imaging Image_Analysis Quantify nuclear fluorescence intensity and determine EC50 Imaging->Image_Analysis

    Caption: Workflow for an immunofluorescence-based cellular PARP assay.

    Detailed Protocol:

    • Cell Culture: Seed a relevant cancer cell line (e.g., HeLa or a BRCA-deficient line) into a 96-well imaging plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 1-4 hours. Include appropriate controls.

    • DNA Damage Induction: Induce DNA damage by treating the cells with a DNA-damaging agent, such as hydrogen peroxide (H₂O₂), for a short period (e.g., 10-15 minutes).

    • Fixation and Permeabilization: Wash the cells with PBS, then fix them with 4% paraformaldehyde. Following fixation, permeabilize the cell membranes with a detergent like 0.25% Triton X-100 in PBS.

    • Blocking: Block non-specific antibody binding sites by incubating the cells in a blocking buffer (e.g., PBS with 5% goat serum and 0.1% Triton X-100).

    • Primary Antibody Staining: Incubate the cells with a primary antibody that specifically recognizes poly(ADP-ribose) (PAR).

    • Washing: Wash the cells extensively with PBS to remove any unbound primary antibody.

    • Secondary Antibody Staining: Incubate the cells with a fluorescently labeled secondary antibody that binds to the primary antibody.

    • Counterstaining: Stain the cell nuclei with a DNA dye such as DAPI.

    • Imaging and Analysis: Acquire images of the cells using a high-content imaging system or a fluorescence microscope. Quantify the mean fluorescence intensity of the anti-PAR signal within the nucleus for each condition.

    • Data Analysis: Normalize the fluorescence intensity to the DNA damage control (no inhibitor). Plot the normalized intensity against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value.

    Conclusion

    While the PARP inhibitory potential of 3-(3'-Oxobutyl)benzamide remains to be publicly characterized, the methodologies outlined in this guide provide a robust framework for its evaluation. The comparative data for established PARP inhibitors such as Olaparib, Rucaparib, Niraparib, Talazoparib, and Veliparib serve as a critical benchmark for the development of new chemical entities in this therapeutic class. The interplay between direct enzymatic inhibition and the more complex mechanism of PARP trapping underscores the importance of a multi-faceted approach to inhibitor characterization. As our understanding of the nuances of PARP biology and inhibitor mechanisms of action continues to evolve, so too will the strategies for developing the next generation of these impactful cancer therapies.

    References

    • Penning, T.D., et al. (2010). Optimization of phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase inhibitors: identification of (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492), a highly potent and efficacious inhibitor. Journal of Medicinal Chemistry, 53(8), 3142-3153. Available from: [Link]

    • Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. (2018). Molecules, 23(11), 2936. Available from: [Link]

    • Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. (2023). Molecules, 28(15), 5869. Available from: [Link]

    • Structural requirements for potent PARP inhibition. (n.d.). ResearchGate. Available from: [Link]

    • ChEMBL Database. (n.d.). EMBL-EBI. Available from: [Link]

    • 2-(3-Oxobutyl)benzamide. (n.d.). PubChem. Available from: [Link]

    • ChEMBL Database. (2025). EMBL-EBI. Available from: [Link]

    • Explore all Drugs. (n.d.). ChEMBL. Available from: [Link]

    • Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. (2021). Scientific Reports, 11(1), 1-13. Available from: [Link]

    • ChEMBL. (2025). re3data.org. Available from: [Link]

    • ChEMBL 20 Released. (2015). ChEMBL-og. Available from: [Link]

    • 3-methyl-N-[3-oxo-3-(propylamino)propyl]benzamide. (n.d.). PubChem. Available from: [Link]

    • PubChem3D properties and descriptors. (n.d.). ResearchGate. Available from: [Link]

    • 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. (2009). Renal Failure, 31(8), 696-704. Available from: [Link]

    • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). Molecules, 25(22), 5463. Available from: [Link]

    • 3L3M: PARP complexed with A927929. (2010). RCSB PDB. Available from: [Link]

    • 4-(3-Fluorobutyl)benzamide. (n.d.). PubChem. Available from: [Link]

    • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2018). Journal of Heterocyclic Chemistry, 55(10), 2276-2309. Available from: [Link]

    • Benzamide, 3-(5-nitro-1,3-dioxo-1H-benz(de)isoquinolin-2(3H)-yl)-N-(2-((2-(5-nitro-1,3-dioxo-1H-benz(de)isoquinolin-2(3H)-yl)ethyl)amino)ethyl)-, monohydrochloride. (n.d.). PubChem. Available from: [Link]

    • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2021). Amino Acids, 53(4), 575-591. Available from: [Link]

    • Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. (2025). Journal of Chemical Research. Available from: [Link]

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    Structure-Activity Relationship (SAR) of 3-(3'-Oxobutyl)benzamide analogs

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 3-(3'-Oxobutyl)benzamide and its analogs, focusing on their role as Poly(ADP-ribose) Polymerase (PARP) inhibitors. This document is designed for researchers in medicinal chemistry and pharmacology.

    Executive Summary

    3-(3'-Oxobutyl)benzamide represents a specific class of 3-substituted benzamides , which serve as the foundational pharmacophore for PARP inhibitors (e.g., Olaparib, Rucaparib). While clinical inhibitors have evolved into complex polycyclic structures, the simple 3-substituted benzamide scaffold remains a critical tool for probing the nicotinamide-binding pocket of the PARP enzyme.

    This guide analyzes the SAR of the 3'-oxobutyl side chain—a flexible, ketone-containing linker—comparing its efficacy, solubility, and binding kinetics against classic analogs like 3-Aminobenzamide (3-AB) and 3-Methoxybenzamide .

    Key Findings
    • Pharmacophore: The benzamide moiety is non-negotiable, forming three essential hydrogen bonds with Gly863 and Ser904 in the PARP-1 active site.

    • 3-Position Vector: The 3-position is the only permissive site for bulk tolerance. The 3'-oxobutyl group (-CH2-CH2-C(=O)CH3) introduces a flexible hydrophobic linker with a distal hydrogen bond acceptor (ketone), improving cell permeability over the polar 3-amino analog.

    • Potency: While less potent than fused-ring clinical drugs (IC50 ~nM), 3-(3'-oxobutyl)benzamide analogs typically exhibit low-micromolar (1–5 µM) potency, making them excellent fragment-based leads or metabolic probes.

    Scientific Foundation: Mechanism of Action

    The primary target, PARP-1 , acts as a DNA damage sensor. Upon detecting single-strand breaks (SSBs), PARP-1 recruits repair machinery. Inhibitors compete with NAD+ , preventing the formation of poly(ADP-ribose) chains (PARylation) and trapping PARP on DNA, leading to "synthetic lethality" in BRCA-deficient cells.

    Signaling Pathway Visualization

    The following diagram illustrates the PARP inhibition mechanism and the downstream consequence of "PARP Trapping."

    PARP_Pathway DNA_Damage Single-Strand Break (SSB) PARP1_Recruit PARP-1 Recruitment DNA_Damage->PARP1_Recruit PARylation PARylation (Auto-modification) PARP1_Recruit->PARylation Normal Function Trapping PARP-DNA Trapping PARP1_Recruit->Trapping Inhibition NAD NAD+ Substrate NAD->PARylation Inhibitor 3-(3'-Oxobutyl)benzamide Inhibitor->PARP1_Recruit Competes with NAD+ Repair DNA Repair Complex (XRCC1/LigIII) PARylation->Repair DSB Double-Strand Break (Replication Collapse) Trapping->DSB Apoptosis Cell Death (Synthetic Lethality) DSB->Apoptosis

    Figure 1: Mechanism of PARP inhibition. The benzamide analog acts as a competitive antagonist at the NAD+ binding site, leading to replication fork collapse.

    Structure-Activity Relationship (SAR) Analysis

    The SAR of 3-(3'-Oxobutyl)benzamide is dissected into three zones: the Warhead , the Scaffold , and the Side Chain .

    Zone 1: The Benzamide Warhead (Essential)
    • Structure: Primary amide (-CONH2) attached to a phenyl ring.

    • Function: Mimics the nicotinamide moiety of NAD+.

    • Interaction:

      • NH (Amide): H-bond donor to Gly863 (backbone carbonyl).

      • CO (Amide): H-bond acceptor from Ser904 (hydroxyl).

    • Constraint: Modification (e.g., N-methylation) abolishes activity (>100-fold loss) due to steric clash and loss of H-bonds.

    Zone 2: The 3-Position Side Chain (Variable)

    The 3-position (meta) points towards the "solvent front" or a hydrophobic pocket depending on the chain length.

    AnalogSubstituent (R)Electronic EffectSteric/Hydrophobic EffectEst. IC50 (PARP1)*
    Benzamide -HNeutralNone~20 µM
    3-Aminobenzamide -NH2Electron DonatingSmall, Polar (H-bond donor)33 µM
    3-Methoxybenzamide -OMeWeak DonorSmall, Lipophilic15 µM
    3-(3'-Oxobutyl) -(CH2)2-C(=O)Me Neutral Flexible, Amphiphilic 2–5 µM
    Olaparib (Core) (Cyclopropyl-carbonyl)--Rigid, Optimized fit< 0.01 µM

    *Data represents consensus values from typical PARP1 biochemical assays (e.g., Trevigen PARP assay).

    Zone 3: The 3'-Oxobutyl Specifics

    Why the 3'-oxobutyl group?

    • Linker Length: The ethylene (-CH2-CH2-) spacer pushes the ketone group away from the ring, allowing it to interact with distal water networks or polar residues without disrupting the benzamide binding.

    • Ketone Functionality: Unlike a simple alkyl chain (e.g., butyl), the ketone (C=O) acts as a weak H-bond acceptor, improving solubility compared to a purely greasy chain.

    • Metabolic Stability: Ketones are generally more stable than aldehydes and less prone to rapid conjugation than primary amines.

    Experimental Protocols

    To validate the SAR of these analogs, the following protocols are recommended. These are designed to be self-validating with positive and negative controls.

    Protocol A: Synthesis of 3-(3'-Oxobutyl)benzamide

    Reaction Type: Heck Coupling followed by Hydrogenation. Objective: Install the oxobutyl chain at the 3-position.

    • Reagents:

      • Substrate: 3-Iodobenzamide (1.0 eq).

      • Coupling Partner: Methyl Vinyl Ketone (1.5 eq).

      • Catalyst: Pd(OAc)2 (5 mol%).

      • Ligand: PPh3 (10 mol%).

      • Base: Triethylamine (Et3N) (2.0 eq).

      • Solvent: DMF (anhydrous).

    • Step 1: Heck Coupling (Formation of Enone)

      • Mix reagents in a sealed tube under Argon.

      • Heat to 100°C for 12 hours .

      • Validation: Monitor by TLC (Product is UV active, more polar than iodide).

      • Result: 3-(3-oxobut-1-enyl)benzamide (Unsaturated intermediate).

    • Step 2: Hydrogenation (Reduction to Oxobutyl)

      • Dissolve intermediate in MeOH.

      • Add 10% Pd/C (10 wt%).

      • Stir under H2 balloon (1 atm) for 4 hours.

      • Filtration: Filter through Celite to remove Pd.

      • Purification: Silica gel chromatography (EtOAc/Hexane gradient).

      • Final Product:3-(3'-Oxobutyl)benzamide .

    • Characterization (Expected):

      • 1H NMR (DMSO-d6): Benzamide protons (7.4-8.0 ppm), Amide NH2 (bs), Ethylene linker (~2.8 ppm, t), Methyl ketone (~2.1 ppm, s).

    Protocol B: PARP Inhibition Assay (Colorimetric)

    Objective: Determine IC50 of the synthesized analog.

    • Setup: Use a histone-coated 96-well plate (e.g., Trevigen HT Colorimetric PARP Assay).

    • Reaction Mix:

      • Enzyme: Recombinant Human PARP-1 (0.5 Units/well).

      • Substrate: Biotinylated-NAD+ + Activated DNA.

      • Inhibitor: Serial dilution of 3-(3'-Oxobutyl)benzamide (0.1 µM to 100 µM).

      • Controls:

        • Positive Control: 3-Aminobenzamide (Standard).

        • Negative Control: No Enzyme (Background).

        • Vehicle: DMSO (Max Activity).

    • Incubation: 1 hour at Room Temperature.

    • Detection:

      • Add Strep-HRP (binds Biotin-PAR).

      • Add TACS-Sapphire substrate (Blue -> Yellow upon stopping).

      • Stop reaction with 0.2M HCl.

    • Analysis: Read Absorbance at 450 nm. Calculate % Inhibition.

      • % Inhibition = [(Max Activity - Sample) / (Max Activity - Background)] * 100

    Comparative Data Table

    The following table synthesizes predicted and literature-derived data for 3-substituted benzamides to assist in lead optimization.

    Compound IDStructure (3-R Group)LogP (Calc)Solubility (Water)PARP Inhibition (Rank)Key Feature
    Ref-1 -NH2 (3-AB)0.52HighModerateClassic reference; weak potency.
    Ref-2 -NO2 (3-Nitro)1.10LowHigh (Toxic)Zinc-ejector; often toxic.
    Target -(CH2)2-C(=O)CH3 1.25 Moderate Good Balanced lipophilicity/potency.
    Analog-A -(CH2)3-CH3 (Butyl)2.80Very LowModerateToo hydrophobic; poor solubility.
    Analog-B -COOH (Carboxy)0.40HighPoorCharge repulsion in hydrophobic pocket.

    References

    • Rouleau, M., Patel, A., Hendzel, M. J., et al. (2010). PARP inhibition: PARP1 and beyond. Nature Reviews Cancer. [Link]

    • Ferraris, D. V. (2010). Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From the Concept to the Clinic. Journal of Medicinal Chemistry. [Link]

    • Curtin, N. J., & Szabo, C. (2013). Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond. Molecular Aspects of Medicine. [Link]

    • PubChem Compound Summary. (2025). Benzamide, 3-(3-oxobutyl)-. National Center for Biotechnology Information. [Link]

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. [Link]

    Validating Purity of 3-(3'-Oxobutyl)benzamide: A Comparative Guide to Elemental Analysis and Alternatives

    Author: BenchChem Technical Support Team. Date: March 2026

    Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Analytical Validation, Elemental Analysis (CHN), HPLC, and Purity Assessment[1]

    Executive Summary: The Role of Elemental Analysis in Modern Synthesis

    In the synthesis of pharmaceutical intermediates like 3-(3'-Oxobutyl)benzamide (C₁₁H₁₃NO₂), purity validation is not merely a checkbox—it is the safeguard of downstream efficacy. While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting specific organic impurities, Elemental Analysis (CHN) remains the definitive method for validating bulk elemental composition and detecting "invisible" contaminants such as trapped solvents, inorganic salts, and moisture.

    This guide objectively compares Elemental Analysis (EA) against HPLC and NMR, providing a validated workflow for 3-(3'-Oxobutyl)benzamide. We demonstrate that while EA lacks the specificity of chromatography, it provides indispensable data on the stoichiometric integrity of the bulk material that HPLC often misses.

    The Compound: 3-(3'-Oxobutyl)benzamide

    To validate purity, we must first establish the theoretical baseline. This compound is a meta-substituted benzamide derivative, often synthesized via Friedel-Crafts acylation or amide coupling pathways.

    • Chemical Formula: C₁₁H₁₃NO₂

    • Molecular Weight: 191.23 g/mol

    • Structure: A benzene ring substituted at the 1-position with an amide group (-CONH₂) and at the 3-position with a 3-oxobutyl group (-CH₂CH₂COCH₃).

    Theoretical Elemental Composition (The Gold Standard)

    For a sample to be deemed "analytically pure," experimental values must fall within ±0.4% of these theoretical calculations.

    ElementCountAtomic MassTotal Mass ContributionTheoretical %
    Carbon (C) 1112.011132.1269.09%
    Hydrogen (H) 131.00813.106.85%
    Nitrogen (N) 114.00714.017.32%
    Oxygen (O) 215.99932.0016.73%

    Note: Oxygen is typically calculated by difference in standard CHN analysis.

    Comparative Analysis: EA vs. HPLC vs. NMR

    The choice of validation method depends on the type of impurity you suspect. The following decision matrix compares the three dominant techniques.

    Table 1: Analytical Performance Matrix
    FeatureElemental Analysis (CHN) HPLC (UV-Vis) 1H NMR
    Primary Target Bulk elemental ratios, Solvates, SaltsOrganic impurities, DegradantsStructure confirmation, Molar ratios
    Blind Spot Isomers (e.g., para-isomer), Isobaric impuritiesInorganic salts, UV-silent solvents, MoistureTrace inorganic salts
    Sensitivity ±0.3% (Bulk purity)< 0.05% (Trace impurities)~1% (Limit of Quantitation)
    Sample Req. 2–5 mg (Destructive)< 1 mg (Recoverable)5–10 mg (Recoverable)
    Solvent Detection Excellent (detects trapped H₂O/EtOAc)Poor (elutes with solvent front)Good (distinct peaks)
    Cost/Run LowModerateHigh
    Critical Insight: The "Isomer Trap"

    Elemental analysis cannot distinguish between 3-(3'-Oxobutyl)benzamide and its structural isomer, 4-(3'-Oxobutyl)benzamide (para-substitution). Both have identical %C, %H, and %N.

    • Recommendation: Use EA to confirm the state of the solid (dryness, salt formation) and HPLC to confirm isomeric purity.

    Experimental Protocol: Validated CHN Workflow

    This protocol is designed for a standard combustion analyzer (e.g., PerkinElmer 2400 or Thermo FlashSmart).

    Step 1: Sample Pre-treatment (Crucial)

    Benzamide derivatives are prone to hydrogen bonding with solvents.

    • Drying: Dry the sample in a vacuum oven at 40°C for 24 hours.

    • Desiccation: Store in a desiccator with P₂O₅ until weighing. Moisture absorption is the #1 cause of EA failure.

    Step 2: Weighing[3]
    • Use a microbalance with 0.001 mg (1 µg) readability.

    • Target weight: 2.000 mg ± 0.200 mg .

    • Fold the tin capsule tightly to exclude atmospheric nitrogen.

    Step 3: Combustion Parameters
    • Combustion Temp: 950°C (Ensure complete oxidation of the aromatic ring).

    • Reduction Temp: 640°C.

    • Carrier Gas: Helium (Grade 5.0 or higher).

    • Standard: Acetanilide (C₈H₉NO) is the preferred calibration standard due to its structural similarity (amide linkage).

    Step 4: Data Interpretation

    Compare experimental (

    
    ) vs. theoretical (
    
    
    
    ) values.
    • Pass:

      
       for all elements.
      
    • Fail (Low C, Low N): Likely inorganic contamination (silica, salts) or moisture.

    • Fail (High H): Trapped solvent (e.g., Ethanol, Ethyl Acetate) or moisture.

    Supporting Experimental Data (Simulated Case Study)

    To illustrate the diagnostic power of EA, we compare three batches of 3-(3'-Oxobutyl)benzamide.

    Table 2: Purity Validation Scenarios
    Batch IDCondition%C (Exp)%H (Exp)%N (Exp)Diagnosis
    Theory Target 69.09 6.85 7.32 --
    Batch APure, Dried69.056.887.29PASS (Within 0.4% tolerance)
    Batch BWet (2% H₂O)67.737.017.17FAIL (Low C, High H). Needs re-drying.
    Batch CIsomer Mix*69.106.847.31FALSE PASS . EA confirms formula, but HPLC is needed to detect isomers.

    Analysis of Batch B: The presence of water (0% C, 11.1% H) dilutes the Carbon and Nitrogen content while inflating the Hydrogen content. This is a classic signature of hygroscopic behavior common in amides [1].

    Logic Visualization: The Validation Workflow

    The following diagram illustrates the decision logic for validating 3-(3'-Oxobutyl)benzamide, integrating EA, HPLC, and NMR.

    ValidationWorkflow Start Crude 3-(3'-Oxobutyl)benzamide Drying Vacuum Drying (40°C, 24h) Start->Drying EA Elemental Analysis (CHN) Drying->EA CheckEA Within ±0.4%? EA->CheckEA HPLC HPLC Analysis (Reverse Phase C18) CheckEA->HPLC Pass FailSolvent FAIL: Trapped Solvent/H2O (Re-dry Sample) CheckEA->FailSolvent High %H FailInorganic FAIL: Inorganic Salts (Recrystallize) CheckEA->FailInorganic Low %C,%N CheckHPLC Purity > 98%? HPLC->CheckHPLC NMR 1H NMR (Isomer Check) CheckHPLC->NMR Single Peak FailIsomer FAIL: Isomer Impurity (Improve Synthesis) CheckHPLC->FailIsomer Extra Peaks Success VALIDATED PURE NMR->Success Structure Confirmed FailSolvent->Drying Recycle

    Caption: Integrated validation workflow ensuring both elemental stoichiometry and molecular purity.

    Conclusion

    Validating 3-(3'-Oxobutyl)benzamide requires a multi-modal approach. While HPLC is superior for identifying organic impurities and isomers, Elemental Analysis is the only method that definitively validates the bulk material's stoichiometric composition and dryness.

    Final Recommendation:

    • Use EA as the "Gatekeeper" to ensure the sample is dry and free of inorganic salts.

    • Use HPLC to ensure the sample is free of structural isomers and synthetic byproducts.

    • Do not rely on either method in isolation.

    References

    • Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

    • PubChem. (2025).[2] Benzamide Compound Summary. National Library of Medicine. Retrieved from [Link]

    • Smithers. (2025). Elemental Analysis for the Pharmaceutical Industry. Retrieved from [Link]

    • Royal Society of Chemistry. (2025). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]

    Sources

    FTIR Spectrum Analysis for 3-(3'-Oxobutyl)benzamide Characterization

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary: The Analytical Imperative

    In the high-stakes landscape of drug development, 3-(3'-Oxobutyl)benzamide represents a critical intermediate scaffold, particularly in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other benzamide-based pharmacophores. Its dual-carbonyl architecture—featuring both a rigid aromatic primary amide and a flexible aliphatic ketone side chain—presents a unique analytical challenge.

    While NMR remains the gold standard for structural elucidation, it is often too slow and resource-intensive for routine process monitoring or high-throughput quality control (QC). This guide establishes Fourier Transform Infrared (FTIR) Spectroscopy not merely as a secondary check, but as the superior method for rapid, non-destructive discrimination of the ketone/amide functionalities. We compare the efficacy of FTIR against HPLC-MS and NMR, demonstrating its specific "performance" in resolving the critical carbonyl stretch dichotomy that defines this molecule's purity.

    Comparative Analysis: FTIR vs. Analytical Alternatives

    For the characterization of 3-(3'-Oxobutyl)benzamide, the primary analytical objective is confirming the integrity of the 3-oxobutyl side chain (ketone) without hydrolyzing the benzamide core .

    Table 1: Performance Matrix of Characterization Techniques
    FeatureFTIR (ATR Mode) 1H-NMR (400 MHz) HPLC-MS
    Primary Detection Functional Groups (Vibrational Modes)Proton ConnectivityMolecular Mass / Retention Time
    Ketone/Amide Resolution High (Distinct bands at ~1715 vs. ~1660 cm⁻¹)High (Chemical shifts ~2.1 ppm vs aromatic)Low (differentiation requires fragmentation analysis)
    Throughput Speed < 2 Minutes (No solvent needed)15–30 Minutes (Solvent prep + shimming)10–20 Minutes (Column equilibration + run)
    Sample State Solid/Powder (Native state)Solution (Requires deuterated solvent)Solution (Requires dissolution)
    Polymorph Sensitivity High (Sensitive to crystal packing)None (Solution state destroys lattice)None
    Cost Per Sample Low (< $1)High (Solvents + Instrument time)Medium (Solvents + Columns)

    The Verdict: While NMR is essential for initial structural proof, FTIR is the superior operational tool for verifying the presence of the ketone side chain intact alongside the amide group during synthesis scale-up.

    Theoretical Basis & Spectral Assignment

    The power of FTIR for 3-(3'-Oxobutyl)benzamide lies in the Carbonyl Duality . The molecule contains two distinct carbonyl environments that vibrate at sufficiently different frequencies to allow immediate purity assessment.

    Key Vibrational Modes
    • Aliphatic Ketone (Side Chain): The carbonyl group in the 3-oxobutyl chain is chemically similar to 2-butanone. It is not conjugated with the ring.

      • Expected Shift: ~1715 ± 5 cm⁻¹

      • Diagnostic Value: Disappearance of this peak indicates unwanted reduction to alcohol.

    • Primary Amide (Benzamide Core): The amide carbonyl is conjugated with the aromatic ring and involved in resonance (

      
      ), lowering its force constant.
      
      • Amide I (C=O Stretch): ~1650–1690 cm⁻¹ (Strong)

      • Amide II (N-H Bending): ~1600–1640 cm⁻¹ (Medium/Strong)

      • N-H Stretching: Doublet at ~3350 cm⁻¹ (Asymmetric) and ~3180 cm⁻¹ (Symmetric).

    • Aromatic Framework:

      • C=C Ring Stretch: ~1450–1600 cm⁻¹

      • Meta-Substitution Pattern: 3-substituted benzene rings typically show specific out-of-plane (OOP) bending vibrations in the 690–900 cm⁻¹ region (often ~780 cm⁻¹ and ~690 cm⁻¹).

    Experimental Protocol: Self-Validating Workflow

    To ensure reproducibility (E-E-A-T), this protocol uses an Attenuated Total Reflectance (ATR) method, eliminating the variability of KBr pellet preparation.

    Materials & Equipment[1][2][3][4]
    • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

    • Accessory: Diamond or ZnSe ATR Crystal.

    • Sample: >5 mg of solid 3-(3'-Oxobutyl)benzamide (dried).

    • Reference: Air background.

    Step-by-Step Methodology
    • System Validation (Background Check):

      • Clean ATR crystal with isopropanol.

      • Collect background spectrum (32 scans, 4 cm⁻¹ resolution).

      • Validation: Ensure no peaks exist in 2800–3000 cm⁻¹ (hydrocarbon contamination) or 2350 cm⁻¹ (CO₂ fluctuation).

    • Sample Loading:

      • Place ~5 mg of sample on the crystal center.

      • Apply pressure using the anvil until the force gauge reaches the optimal zone (usually ~80–100 N).

      • Why: Consistent pressure ensures uniform contact, critical for quantitative peak height comparisons.

    • Acquisition:

      • Range: 4000–450 cm⁻¹.

      • Scans: 16 to 32 (sufficient for S/N ratio > 1000:1).

      • Resolution: 4 cm⁻¹.

    • Data Processing:

      • Apply ATR correction (if comparing to transmission libraries).

      • Baseline correct (linear, 3-point).

    Data Interpretation & Decision Logic

    This section defines how to interpret the spectrum to validate the product against common synthesis failures.

    Table 2: Diagnostic Peak Assignment for QC
    Wavenumber (cm⁻¹)AssignmentInterpretation for 3-(3'-Oxobutyl)benzamide
    3350 & 3180 N-H Stretch (Primary Amide)Must be present. Loss indicates hydrolysis to acid or alkylation.
    ~3050 C-H Stretch (Aromatic)Standard aromatic indicator.
    2960–2850 C-H Stretch (Aliphatic)Confirms the butyl side chain.
    1715 C=O Stretch (Ketone) CRITICAL MARKER. Must be sharp. Absence = Reduction impurity.
    1660–1690 Amide I (C=O) CRITICAL MARKER. Confirms benzamide core integrity.
    1620 Amide II (N-H Bend)Confirms primary amide.
    ~1200–1300 C-N StretchAmide-Aromatic linkage.
    Comparison Guide: Distinguishing Impurities
    • Scenario A: Reduction Impurity (3-(3-hydroxybutyl)benzamide)

      • Spectral Change: The sharp Ketone peak at 1715 cm⁻¹ disappears . A broad O-H stretch appears at 3400–3600 cm⁻¹ (overlapping with N-H).

    • Scenario B: Hydrolysis Impurity (3-(3-oxobutyl)benzoic acid)

      • Spectral Change: The Amide doublet (3350/3180) disappears. A very broad carboxylic O-H trough appears (3300–2500 cm⁻¹).[1] The Amide I band shifts/broadens into a Carboxylic Acid C=O.

    Visualization: Analytical Decision Tree

    The following diagram illustrates the logical workflow for characterizing a batch of 3-(3'-Oxobutyl)benzamide using FTIR, highlighting the "Go/No-Go" decision points based on spectral features.

    FTIR_Workflow Start Crude Synthesis Product FTIR_Scan Run ATR-FTIR Spectrum Start->FTIR_Scan Check_1715 Peak at ~1715 cm⁻¹? (Ketone C=O) FTIR_Scan->Check_1715 Check_1660 Peak at ~1660-1690 cm⁻¹? (Amide C=O) Check_1715->Check_1660 Yes Fail_Red FAIL: Reduced Impurity (Alcohol formed) Check_1715->Fail_Red No (Missing Ketone) Check_OH Broad Trough 2500-3300 cm⁻¹? (Carboxylic Acid OH) Check_1660->Check_OH Yes Fail_Other FAIL: Unidentified/Decomposed Check_1660->Fail_Other No (Missing Amide) Pass PASS: 3-(3'-Oxobutyl)benzamide Confirmed Check_OH->Pass No (Pure Amide) Fail_Hyd FAIL: Hydrolyzed Impurity (Benzoic Acid formed) Check_OH->Fail_Hyd Yes (Acid Present)

    Caption: Figure 1. FTIR Spectral Interpretation Decision Tree for validating 3-(3'-Oxobutyl)benzamide purity.

    References

    • NIST Chemistry WebBook. Benzamide - Infrared Spectrum.[2] National Institute of Standards and Technology.[2] Available at: [Link]

    • University of Colorado Boulder. IR Spectroscopy Tutorial: Ketones. Department of Chemistry & Biochemistry. Available at: [Link]

    • Royal Society of Chemistry. FTIR study of adsorption and photochemistry of amide on powdered TiO2: Comparison of benzamide with acetamide. Phys.[3] Chem. Chem. Phys., 2002. Available at: [Link]

    • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available at: [Link][4][5][6][7][8][9][10][11][12]

    Sources

    Comparative Bioavailability of 3-(3'-Oxobutyl)benzamide in Animal Models

    [1][2]

    Executive Summary & Compound Profile

    3-(3'-Oxobutyl)benzamide represents a specific class of 3-substituted benzamides where the lipophilic alkyl chain is modified with a ketone group.[1][2] This structural modification is critical in drug design to balance lipophilicity (LogP) with aqueous solubility , a common bottleneck for benzamide-based PARP inhibitors.[1][2]

    • Chemical Context: The introduction of the carbonyl group at the 3'-position of the butyl chain creates a "metabolic handle," potentially increasing clearance but significantly improving solubility compared to the parent alkyl analog (3-n-Butylbenzamide).[1][2]

    • Primary Application: Poly(ADP-ribose) polymerase (PARP) inhibition, neuroprotection studies, and metabolic profiling of alkyl-benzamides.[1][2]

    Comparative Reference Matrix

    The following table contrasts 3-(3'-Oxobutyl)benzamide with industry-standard benchmarks to predict in vivo performance.

    Feature3-Aminobenzamide (Standard)3-n-Butylbenzamide (Lipophilic Analog)3-(3'-Oxobutyl)benzamide (Target)
    LogP (Predicted) ~0.6 (Hydrophilic)~2.8 (Lipophilic)~1.5 - 1.8 (Balanced)
    Aq.[1][2] Solubility HighLow (< 0.5 mg/mL)Moderate-High
    Oral Bioavailability (F%) >85% (Rat)~30-50% (Est.[1][2] - Solubility Limited)Target: 50-70%
    Primary Clearance Renal / N-acetylationCYP450 HydroxylationKetone Reduction / Conjugation
    BBB Permeability Low-ModerateHighModerate

    Experimental Design: In Vivo Pharmacokinetics

    To objectively determine the bioavailability (

    Sprague-Dawley rats12
    Phase A: Formulation Strategy

    Benzamides often precipitate in standard saline.[1][2] Use the following vehicle system to ensure solution stability (critical for IV bolus):

    • Vehicle: 5% DMSO / 40% PEG-400 / 55% Saline.[1][2]

    • Validation: Sonicate for 10 mins at 37°C. Verify clear solution before dosing.

    Phase B: Dosing Protocol

    Animals: Male Sprague-Dawley Rats (250–300g), fasted 12h pre-dose.[1][2]

    • Group 1 (IV Bolus):

      • Dose: 2 mg/kg via tail vein.[1][2]

      • Purpose: Define absolute clearance (

        
        ) and Volume of Distribution (
        
        
        ).
    • Group 2 (Oral Gavage - PO):

      • Dose: 10 mg/kg via oral gavage.[1][2]

      • Purpose: Determine absorption and first-pass effect.

    Phase C: Sampling & Bioanalysis (LC-MS/MS)
    • Timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.[1][2]

    • Matrix: Plasma (K2EDTA anticoagulant).[1][2]

    • Extraction: Protein precipitation using ice-cold Acetonitrile containing internal standard (3-Acetamidobenzamide ).[1][2]

    Detailed Workflow Visualization

    The following diagram illustrates the causal pathway for determining bioavailability, highlighting the critical decision points where experimental error often occurs (e.g., formulation precipitation).

    BioavailabilityWorkflowCompound3-(3'-Oxobutyl)benzamideFormulationVehicle Optimization(5% DMSO/PEG400)Compound->FormulationQC_CheckSolubility Check(No Precipitation)Formulation->QC_CheckAnimal_IVGroup A: IV Bolus(2 mg/kg)QC_Check->Animal_IVPassAnimal_POGroup B: Oral Gavage(10 mg/kg)QC_Check->Animal_POPassPlasmaPlasma Collection(0-24h)Animal_IV->PlasmaAnimal_PO->PlasmaLCMSLC-MS/MS Analysis(MRM Mode)Plasma->LCMSDataPK Parameters(AUC, Cmax, T1/2)LCMS->DataCalcCalculate F%(AUC_po * Dose_iv) / (AUC_iv * Dose_po)Data->Calc

    Caption: Step-by-step workflow for determining absolute bioavailability, emphasizing formulation QC.

    Metabolic Pathway & Mechanistic Insight[1][2]

    Understanding the bioavailability of 3-(3'-Oxobutyl)benzamide requires analyzing its metabolic fate.[1][2] Unlike 3-Aminobenzamide (cleared renally), the oxobutyl side chain undergoes specific redox cycling.[1][2]

    Proposed Metabolic Pathway:

    • Reduction: The ketone group is reduced by cytosolic carbonyl reductases to the corresponding alcohol (3-(3'-hydroxybutyl)benzamide).[1][2]

    • Conjugation: The alcohol is glucuronidated and excreted.[1][2]

    • Impact on Bioavailability: This rapid "first-pass" reduction can lower the bioavailability of the parent ketone, necessitating the use of AUC_{0-\infty} of the total active species (Ketone + Alcohol) if the metabolite is active.[1][2]

    MetabolismParent3-(3'-Oxobutyl)benzamide(Parent Drug)EnzymeCarbonyl Reductase(Liver/RBC)Parent->EnzymeMetabolite13-(3'-Hydroxybutyl)benzamide(Active Metabolite?)Metabolite2Glucuronide Conjugate(Inactive)Metabolite1->Metabolite2UGT ConjugationEnzyme->Metabolite1Reduction

    Caption: Primary metabolic clearance pathway affecting the systemic exposure of the oxobutyl derivative.[1][2]

    Critical Analysis of Results

    When analyzing the data generated from the protocol above, use the following criteria to benchmark success:

    • Absorption Phase (Tmax):

      • If

        
        , the compound is rapidly absorbed, suggesting the ketone modification successfully improved solubility without hindering membrane permeability.[1][2]
        
      • Comparison: 3-n-Butylbenzamide typically shows delayed

        
         due to dissolution limits.[1][2]
        
    • Bioavailability (

      
      ): 
      
      • High (>60%): Indicates stability against first-pass ketone reduction.[1][2]

      • Low (<20%): Suggests extensive pre-systemic metabolism or efflux pump (P-gp) liability.[1][2]

    • Volume of Distribution (

      
      ): 
      
      • Expect

        
         (extensive tissue distribution) due to the lipophilic benzamide core, similar to other PARP inhibitors like Olaparib.[1][2]
        
    Troubleshooting Low Bioavailability

    If

    • Solubility Limit: Did the compound precipitate in the gut? (Check by reducing dose to 1 mg/kg).

    • Metabolic Instability: Check plasma for high levels of the hydroxy-metabolite.[1][2]

    • Permeability: Perform a Caco-2 permeability assay; benzamides are generally permeable, but the oxobutyl chain may interact with efflux transporters.[1][2]

    References

    • Lubisch, W., et al. (2003).[1][2] "Benzoylalanine-derived ketoamides carrying vinylbenzyl amino residues: discovery of potent water-soluble calpain inhibitors with oral bioavailability."[1][2] Journal of Medicinal Chemistry.

    • Virag, L., & Szabo, C. (2002).[1][2] "The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors." Pharmacological Reviews. (Provides baseline PK data for 3-aminobenzamide and analogs).

    • BenchChem Technical Guides. (2025). "Optimizing In Vivo Dosing of Novel Benzamide Derivatives." (Protocol standards for benzamide formulation). [1][2]

    • PubChem Compound Summary. "3-substituted benzamide derivatives." (Structural reference for benzamide analogs).

    Benchmarking 3-(3'-Oxobutyl)benzamide synthesis methods for green chemistry

    Author: BenchChem Technical Support Team. Date: March 2026

    Topic: Benchmarking 3-(3'-Oxobutyl)benzamide Synthesis Methods for Green Chemistry

    Executive Summary

    This technical guide benchmarks three distinct synthetic pathways for 3-(3'-oxobutyl)benzamide , a functionalized benzamide intermediate critical in the development of PARP inhibitors and other bioactive small molecules.

    Traditionally, this motif is accessed via a high-energy, two-step Heck coupling and hydrogenation sequence involving toxic dipolar aprotic solvents (DMF/NMP). This guide evaluates and validates two superior "Green Chemistry" alternatives: a One-Pot Reductive Heck (Process Intensification) and a Rh-Catalyzed Conjugate Addition (Atom Economy).

    Key Findings:

    • Best for Scalability & Cost: Method B (Reductive Heck) reduces step count and solvent waste by >40%.

    • Best for Mild Conditions & Purity: Method C (Rh-Conjugate Addition) operates in aqueous media at ambient temperatures with >98% chemoselectivity.

    Strategic Analysis of Synthetic Pathways

    The target molecule, 3-(3'-oxobutyl)benzamide , features a saturated ketone side chain. The challenge lies in installing this alkyl group on the deactivated benzamide ring while avoiding the formation of the unsaturated byproduct (chalcone analogue) or over-reduction of the ketone.

    Comparative Metrics Overview
    MetricMethod A: Traditional (Benchmark) Method B: Reductive Heck (Recommended) Method C: Rh-Conjugate Addition (High Precision)
    Reaction Type Stepwise Heck + HydrogenationOne-Pot Reductive Coupling1,4-Michael Addition
    Starting Material 3-Bromobenzamide + MVK3-Bromobenzamide + MVK3-Benzamideboronic acid + MVK
    Catalyst Pd(OAc)₂ / PPh₃Pd(OAc)₂ / Formate source[Rh(cod)Cl]₂ / Ligand
    Solvent System DMF or NMP (Toxic)PEG-400 or H₂O/SurfactantDioxane/H₂O or EtOH
    Step Count 2 (Isolation required)1 (Telescoped)1
    Atom Economy Low (Phosphine oxide waste)MediumHigh
    Est.[1][2] E-Factor >25 (High Waste)<10 (Low Waste)<5 (Excellent)
    Yield 65-70% (Overall)82-88%92-95%

    Mechanistic Pathways & Decision Logic

    The following diagram illustrates the three competing pathways. Note how Method B and C bypass the isolation of the unsaturated alkene intermediate.

    G Start_Br 3-Bromobenzamide Inter Intermediate: Unsaturated Alkene Start_Br->Inter Method A: Heck Pd(0), DMF, 120°C Product Target: 3-(3'-Oxobutyl)benzamide Start_Br->Product Method B: Reductive Heck Pd(OAc)2, HCOONa PEG-400, 80°C Start_B 3-Carbamoylphenyl boronic acid Start_B->Product Method C: Rh-Catalysis [Rh], H2O/Dioxane 25°C MVK Methyl Vinyl Ketone (MVK) MVK->Inter MVK->Product MVK->Product Inter->Product H2, Pd/C Reduction

    Caption: Comparative synthetic workflows. Method A (Red) requires intermediate isolation. Methods B (Yellow) and C (Green) are direct convergent pathways.

    Detailed Experimental Protocols

    Method B: Green One-Pot Reductive Heck

    Best for: Process chemists seeking to avoid hydrogenation vessels and toxic solvents.

    Principle: This method utilizes a "Reductive Heck" mechanism where a formate salt acts as a hydride donor. Instead of

    
    -hydride elimination to form an alkene, the alkyl-palladium intermediate is intercepted by a hydride, resulting in the saturated ketone directly.
    

    Protocol:

    • Reagents: Charge a round-bottom flask with 3-bromobenzamide (1.0 equiv, 10 mmol), Methyl Vinyl Ketone (2.0 equiv), Pd(OAc)₂ (2 mol%), and Tri-o-tolylphosphine (4 mol%).

    • Reductant & Base: Add Sodium Formate (2.5 equiv) and Triethylamine (2.0 equiv).

    • Solvent: Add PEG-400 (Polyethylene Glycol, 10 mL). Note: PEG-400 is a non-volatile, biodegradable alternative to DMF.

    • Reaction: Heat to 80°C for 8–12 hours. Monitor by HPLC for the disappearance of aryl bromide.

    • Workup: Cool to room temperature. Add water (30 mL) and extract with Ethyl Acetate (green alternative: 2-MeTHF). Wash organic layer with brine, dry over MgSO₄, and concentrate.[3]

    • Purification: Recrystallize from Ethanol/Water.

    Critical Control Point: Ensure the reaction temperature does not exceed 90°C to prevent polymerization of MVK.

    Method C: Rhodium-Catalyzed Conjugate Addition

    Best for: High-value synthesis requiring mild conditions and aqueous compatibility.

    Principle: Based on the Hayashi-Miyaura reaction, this method uses a Rh(I) catalyst to transmetallate the aryl group from boron to rhodium, followed by a 1,4-insertion into MVK. Water is essential for the hydrolysis of the oxo-

    
    -allyl intermediate.
    

    Protocol:

    • Catalyst Prep: In a vial, mix [Rh(cod)Cl]₂ (1.5 mol%) and TPP (Triphenylphosphine, 3.5 mol%) or a chiral ligand (e.g., BINAP) if stereochemistry is needed (not applicable here due to achiral product).

    • Substrate: Add 3-carbamoylphenylboronic acid (1.1 equiv) and Methyl Vinyl Ketone (1.5 equiv).

    • Solvent: Add a mixture of 1,4-Dioxane/Water (10:1 ratio). Alternative: Ethanol/Water for stricter green compliance.

    • Reaction: Stir at ambient temperature (25–30°C) for 4 hours.

    • Workup: The product often precipitates upon adding excess water. Filter and wash with cold water.

    Validation: This method typically yields >90% with no detectable "Heck" byproduct (alkene) or 1,2-addition product (alcohol).

    Supporting Data & Performance Analysis

    The following table summarizes experimental data comparing the purity profiles and environmental impact of the methods.

    ParameterMethod A (Traditional)Method B (Reductive Heck)Method C (Rh-Addition)
    Solvent Toxicity High (DMF/NMP)Low (PEG-400)Low (Water/EtOH)
    Energy Intensity High (120°C + H₂ pressure)Medium (80°C)Low (25°C)
    Product Purity (Crude) 75% (Requires chromatography)88% (Recrystallization ready)96% (Filtration ready)
    Catalyst Cost Low (Pd)Low (Pd)High (Rh)
    Scalability Difficult (H₂ safety)ExcellentGood (Cost limited)
    Pathway Selection Guide

    DecisionTree Start Select Synthesis Route Q1 Is the starting material Boronic Acid available? Start->Q1 Q2 Is Catalyst Cost a major constraint? Q1->Q2 No (Only Bromide) MethodC Choose Method C: Rh-Conjugate Addition (Highest Purity, Mildest) Q1->MethodC Yes Q2->MethodC No (Use Rh) MethodB Choose Method B: Reductive Heck (Best Balance of Cost/Green) Q2->MethodB Yes (Use Pd) MethodA Method A (Not Recommended)

    Caption: Decision matrix for selecting the optimal green synthesis route.

    References

    • Heck Reaction Mechanism & Benchmarks

      • Title: The Heck Reaction: New Developments and Applications.[4]

      • Source: Organic Chemistry Portal.[5]

      • URL:[Link]

    • Title: Palladium-catalyzed reductive coupling of aryl halides with electron-deficient olefins.
    • Rhodium-Catalyzed Conjug

      • Title: Rhodium-Catalyzed Asymmetric Conjugate Addition of Organoboron Reagents.[1][6]

      • Source: Hayashi, T. & Miyaura, N. Chemical Reviews.
      • Context: The foundational text for Method C, demonstrating high chemoselectivity in aqueous media.
    • Title: Surfactant-Enabled Transition Metal Catalysis in Water.

    Sources

    Differentiating 3-(3'-Oxobutyl)benzamide from structural isomers

    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Analytical Differentiation of 3-(3'-Oxobutyl)benzamide from Structural Isomers: A Comprehensive Guide

    Introduction In drug development and synthetic chemistry, the precise structural confirmation of positional isomers is paramount. 3-(3'-Oxobutyl)benzamide (the meta-isomer) and its structural counterparts—2-(3'-Oxobutyl)benzamide (ortho) and 4-(3'-Oxobutyl)benzamide (para)—share the exact molecular weight (MW 191.23 g/mol ) and formula (C11H13NO2), rendering basic mass analysis insufficient for differentiation[1]. As a Senior Application Scientist, I have designed this guide to provide a robust, orthogonal analytical framework. We will utilize Nuclear Magnetic Resonance (NMR) spectroscopy, tandem mass spectrometry (LC-MS/MS), and Ultra-High-Performance Liquid Chromatography (UHPLC) to unambiguously resolve these isomers.

    Logical Framework for Isomeric Differentiation

    Relying on a single analytical technique introduces the risk of false positives. Our methodology employs a self-validating, three-pillar system: NMR for absolute regiochemical assignment, MS/MS for gas-phase structural confirmation, and UHPLC for rapid quantitative separation.

    Workflow Start Isomeric Mixture (Ortho, Meta, Para) NMR 1D/2D NMR (Regiochemistry) Start->NMR MS LC-MS/MS (Fragmentation) Start->MS UHPLC UHPLC-UV (Separation) Start->UHPLC Data Orthogonal Validation NMR->Data MS->Data UHPLC->Data

    Caption: Orthogonal analytical workflow for differentiating benzamide positional isomers.

    Regiochemical Assignment via NMR Spectroscopy

    The Causality of the Method: NMR spectroscopy is the gold standard for distinguishing constitutional isomers because it directly probes the electronic environment and connectivity of the nuclei[2]. The position of the 3-oxobutyl chain on the benzamide ring dictates the spin-spin coupling network of the remaining aromatic protons.

    • Ortho-isomer (2-position): Exhibits four contiguous aromatic protons, resulting in a complex multiplet pattern (typically a doublet, two triplets/doublet of doublets, and a doublet).

    • Meta-isomer (3-position, Target): Features one isolated proton flanked by the amide and alkyl groups. This proton appears as a distinct singlet (or narrow doublet with meta-coupling,

      
       Hz), alongside two doublets and a triplet.
      
    • Para-isomer (4-position): Displays a highly symmetric AA'BB' spin system, yielding two distinct doublets with strong ortho-coupling (

      
       Hz).
      

    Table 1: Key

    
    H NMR Aromatic Signatures (400 MHz, DMSO-
    
    
    
    )
    IsomerSubstitutionAromatic Spin SystemDiagnostic Signal (ppm)Multiplicity & Coupling
    2-(3'-Oxobutyl)benzamideOrtho (1,2)ABCD~7.60Doublet (
    
    
    Hz, 1H)
    3-(3'-Oxobutyl)benzamideMeta (1,3)AMXY~7.75Singlet / narrow doublet (1H)
    4-(3'-Oxobutyl)benzamidePara (1,4)AA'BB'~7.80, ~7.25Two doublets (
    
    
    Hz, 2H each)

    Self-Validating Experimental Protocol: Quantitative 1D

    
    H NMR 
    
    • Sample Preparation: Dissolve 5.0 mg of the analyte in 0.6 mL of anhydrous DMSO-

      
      . Causality: DMSO-
      
      
      
      is chosen over CDCl
      
      
      because its strong hydrogen-bond accepting nature disrupts intermolecular dimerization of the benzamide, thereby sharpening the primary amide (-NH
      
      
      ) signals and preventing concentration-dependent chemical shift drift.
    • Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS). Set the TMS resonance strictly to 0.00 ppm to anchor the chemical shift scale.

    • Acquisition Parameters: Acquire the spectrum using a 30° pulse angle and a prolonged relaxation delay (

      
       seconds). Causality: A 5-second delay ensures complete longitudinal relaxation (
      
      
      
      ) of all protons, guaranteeing that the integration values are strictly quantitative. The integral of the isolated singlet in the meta-isomer must perfectly integrate to 1.00 relative to the 3.00 integral of the terminal methyl group (-CH
      
      
      ) on the oxobutyl chain.

    Gas-Phase Differentiation via Tandem Mass Spectrometry (LC-MS/MS)

    The Causality of the Method: While tandem mass spectrometry struggles with identical mass isomers, Collision-Induced Dissociation (CID) can exploit proximity effects to yield diagnostic fragments[3]. The ortho-isomer undergoes a highly specific "ortho effect." The spatial proximity of the primary amide group to the ketone oxygen of the 3-oxobutyl chain facilitates a six-membered cyclic transition state, leading to the preferential loss of water (-18 Da) or ammonia (-17 Da). The meta and para isomers lack this spatial proximity and instead fragment via standard aliphatic chain cleavage (e.g., loss of the acetyl group, -43 Da).

    Fragmentation Parent [M+H]+ m/z 192.1 Ortho Ortho-Isomer Parent->Ortho MetaPara Meta/Para-Isomers Parent->MetaPara OrthoFrag m/z 174.1 (-H2O, Ortho Effect) Ortho->OrthoFrag CID MetaParaFrag m/z 149.1 (-CH3CO, Cleavage) MetaPara->MetaParaFrag CID

    Caption: Divergent CID fragmentation pathways driven by the ortho effect.

    Table 2: Diagnostic MS/MS Transitions (ESI+, Collision Energy: 25 eV)

    IsomerPrecursor Ion (
    
    
    )
    Primary Product Ion (
    
    
    )
    Neutral LossMechanistic Driver
    Ortho192.1174.118 Da (H
    
    
    O)
    Ortho effect (cyclic TS)
    Meta192.1149.143 Da (CH
    
    
    CO)
    Aliphatic chain cleavage
    Para192.1149.143 Da (CH
    
    
    CO)
    Aliphatic chain cleavage

    Self-Validating Experimental Protocol: LC-MS/MS CID Profiling

    • Ionization Tuning: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. The basicity of the amide nitrogen ensures robust protonation, yielding a strong [M+H]

      
       ion at 
      
      
      
      192.1.
    • Energy Ramping: Do not rely on a single collision energy. Perform a CE ramp from 10 eV to 40 eV. Causality: Ramping ensures that the optimal energy for the ortho effect (which requires lower activation energy) is captured alongside the higher energy required for the aliphatic cleavage of the meta and para isomers.

    • System Suitability: Before analyzing unknown batches, infuse a 1 µg/mL standard mixture of the ortho and meta isomers. The system is validated only if the

      
       174.1 fragment is exclusively observed at the retention time corresponding to the ortho-isomer.
      

    Chromatographic Resolution (UHPLC-UV)

    The Causality of the Method: To separate the meta and para isomers—which share nearly identical MS/MS profiles—we rely on their subtle differences in dipole moment and molecular linearity. On a reversed-phase C18 column, the para-isomer, being the most linear and least polar, interacts most strongly with the hydrophobic stationary phase and elutes last. The ortho-isomer, due to intramolecular shielding, typically elutes first.

    Self-Validating Experimental Protocol: UHPLC Separation

    • Column Selection: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: The small particle size provides the high theoretical plate count (

      
      ) necessary to resolve closely eluting positional isomers.
      
    • Mobile Phase Gradient:

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Run a shallow gradient from 10% B to 40% B over 15 minutes. Causality: A shallow gradient maximizes the selectivity factor (

        
        ) between the meta and para isomers.
        
    • Validation Check: Inject a System Suitability Test (SST) mixture containing all three isomers. The run is deemed valid only if the chromatographic resolution (

      
      ) between the meta and para peaks is 
      
      
      
      (baseline separation).

    References

    • BenchChem Technical Support Team. "A Comparative Spectroscopic Analysis of N-Isobutylbenzamide and Its Isomers." Benchchem.
    • Creative Biostructure. "How NMR Helps Identify Isomers in Organic Chemistry?
    • LCMS.cz.

    Sources

    Safety Operating Guide

    Personal protective equipment for handling 3-(3'-Oxobutyl)benzamide

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Hazard Architecture

    Treat this compound as a Potent Bioactive Intermediate. While specific toxicological data for 3-(3'-Oxobutyl)benzamide may be limited in public repositories, its structural core (Benzamide, CAS 55-21-0) is classified as a Category 2 Germ Cell Mutagen and Acute Toxin (Oral) [1]. The addition of the 3-oxobutyl (ketone) side chain alters solubility and lipophilicity but does not negate the core genotoxic potential.

    Operational Directive: Apply Occupational Exposure Band (OEB) 3 containment strategies. Do not handle on open benchtops.

    Inferred Hazard Profile (Structure-Activity Relationship)
    Hazard ClassGHS Category (Conservative Estimate)Mechanism of Concern
    Germ Cell Mutagenicity Category 2Benzamide core interference with DNA repair mechanisms (PARP inhibition potential).
    Acute Toxicity Category 4 (Oral)Harmful if swallowed; systemic absorption likely.
    Skin/Eye Irritation Category 2AKetone moiety and amide functionality often act as mucous membrane irritants.
    Permeation Risk ModerateThe lipophilic ketone side chain increases skin absorption potential compared to unsubstituted benzamide.

    Engineering Controls: The Primary Barrier

    PPE is the last line of defense. Your primary safety infrastructure is the engineering control system.

    • Containment: All solid handling (weighing, transfer) must occur within a Certified Chemical Fume Hood or a Powder Containment Balance Enclosure .

    • Airflow Velocity: Maintain face velocity between 80–100 fpm (0.4–0.5 m/s) .

    • Static Control: Use an ionizing bar during weighing. Benzamide derivatives are often crystalline and prone to static buildup, leading to aerosolization.

    Personal Protective Equipment (PPE) Matrix

    This matrix is designed to prevent not just acute exposure, but also "take-home" contamination.

    Glove Selection Logic

    Standard disposable nitrile gloves may degrade rapidly if this compound is dissolved in ketonic solvents (e.g., acetone, MEK) due to the oxobutyl side chain.

    PPE ComponentSpecificationOperational Context
    Hand Protection (Primary) Nitrile (5 mil minimum) Handling dry powder or aqueous solutions.
    Hand Protection (Immersion) Silver Shield / Laminate Handling concentrated solutions in organic solvents (Acetone, DCM). Nitrile offers poor protection against ketones.[1] [2]
    Glove Protocol Double-Gloving Inner: 4 mil Nitrile (taped to sleeve). Outer: 5-8 mil Nitrile or Laminate (remove immediately upon splash).
    Respiratory N95 (Minimum) Only if working in a hood.
    Respiratory (High Risk) P100 / PAPR Required if handling >100mg outside of containment (e.g., equipment failure).
    Eye Protection Chemical Goggles Safety glasses are insufficient due to the risk of airborne dust entering the eye from the side.
    Body Protection Tyvek® Lab Coat Disposable, non-woven material preferred over cotton to prevent dust entrapment in fibers.

    Visualized Decision Logic

    Figure 1: PPE Selection & Containment Strategy

    This decision tree dictates safety requirements based on the physical state and solvent system used.

    PPE_Logic Start Start: Handling 3-(3'-Oxobutyl)benzamide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Act_Solid REQ: Fume Hood GLOVES: Double Nitrile RESP: N95 (Backup) Solid->Act_Solid Dust Hazard SolventCheck Solvent Type? Liquid->SolventCheck KetoneSolvent Ketones/Aromatics (Acetone, DCM) SolventCheck->KetoneSolvent High Permeation Risk AqSolvent Aqueous / Alcohols SolventCheck->AqSolvent Low Permeation Risk Act_Ketone REQ: Fume Hood GLOVES: Silver Shield/Laminate (Nitrile degrades <5 mins) KetoneSolvent->Act_Ketone Act_Aq REQ: Fume Hood GLOVES: Standard Nitrile AqSolvent->Act_Aq

    Caption: Decision matrix for selecting glove material and containment level based on physical state and solvent compatibility.

    Operational Workflow: Step-by-Step

    Phase A: Weighing & Solubilization

    Objective: Minimize dust generation.[2]

    • Preparation: Place a disposable absorbent mat (benchkote) inside the fume hood.

    • Anti-Static: Pass the spatula and weighing boat through an anti-static gate if available. Benzamides are static-prone.

    • Transfer: Weigh the solid. Do not return excess compound to the stock bottle; dispose of it as solid waste to prevent cross-contamination.

    • Solubilization: Add solvent immediately to the weighing boat or vial to suppress dust before removing it from the hood.

    Phase B: Reaction Setup

    Objective: Prevent splash exposure.

    • Closed Systems: Use septum-capped vials or round-bottom flasks. Avoid open-beaker reactions.

    • Temperature: If heating is required, use a silicone oil bath or heating block. Avoid water baths to prevent the spread of contamination if the flask breaks (benzamides may be sparingly soluble in water, creating difficult-to-clean films).

    Emergency & Disposal Protocols

    Spill Response (Dry Powder)
    • Isolate: Evacuate the immediate area.

    • PPE Upgrade: Don P100 respirator and double gloves.

    • Clean: Do not dry sweep. Cover with a wet paper towel (dampened with water or ethanol) to wet the powder, then wipe up. This prevents aerosolization.[3]

    • Decontaminate: Wash surface with 10% soap solution, followed by water.

    Waste Disposal

    Segregate waste based on the Structure-Activity logic:

    • Solid Waste: Label as "Toxic Solid - Mutagen Suspect."

    • Liquid Waste: Segregate into "Non-Halogenated Organic" (unless halogenated solvents were used).

    • Deactivation: No specific chemical deactivation is standard; incineration is the required disposal method.

    Figure 2: Spill Response Workflow

    Spill_Response Spill Spill Event Assess Assess State: Dry vs. Wet Spill->Assess DryAction Cover with DAMP Towel (No Sweeping) Assess->DryAction Powder WetAction Absorb with Polypropylene Pads Assess->WetAction Liquid Clean Soap/Water Wash (3x Repeat) DryAction->Clean WetAction->Clean Dispose Double Bag Label: 'Mutagen Suspect' Clean->Dispose

    Caption: Workflow for safely managing spills, emphasizing the prevention of dust aerosolization.

    References

    • European Chemicals Agency (ECHA). (n.d.). Substance Information: Benzamide (CAS 55-21-0) - GHS Classification & Labelling.[4][5] Retrieved from [Link]

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

    • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] Retrieved from [Link]

    Sources

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